molecular formula C11H7F6N3 B1662841 CRAC intermediate 2 CAS No. 123066-64-8

CRAC intermediate 2

Cat. No.: B1662841
CAS No.: 123066-64-8
M. Wt: 295.18 g/mol
InChI Key: XOXBUERZFCPKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRAC intermediate 2 is a intermediate compound for CRAC inhibitor synthesis, extracted from patent WO 2013059666A1.

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6N3/c12-10(13,14)8-5-9(11(15,16)17)20(19-8)7-3-1-6(18)2-4-7/h1-5H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXBUERZFCPKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372386
Record name 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

123066-64-8
Record name 4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Sentinel of Cellular Calcium: An In-depth Technical Guide to the Role of STIM2 in CRAC Channel Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stromal Interaction Molecule 2 (STIM2) is a crucial, yet often understated, regulator of intracellular calcium (Ca²⁺) homeostasis. As a resident protein of the endoplasmic reticulum (ER), STIM2 functions as a precise sensor of luminal Ca²⁺ levels, playing a pivotal role in the activation of Calcium Release-Activated Ca²⁺ (CRAC) channels, primarily composed of Orai proteins. Unlike its more robust counterpart, STIM1, which mediates large Ca²⁺ influxes upon significant store depletion, STIM2 is attuned to subtle fluctuations in ER Ca²⁺, positioning it as a key guardian of basal cytosolic and ER Ca²⁺ concentrations.[1][2][3] This technical guide provides a comprehensive exploration of the multifaceted role of STIM2 in CRAC channel activation, detailing its distinct activation kinetics, its interplay with STIM1, and its differential regulation of various ion channels. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a thorough resource for researchers in the field.

The Dual Nature of STIM2 in Calcium Signaling

STIM2 exhibits a bimodal function in regulating CRAC channels, acting as both a primary sensor for maintaining basal Ca²⁺ levels and as a modulator of receptor-activated store-operated Ca²⁺ entry (SOCE).

Guardian of Basal Calcium Homeostasis

A primary role of STIM2 is to function as a feedback regulator that stabilizes basal cytosolic and ER Ca²⁺ concentrations.[1][2][3] It is exquisitely sensitive to minor depletions in ER Ca²⁺, activating Ca²⁺ influx through Orai1 channels to replenish these subtle losses and maintain a steady state.[1] This function is critical for preventing ER stress and ensuring the fidelity of Ca²⁺-dependent signaling pathways under resting conditions. Knockdown of STIM2 has been shown to lower both basal cytosolic and ER Ca²⁺ levels, underscoring its role as a positive regulator of basal Ca²⁺ influx.[1]

Modulator of Store-Operated Calcium Entry (SOCE)

While STIM1 is the primary driver of SOCE in response to strong receptor stimulation that leads to profound ER Ca²⁺ store depletion, STIM2 plays a more nuanced role. It is activated by milder store depletion, often preceding the activation of STIM1.[1] This graded response, with STIM2 acting at lower thresholds of store depletion, allows for a fine-tuning of the cellular Ca²⁺ signal in response to varying agonist concentrations. Furthermore, STIM2 can interact with STIM1, forming hetero-oligomers that influence the overall SOCE response.[1][4][5] In some cellular contexts, STIM2 is essential for the efficient translocation of STIM1 to ER-plasma membrane (PM) junctions and its subsequent interaction with Orai1, highlighting a crucial interplay between the two homologs.[4][5][6]

Quantitative Insights into STIM2 Function

The distinct roles of STIM1 and STIM2 are underpinned by fundamental differences in their biochemical and biophysical properties.

Table 1: Comparative Properties of STIM1 and STIM2
ParameterSTIM1STIM2References
Ca²⁺ Binding Affinity (Kd) ~200-250 µM~400-500 µM[7][8]
ER Ca²⁺ Concentration for Activation Lower (~200 µM)Higher (~400 µM)[6][8]
Activation/Translocation Kinetics Slower upon mild depletion, rapid upon strong depletionFaster upon mild depletion[1][9]
Oligomerization Kinetics Faster~70-fold slower rate of aggregation upon Ca²⁺ withdrawal[9]
Table 2: Differential Channel Regulation by STIM1 and STIM2
ChannelRegulation by STIM1Regulation by STIM2References
Orai1 (CRAC) Strong activator, large ICRACWeak activator, smaller ICRAC[10][11]
Imin (non-CRAC) Blocks store-operated activationNecessary for store-operated activation[12][13]
TRPC1 ActivatesCan activate (slower kinetics)[12][13][14]
TRPC3 ActivatesNo effect[12][13][15][16]
Table 3: STIM2-Mediated CRAC Current Densities
Cell TypeConditionCurrent Density (pA/pF)References
HEK293STIM2 overexpression (InsP₃ stimulation)~ -0.2 pA/pF[10]
HEK-Orai1STIM2 overexpression (constitutive)~ -8 pA/pF[17]
HEK-Orai1STIM2 overexpression (2-APB induced)up to -100 pA/pF[17]

Signaling Pathways Involving STIM2

The activation of CRAC channels by STIM2 is a dynamic process involving conformational changes, protein-protein interactions, and translocation to specialized membrane microdomains.

STIM2 Activation and Orai1 Gating

Upon a slight decrease in ER luminal Ca²⁺, the EF-hand domain of STIM2 undergoes a conformational change, leading to its oligomerization and translocation to ER-PM junctions. Here, it interacts with and activates Orai1 channels, allowing for the influx of extracellular Ca²⁺.

STIM2_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM2_inactive STIM2 (Ca²⁺-bound) STIM2_active STIM2 (Ca²⁺-free, Oligomerized) STIM2_inactive->STIM2_active Slight ↓ in ER [Ca²⁺] Orai1_closed Orai1 (Closed) STIM2_active->Orai1_closed Translocation & Interaction ER_Ca ER [Ca²⁺] ER_Ca->STIM2_inactive High [Ca²⁺] Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Gating Orai1_open->ER_Ca Store Refilling Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1_open Ca²⁺ Influx

STIM2-mediated activation of Orai1 channels.
Interplay between STIM1 and STIM2

STIM1 and STIM2 can cooperate to regulate SOCE, particularly in response to graded agonist stimulation. At low agonist concentrations, STIM2 is preferentially activated and can facilitate the recruitment of STIM1 to ER-PM junctions, thereby sensitizing the SOCE response.

STIM1_STIM2_Interplay cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane Agonist_low Low [Agonist] STIM2 STIM2 Agonist_low->STIM2 Mild Store Depletion Agonist_high High [Agonist] STIM1 STIM1 Agonist_high->STIM1 Strong Store Depletion STIM1_STIM2_complex STIM1-STIM2 Hetero-oligomer STIM2->STIM1_STIM2_complex Recruits STIM1 STIM1->STIM1_STIM2_complex STIM1_oligomer STIM1 Homo-oligomer STIM1->STIM1_oligomer Oligomerization Orai1 Orai1 STIM1_STIM2_complex->Orai1 Activation STIM1_oligomer->Orai1 Strong Activation SOCE_mild Mild SOCE Orai1->SOCE_mild SOCE_robust Robust SOCE Orai1->SOCE_robust

Differential activation by STIM1 and STIM2.

Experimental Protocols

siRNA-Mediated Knockdown of STIM2 in HEK293 Cells

This protocol describes the transient knockdown of STIM2 expression using small interfering RNA (siRNA) in Human Embryonic Kidney (HEK293) cells.

siRNA_Workflow Start Day 1: Seed HEK293 cells Transfection Day 2: Transfect with STIM2 siRNA Start->Transfection Incubation Incubate for 48-72 hours Transfection->Incubation Analysis Analyze STIM2 knockdown and CRAC channel activity Incubation->Analysis End Experiment Complete Analysis->End

Workflow for siRNA-mediated knockdown of STIM2.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • STIM2-specific siRNA and non-targeting control siRNA

  • Lipofectamine 2000 or similar transfection reagent

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10⁵ HEK293 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Incubate at 37°C in a CO₂ incubator until cells reach 60-80% confluency.[18]

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20-80 pmols of STIM2 siRNA or control siRNA into 100 µl of Opti-MEM.[18]

    • In a separate tube, dilute 2-8 µl of Lipofectamine 2000 into 100 µl of Opti-MEM and incubate for 5 minutes at room temperature.[18]

    • Combine the diluted siRNA and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.[19]

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with 2 ml of siRNA Transfection Medium (e.g., Opti-MEM).[18]

    • Add 0.8 ml of siRNA Transfection Medium to the tube containing the siRNA-Lipofectamine complexes.

    • Add the entire volume of the complex mixture dropwise to the cells.

  • Incubation and Analysis: Incubate the cells for 48-72 hours at 37°C. After incubation, cells can be harvested for protein analysis (Western blot) to confirm STIM2 knockdown or used in functional assays such as calcium imaging or patch-clamp electrophysiology to assess CRAC channel activity.[20]

Whole-Cell Patch-Clamp Recording of CRAC Currents

This protocol outlines the procedure for recording CRAC currents (ICRAC) in HEK293 cells using the whole-cell patch-clamp technique.[21][22]

Patch_Clamp_Workflow Start Prepare solutions and pull pipettes Cell_Prep Plate cells on coverslips Start->Cell_Prep Patching Establish whole-cell configuration Cell_Prep->Patching Store_Depletion Induce store depletion (e.g., with IP₃ in pipette) Patching->Store_Depletion Recording Record I_CRAC Store_Depletion->Recording Analysis Analyze current-voltage relationship and kinetics Recording->Analysis End Experiment Complete Analysis->End

Workflow for whole-cell patch-clamp recording.

Solutions:

  • External Solution (in mM): 145 NaCl, 10 CsCl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 20 BAPTA (or 10 BAPTA for passive store depletion), and 20 µM IP₃ (for active store depletion) (pH 7.2 with CsOH).

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[23]

  • Cell Preparation: Plate HEK293 cells (potentially transfected with STIM2 constructs or siRNA) onto glass coverslips 24-48 hours before the experiment.

  • Establishing Whole-Cell Configuration:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Approach a selected cell with the patch pipette containing the internal solution and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[23][24]

  • CRAC Current Recording:

    • Clamp the cell at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) every 2 seconds to elicit currents.

    • Store depletion will be initiated upon cell dialysis with the IP₃-containing internal solution, leading to the gradual activation of ICRAC, which is characterized by its inward rectification and reversal potential > +30 mV.

  • Data Analysis: Measure the current amplitude at -80 mV or -100 mV to quantify the magnitude of ICRAC. Plot the current-voltage (I-V) relationship to confirm the characteristic features of CRAC channels.

FRET Microscopy to Monitor STIM2-Orai1 Interaction

Förster Resonance Energy Transfer (FRET) microscopy can be used to visualize and quantify the interaction between STIM2 and Orai1 in live cells.[25]

FRET_Workflow Start Co-transfect cells with STIM2-CFP and Orai1-YFP Imaging_Setup Set up fluorescence microscope for FRET imaging Start->Imaging_Setup Baseline Acquire baseline CFP, YFP, and FRET images Imaging_Setup->Baseline Stimulation Induce store depletion (e.g., with Thapsigargin) Baseline->Stimulation Time_Lapse Acquire time-lapse images Stimulation->Time_Lapse Analysis Calculate FRET efficiency Time_Lapse->Analysis End Experiment Complete Analysis->End

Workflow for FRET microscopy.

Materials:

  • HEK293 cells

  • Expression plasmids for STIM2 tagged with a donor fluorophore (e.g., CFP) and Orai1 tagged with an acceptor fluorophore (e.g., YFP).

  • Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for CFP, YFP, and FRET).

  • Thapsigargin or other store-depleting agent.

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with STIM2-CFP and Orai1-YFP plasmids 24-48 hours before imaging.

  • Imaging:

    • Mount the coverslip with transfected cells on the microscope stage.

    • Acquire images in three channels: the donor channel (CFP excitation and emission), the acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation and YFP emission).[26]

    • Acquire baseline images before stimulation.

  • Stimulation and Time-Lapse Imaging:

    • Add a store-depleting agent (e.g., 1 µM thapsigargin) to the imaging medium.

    • Immediately begin acquiring time-lapse images in all three channels to monitor the change in FRET signal as STIM2 translocates and interacts with Orai1.

  • Data Analysis:

    • After correcting for background and bleed-through, calculate the normalized FRET (NFRET) or FRET efficiency to quantify the interaction between STIM2 and Orai1. An increase in FRET efficiency upon store depletion indicates a direct interaction between the two proteins.[27]

Conclusion

STIM2 is an indispensable component of the cellular Ca²⁺ signaling machinery, acting as a sensitive and rapid responder to subtle changes in ER Ca²⁺ levels. Its role extends beyond merely maintaining basal Ca²⁺ homeostasis; it also intricately modulates the SOCE response initiated by its homolog, STIM1. The differential kinetics and Ca²⁺ sensitivities of STIM1 and STIM2 allow for a sophisticated and graded cellular response to a wide range of physiological stimuli. A thorough understanding of STIM2's function is paramount for elucidating the complexities of Ca²⁺ signaling in both health and disease, and it presents a promising target for the development of novel therapeutics aimed at modulating Ca²⁺-dependent cellular processes. This guide provides a foundational resource for researchers to design and execute experiments that will further unravel the intricate roles of this essential Ca²⁺ sensor.

References

The Gatekeeper's Tail: Unraveling the Function of the Orai1 C-terminal Domain in Channel Gating

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The calcium release-activated calcium (CRAC) channel, formed by the Orai1 protein, is a pivotal player in cellular signaling, governing a plethora of physiological processes from immune responses to muscle function. The intricate dance of channel activation and inactivation is tightly controlled by the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum Ca2+ sensor. A critical nexus in this regulatory network is the C-terminal domain of Orai1. Once viewed as a mere anchor for STIM1, this domain is now understood to be an active and essential participant in the complex choreography of channel gating. This technical guide provides a comprehensive overview of the multifaceted role of the Orai1 C-terminal domain, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Orai1 C-Terminal Domain: More Than Just an Anchor

The activation of Orai1 channels is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which triggers conformational changes in STIM1. This unmasks a CRAC activation domain (CAD) on STIM1, which then translocates to the plasma membrane to interact with Orai1.[1][2] It is now established that the STIM1 CAD binds to two principal sites on Orai1: one in the N-terminus and another in the C-terminus.[1][2]

Initial models proposed an "anchoring" role for the C-terminal interaction, suggesting it served primarily to tether STIM1 in proximity to the N-terminus, which was thought to be the sole initiator of the gating signal.[1][2] However, accumulating evidence has painted a more nuanced picture, revealing a "dual-trigger" mechanism of Orai1 activation. In this model, the binding of STIM1 to both the N- and C-terminal domains is crucial and induces cooperative rearrangements in proximal transmembrane segments to open the channel pore.[1][2]

The C-terminal domain of Orai1, specifically a coiled-coil region, is indispensable for the physical interaction with STIM1.[3][4] Mutations within this region, particularly at key hydrophobic residues such as Leucine 273 (L273) and Leucine 276 (L276), abrogate STIM1 binding, channel clustering, and subsequent channel activation.[3][4] This underscores the C-terminus's direct and active role in the gating process.

Structural Insights into the Orai1 C-Terminal Domain

The crystal structure of Drosophila Orai reveals that the channel is a hexamer, with each subunit possessing four transmembrane helices.[5] The C-terminal domain extends into the cytosol and forms a helical structure. Notably, the C-terminal helices of adjacent subunits can associate in an anti-parallel orientation, a conformation stabilized by hydrophobic interactions involving residues equivalent to human Orai1's L273 and L276.[2][6] Upon STIM1 binding, this self-associated conformation of the Orai1 C-termini undergoes a modest rearrangement to accommodate the interaction.[2]

Quantitative Analysis of Orai1 C-Terminal Domain Function

The functional significance of the Orai1 C-terminal domain is vividly illustrated by the quantitative effects of specific mutations on channel activity. The following tables summarize key findings from electrophysiological and fluorescence resonance energy transfer (FRET) studies.

Table 1: Impact of Orai1 C-Terminal Mutations on CRAC Channel Current Density

Orai1 MutantCo-expressed with STIM1Current Density at -110 mV (pA/pF, mean ± 95% CI)Reference
Wild-typeYes-15.3 ± 2.1[1]
L273D/L276DYes-2.1 ± 0.8[1]
T184M + L273D/L276DYes-3.5 ± 1.1[1]

pA/pF: picoamperes per picofarad

Table 2: Effect of Orai1 C-Terminal Mutations on STIM1-Orai1 Interaction (FRET)

Orai1 ConstructFRET PartnerChange in E-FRET upon Store Depletion (mean ± SEM)Reference
CFP-Orai1 (WT)STIM1-YFP~0.08 ± 0.01[3]
CFP-Orai1 (L273S)STIM1-YFPNo significant increase[3]
CFP-Orai1 (Δ272-279)STIM1-YFPNo significant increase[3]
Orai1-YFP (WT)CFP-CAD~0.12 ± 0.01[6]
Orai1-YFP (L273C)CFP-CADReduced FRET[6]
Orai1-YFP (L276C)CFP-CADReduced FRET[6]

E-FRET: Apparent FRET efficiency; CFP: Cyan Fluorescent Protein; YFP: Yellow Fluorescent Protein; CAD: CRAC Activation Domain of STIM1.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a deeper understanding of the Orai1 C-terminal domain's function.

Orai1_Activation_Pathway Figure 1: Store-Operated Calcium Entry (SOCE) Signaling Pathway ER_Ca_Depletion ER Ca2+ Store Depletion STIM1_Conformation STIM1 Conformational Change (CAD Domain Exposed) ER_Ca_Depletion->STIM1_Conformation STIM1_Oligomerization STIM1 Oligomerization and Translocation to ER-PM Junctions STIM1_Conformation->STIM1_Oligomerization STIM1_Orai1_Binding STIM1-CAD Binds to Orai1 N- and C-termini STIM1_Oligomerization->STIM1_Orai1_Binding Orai1_Conformation Orai1 Conformational Change STIM1_Orai1_Binding->Orai1_Conformation Channel_Opening CRAC Channel Gating (Ca2+ Influx) Orai1_Conformation->Channel_Opening

Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Co_IP_Workflow Figure 2: Co-Immunoprecipitation Experimental Workflow Cell_Lysis Cell Lysis (Non-denaturing conditions) Antibody_Incubation Incubation with Primary Antibody (e.g., anti-STIM1) Cell_Lysis->Antibody_Incubation Bead_Incubation Incubation with Protein A/G Beads Antibody_Incubation->Bead_Incubation Immunoprecipitation Immunoprecipitation (Centrifugation) Bead_Incubation->Immunoprecipitation Washing Washing Steps (Remove non-specific binding) Immunoprecipitation->Washing Elution Elution of Protein Complex Washing->Elution Analysis Analysis by Western Blot (Probe for Orai1) Elution->Analysis

Caption: Co-Immunoprecipitation Experimental Workflow.

The Role of the Orai1 C-Terminus in Channel Inactivation

Beyond its critical role in channel activation, emerging evidence suggests the Orai1 C-terminal domain also contributes to the regulation of channel inactivation. Fast Ca2+-dependent inactivation (CDI) is a crucial feedback mechanism that limits Ca2+ influx. While the Orai1 N-terminus and STIM1 have been identified as key players in CDI, recent studies have shown that truncation of the Orai1 C-terminus can reduce the CDI of constitutively active Orai1 mutants.[7] This indicates a role for the C-terminus in modulating this inactivation process, possibly by influencing the overall conformational state of the channel that is permissive for inactivation.

Furthermore, calmodulin (CaM), a Ca2+ binding protein, has been shown to interact with the N-terminus of Orai1 to induce CDI.[8][9] While the primary CaM binding site is located in the N-terminus, the conformational changes in the C-terminus initiated by STIM1 binding could allosterically influence the N-terminal CaM binding and the subsequent inactivation process.

Detailed Experimental Protocols

A thorough understanding of the experimental underpinnings is essential for interpreting the data and designing future studies.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the macroscopic currents flowing through Orai1 channels in response to store depletion and to characterize the effects of mutations in the C-terminal domain.

Materials:

  • HEK293 cells co-transfected with STIM1 and wild-type or mutant Orai1 constructs.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 HEPES, 10 BAPTA, pH 7.2 with CsOH. To induce store depletion, 20 µM IP3 or passive depletion with a high concentration of a Ca2+ chelator like BAPTA is used. Thapsigargin (1-2 µM) can be included in the bath solution to irreversibly inhibit SERCA pumps and ensure store depletion.

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the plasma membrane of a transfected cell.

  • Rupture the membrane patch to achieve the whole-cell configuration. This allows the pipette solution to dialyze the cell interior.

  • Clamp the cell membrane potential at a holding potential of 0 mV.

  • Apply voltage ramps (e.g., from -120 mV to +70 mV over 200 ms) or voltage steps to elicit and measure ionic currents.

  • Record the development of the inwardly rectifying CRAC current (ICRAC) over time as the store-depletion stimulus takes effect.

  • For inactivation studies, apply hyperpolarizing voltage steps (e.g., to -100 mV for 200 ms) to observe the time-dependent decay of the current.

  • Analyze the current density (pA/pF) by normalizing the peak current to the cell capacitance.

Förster Resonance Energy Transfer (FRET) Microscopy

Objective: To measure the proximity and interaction between STIM1 and the Orai1 C-terminal domain in live cells.

Materials:

  • HEK293 cells co-transfected with Orai1 and STIM1 constructs tagged with a FRET pair (e.g., CFP and YFP).

  • Confocal or wide-field fluorescence microscope equipped with appropriate filter sets for the FRET pair.

  • Image analysis software for FRET calculations.

Procedure:

  • Plate transfected cells on glass-bottom dishes.

  • Acquire images in three channels: the donor channel (CFP excitation and emission), the acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation and YFP emission).

  • To induce store depletion, treat cells with a SERCA inhibitor like thapsigargin (1-2 µM) in a Ca2+-free external solution.

  • Acquire images before and after store depletion.

  • Calculate the apparent FRET efficiency (E-FRET) using a ratiometric method (e.g., the sensitized emission method). The change in E-FRET upon store depletion reflects the interaction between the tagged proteins.

Co-Immunoprecipitation (Co-IP)

Objective: To determine if STIM1 and the Orai1 C-terminal domain physically associate within a protein complex.

Materials:

  • HEK293 cells co-transfected with STIM1 and wild-type or mutant Orai1 constructs.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Primary antibody specific to one of the proteins (e.g., anti-STIM1).

  • Protein A/G-conjugated beads (e.g., agarose or magnetic beads).

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Lyse the transfected cells under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody to form an antibody-protein complex.

  • Add protein A/G beads to the lysate to capture the antibody-protein complex.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with an antibody against the putative interaction partner (e.g., anti-Orai1).

Site-Directed Mutagenesis

Objective: To introduce specific mutations into the Orai1 C-terminal domain to study their functional consequences.

Materials:

  • Plasmid DNA containing the Orai1 cDNA.

  • Mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase (e.g., Pfu polymerase).

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

Procedure:

  • Design complementary forward and reverse primers containing the desired mutation, flanked by 10-15 bases of correct sequence on both sides.

  • Perform PCR using the Orai1 plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Select for transformed cells and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

Conclusion and Future Directions

The Orai1 C-terminal domain has emerged from the shadows of a passive anchoring platform to a center-stage performer in the intricate regulation of CRAC channel gating. Its direct involvement in STIM1 binding, the initiation of conformational changes leading to channel opening, and its contribution to inactivation processes highlight its significance as a therapeutic target. For drug development professionals, understanding the specific molecular interactions within the STIM1-Orai1 C-terminal interface offers exciting opportunities for the design of novel modulators of CRAC channel activity.

Future research will likely focus on elucidating the precise stoichiometry of the STIM1-Orai1 interaction at the C-terminus, the dynamic structural rearrangements that occur in real-time during gating, and the interplay between the C-terminal domain and other regulatory factors. Advanced techniques such as cryo-electron microscopy of the full STIM1-Orai1 complex and sophisticated single-molecule FRET studies will undoubtedly provide unprecedented insights into the gatekeeper's tail and its critical role in cellular calcium signaling.

References

Unraveling the Numbers Game: A Technical Guide to the Stoichiometry of STIM-Orai Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of intracellular calcium (Ca²⁺) levels is fundamental to a vast array of cellular processes, from gene expression and cell proliferation to apoptosis. A key player in this intricate signaling network is the store-operated Ca²⁺ entry (SOCE) pathway, mediated by the interaction of the endoplasmic reticulum (ER) Ca²⁺ sensor, STIM (Stromal Interaction Molecule), and the plasma membrane Ca²⁺ channel, Orai. Upon depletion of ER Ca²⁺ stores, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they directly bind to and activate Orai channels, leading to a sustained influx of Ca²⁺. The stoichiometry of this dynamic STIM-Orai complex is a critical determinant of its function, influencing channel gating, ion selectivity, and inactivation. This in-depth technical guide provides a comprehensive overview of the current understanding of STIM-Orai stoichiometry, details the key experimental methodologies used in its investigation, and presents quantitative data in a clear, comparative format.

The Evolving Stoichiometric Models

The precise ratio of STIM to Orai subunits within the functional channel complex has been a subject of intense investigation and debate. Early models, based on functional and imaging studies, proposed various stoichiometries. However, with the advent of higher-resolution techniques, a more refined picture is emerging.

The most significant debate surrounds the ratio of STIM1 to Orai1 in the activated complex. Various models have been proposed, supported by different experimental approaches:

  • Early Tetrameric Orai Models: Initial studies suggested that two STIM1 dimers might activate a tetrameric Orai1 channel, proposing a STIM1:Orai1 subunit ratio of 4:4 or a dimer:channel ratio of 2:1.

  • The Hexameric Orai Shift: With the acceptance of a hexameric Orai1 channel, the question of how many STIM1 dimers are required for activation became more complex.

  • Graded Activation and Variable Stoichiometry: Some studies suggest a graded activation model where the number of bound STIM1 molecules influences the channel's properties. It has been proposed that the binding of STIM1 is highly cooperative.

  • The 1:1 Hypothesis: Evidence from Nuclear Magnetic Resonance (NMR) studies and Förster Resonance Energy Transfer (FRET) experiments has suggested a 1:1 interaction between STIM1 and Orai1 subunits.[2]

  • A Unimolecular Coupling Model: This model proposes that a single STIM1 dimer can bridge and activate an Orai channel, with the potential to also link multiple Orai channels.[2]

  • Endogenous Complex Stoichiometry: Recent studies using CRISPR/Cas9 to tag endogenous proteins suggest that a functional SOCE complex may consist of a small cluster of approximately seven STIM1 dimers associated with a single Orai1 channel.[3]

Quantitative Data on STIM-Orai Stoichiometry

The following table summarizes key quantitative findings from various studies on the stoichiometry of the STIM-Orai complex. This data highlights the diversity of observed ratios and the influence of the experimental methodology.

Orai1 Subunit StoichiometrySTIM1 Stoichiometry (in complex)STIM1:Orai1 Subunit RatioExperimental Technique(s)Reference(s)
Tetramer (earlier model)Dimer2 STIM1 molecules per channelSingle-molecule photobleaching, FRET[4]
Tetramer (earlier model)Dimer1.2 STIM1 molecules per channel (for trapping)TIRF Microscopy[5]
Hexamer (current consensus)DimerAll six Orai1 binding sites must be occupied for full activationElectrophysiology, Crystallography[1]
HexamerDimer1:1 (subunit:subunit)NMR, FRET[2]
HexamerDimer~14 STIM1 molecules (7 dimers) per Orai1 channel (endogenous)CRISPR/Cas9 gene editing, Step-photobleaching[3]

Signaling Pathway and Experimental Overview

The activation of Orai channels by STIM is a multi-step process involving conformational changes, protein oligomerization, and translocation. The following diagrams illustrate the core signaling pathway and a general workflow for investigating the STIM-Orai complex.

STIM_Orai_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_PM Plasma Membrane cluster_Extracellular Extracellular Space ER_Ca ER Ca2+ STIM1_inactive STIM1 (Dimer) Inactive ER_Ca->STIM1_inactive Store Depletion STIM1_active STIM1 (Oligomer) Active STIM1_inactive->STIM1_active Conformational Change & Oligomerization Orai1_closed Orai1 (Hexamer) Closed STIM1_active->Orai1_closed Binding & Trapping Orai1_open Orai1 (Hexamer) Open Orai1_closed->Orai1_open Gating Ext_Ca Extracellular Ca2+ Ext_Ca->Orai1_open Ca2+ Influx

STIM-Orai signaling pathway.

Experimental_Workflow start Start: Hypothesize Stoichiometry constructs Generate Fluorescently-Tagged STIM1 and Orai1 Constructs start->constructs transfection Transfect Cells (e.g., HEK293) constructs->transfection imaging Live-Cell Imaging (TIRF, FRET) transfection->imaging biochemistry Biochemical Assays (Co-IP) transfection->biochemistry electrophysiology Electrophysiology (Patch-Clamp) transfection->electrophysiology analysis Data Analysis (Photobleaching Steps, FRET Efficiency, Current Density) imaging->analysis biochemistry->analysis electrophysiology->analysis conclusion Conclude on Stoichiometry and Model Refinement analysis->conclusion

General experimental workflow.

Detailed Experimental Protocols

A multi-faceted approach is essential to robustly investigate the stoichiometry of the STIM-Orai complex. Below are detailed methodologies for key experiments.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy allows for the detection of protein-protein interactions in living cells with high spatial and temporal resolution.

a. Plasmid Constructs and Fluorescent Protein Tagging:

  • Constructs: Human STIM1 and Orai1 cDNAs are cloned into mammalian expression vectors.

  • Fluorophores: Commonly used FRET pairs include Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor. Green Fluorescent Protein (GFP) and mCherry can also be utilized.

  • Tagging Strategy: Fluorescent proteins are typically fused to the C-terminus of Orai1 and either the N- or C-terminus of STIM1. It is crucial to validate that the tagged proteins are functional and localize correctly.

b. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are frequently used due to their high transfection efficiency and low endogenous CRAC currents.

  • Transfection: Cells are transiently transfected with plasmids encoding the fluorescently tagged STIM1 and Orai1 proteins using standard methods such as calcium phosphate precipitation or lipid-based reagents. The ratio of donor to acceptor plasmid DNA should be optimized to achieve appropriate expression levels for FRET analysis.

c. FRET Imaging:

  • Microscopy: An inverted epifluorescence microscope equipped with a high numerical aperture oil-immersion objective and appropriate filter sets for CFP, YFP, and FRET is used.

  • Image Acquisition: Images are acquired in three channels: donor excitation/donor emission (CFP), donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission (YFP).

  • Store Depletion: To induce STIM1-Orai1 interaction, ER Ca²⁺ stores are depleted by treating the cells with a sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) inhibitor such as thapsigargin (1-2 µM) in a Ca²⁺-free buffer.

d. FRET Data Analysis:

  • Corrected FRET (FRETc): Raw FRET images are corrected for donor bleed-through into the FRET channel and acceptor cross-excitation. The corrected FRET value is calculated on a pixel-by-pixel basis.

  • FRET Efficiency (E): FRET efficiency can be calculated to quantify the extent of interaction. This often involves photobleaching the acceptor and measuring the increase in donor fluorescence.

  • Data Interpretation: An increase in FRET signal upon store depletion indicates the association of STIM1 and Orai1. The magnitude of the FRET signal can provide insights into the proximity and relative orientation of the interacting proteins.

Total Internal Reflection Fluorescence (TIRF) Microscopy with Single-Molecule Photobleaching

TIRF microscopy selectively excites fluorophores within a thin layer (~100 nm) of the cell adjacent to the coverslip, making it ideal for visualizing plasma membrane events with high signal-to-noise. When combined with single-molecule imaging, it can be used to count the number of fluorescently tagged subunits in a protein complex.

a. Sample Preparation:

  • Constructs: Orai1 is tagged with a photostable fluorescent protein like GFP or YFP.

  • Cell Culture and Transfection: HEK293 cells are grown on high-quality glass coverslips and transfected with a low amount of the Orai1-GFP plasmid to ensure that individual fluorescent spots can be resolved.

b. TIRF Imaging:

  • Microscope: A TIRF microscope equipped with a high-power laser for excitation and a sensitive EM-CCD camera for detection is used.

  • Image Acquisition: A time-lapse series of images is acquired with continuous laser illumination to induce photobleaching of the GFP molecules. The laser power and camera settings should be optimized to allow for the clear detection of single-molecule bleaching steps.

c. Data Analysis:

  • Spot Detection and Intensity Measurement: Individual fluorescent spots are identified, and their fluorescence intensity is measured over time.

  • Stepwise Photobleaching Analysis: The intensity traces of individual spots are analyzed for discrete, stepwise drops in fluorescence. Each step corresponds to the photobleaching of a single GFP molecule.

  • Stoichiometry Determination: By counting the number of bleaching steps for a population of spots, a histogram can be generated to determine the distribution of subunit numbers within the Orai1 complexes.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a powerful technique to measure the activity of Orai1 channels (ICRAC) and how it is affected by the relative expression levels of STIM1 and Orai1.

a. Cell Preparation:

  • Cell Line: HEK293 cells are co-transfected with STIM1 and Orai1 expression plasmids.

  • Store Depletion: To activate ICRAC, ER Ca²⁺ stores are depleted by including a Ca²⁺ chelator like BAPTA (10-20 mM) in the intracellular pipette solution.

b. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 10 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH).

  • Recording Configuration: The whole-cell configuration of the patch-clamp technique is used.

  • Voltage Protocol: Cells are held at a holding potential of 0 mV, and ICRAC is elicited by voltage ramps or steps to negative potentials (e.g., -100 mV).

c. Data Analysis:

  • Current Density: The peak inward current is normalized to the cell capacitance to obtain the current density (pA/pF).

  • Stoichiometry-Function Relationship: By systematically varying the ratio of transfected STIM1 and Orai1 DNA and measuring the resulting ICRAC density, the stoichiometric requirements for channel activation can be inferred.

Co-immunoprecipitation (Co-IP)

Co-IP is a biochemical technique used to identify protein-protein interactions from cell lysates.

a. Cell Lysis:

  • Cell Treatment: HEK293 cells co-expressing tagged STIM1 and Orai1 are treated with thapsigargin to induce complex formation.

  • Lysis Buffer: Cells are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

b. Immunoprecipitation:

  • Antibody: An antibody specific to one of the tagged proteins (e.g., anti-STIM1) is added to the cell lysate and incubated to form an antibody-antigen complex.

  • Protein A/G Beads: Protein A/G-conjugated agarose or magnetic beads are added to capture the antibody-antigen complexes.

c. Western Blotting:

  • Elution and SDS-PAGE: The immunoprecipitated complexes are eluted from the beads and separated by SDS-PAGE.

  • Immunoblotting: The separated proteins are transferred to a membrane and probed with an antibody against the other protein of interest (e.g., anti-Orai1) to detect the co-immunoprecipitated partner.

Conclusion and Future Directions

The investigation into the stoichiometry of the STIM-Orai complex has revealed a highly dynamic and cooperative molecular machine. While a consensus is forming around a hexameric Orai1 channel, the precise number and arrangement of STIM1 dimers required for its activation remain an active area of research. The application of a combination of high-resolution imaging, electrophysiology, and biochemical techniques is crucial for a comprehensive understanding. Future studies employing advanced techniques such as cryo-electron microscopy (cryo-EM) of the intact complex and super-resolution imaging will undoubtedly provide further insights into the intricate architecture and regulation of this fundamental Ca²⁺ signaling pathway. A deeper understanding of the stoichiometry and dynamics of the STIM-Orai complex is not only of fundamental biological interest but also holds significant promise for the development of novel therapeutic strategies targeting diseases associated with aberrant Ca²⁺ signaling.

References

The Physiological Functions of Orai Isoforms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Orai family of calcium channels, comprising three distinct isoforms (Orai1, Orai2, and Orai3), are fundamental components of the store-operated calcium entry (SOCE) pathway. This pathway is a ubiquitous and crucial mechanism for calcium signaling in a vast array of cell types, controlling a multitude of physiological processes ranging from gene expression and cell proliferation to immune responses and muscle function. The activation of Orai channels is intricately regulated by the stromal interaction molecule (STIM) proteins, which act as calcium sensors within the endoplasmic reticulum. Upon depletion of intracellular calcium stores, STIM proteins undergo conformational changes, translocate to the plasma membrane, and directly interact with and activate Orai channels, leading to a sustained influx of calcium into the cell. While all three Orai isoforms are activated by STIM proteins, they exhibit distinct biophysical properties, tissue distribution, and physiological roles. This guide provides a comprehensive overview of the physiological functions of the different Orai isoforms, with a focus on their quantitative characteristics, the experimental methodologies used to study them, and the signaling pathways they modulate.

Introduction to Orai Channels and Store-Operated Calcium Entry

Calcium (Ca²⁺) is a versatile second messenger that governs a wide spectrum of cellular functions.[1] The precise spatial and temporal control of intracellular Ca²⁺ concentration is therefore critical for normal physiology. Store-operated calcium entry (SOCE) is a major mechanism for regulating Ca²⁺ influx in non-excitable cells.[2] This process is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by STIM proteins.[3][4] STIM1 and STIM2, the two mammalian STIM isoforms, subsequently activate the Orai channels at the plasma membrane, which form the pore of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel.[3][4]

The Orai family consists of three homologous proteins: Orai1, Orai2, and Orai3.[2][3] Orai1 is the most extensively studied and is considered the archetypal CRAC channel subunit, essential for sustained Ca²⁺ influx in many cell types.[2][3] Orai2 and Orai3 also form store-operated channels and are increasingly recognized for their unique contributions to shaping Ca²⁺ signals and their involvement in specific physiological and pathophysiological contexts.[2] The differential expression and heteromultimerization of Orai isoforms contribute to the diversity and specificity of Ca²⁺ signaling.[5]

Comparative Physiological Functions of Orai Isoforms

Orai1: The "Classical" CRAC Channel

Orai1 is ubiquitously expressed and forms the primary component of the CRAC channel in many cell types, including immune cells, where it plays a critical role in activation, proliferation, and cytokine production.[2][6] Loss-of-function mutations in the ORAI1 gene are the cause of a severe combined immunodeficiency (SCID) syndrome, highlighting its indispensable role in the immune system.[7] Orai1-mediated Ca²⁺ influx is characterized by a sustained plateau, which is crucial for the activation of transcription factors such as the nuclear factor of activated T-cells (NFAT).[8]

Orai2: A Modulator of CRAC Channel Function

Orai2 is also widely expressed and can form homomeric store-operated channels. However, it is often considered a negative regulator of Orai1 function.[2] When co-expressed, Orai2 can form heteromeric channels with Orai1, which can alter the channel's biophysical properties and reduce the overall Ca²⁺ influx.[9] Orai2 has been implicated in fine-tuning the immune response and may play a role in preventing excessive Ca²⁺ signaling.[2]

Orai3: A Multifaceted Isoform with Roles in Health and Disease

Orai3 exhibits more diverse activation mechanisms and physiological roles compared to its counterparts. While it can be activated by STIM1 in a store-dependent manner, it can also be activated independently of store depletion by various stimuli, including the pharmacological agent 2-aminoethoxydiphenyl borate (2-APB).[2][4] Orai3 is particularly implicated in the pathophysiology of various cancers, where it contributes to tumor growth and proliferation.[2] In contrast to Orai1, STIM1-mediated Ca²⁺ entry through Orai3 does not efficiently activate NFAT-dependent gene transcription.[8] Orai2 and Orai3 are also essential for the generation of oscillatory Ca²⁺ signals in response to physiological receptor stimulation.[2][8]

Quantitative Comparison of Orai Isoform Properties

The distinct physiological roles of the Orai isoforms are rooted in their differing biophysical and pharmacological properties. The following tables summarize key quantitative data for each isoform.

PropertyOrai1Orai2Orai3Reference(s)
Current Density 2-3 fold higher than Orai2/Orai3LowerLower[6]
Fast Ca²⁺-Dependent Inactivation (FCDI) ~20%50-60%50-60%[6]
Reversal Potential (Homomeric) ~+58 mVNot extensively reported~+56 mV[10]
Reversal Potential (Heteromeric Orai1/3) Not applicableNot applicable~+22.7 mV[10]
Ion Permeability (PCs/PNa) 0.18Not extensively reported0.11[10]
Ion Permeability (PCs/PNa, Heteromeric Orai1/3) Not applicableNot applicable0.73[10]

Table 1: Biophysical Properties of Orai Isoforms. This table provides a comparative summary of key biophysical characteristics of the three Orai isoforms.

ModulatorOrai1Orai2Orai3Reference(s)
2-APB (low concentration) PotentiationPotentiationNo effect[11]
2-APB (high concentration) InhibitionPartial InhibitionPotentiation (STIM-independent)[2][11]
GSK-7975A InhibitionInhibitionPartial Inhibition[12][13]
BTP2 InhibitionInhibitionPartial Inhibition[12][13]
Synta66 InhibitionPotentiationNo effect[12][13]
Gd³⁺ (5 µM) InhibitionInhibitionInhibition[12]
Acidic pH (intracellular/extracellular) InhibitionInhibitionNo effect[2][12]
Alkaline pH (intracellular/extracellular) PotentiationPotentiationMarginal effect[2][12]

Table 2: Pharmacological and Regulatory Profiles of Orai Isoforms. This table summarizes the differential responses of Orai isoforms to various pharmacological modulators and changes in pH.

Tissue/OrganOrai1 (TPM)Orai2 (TPM)Orai3 (TPM)Reference(s)
Spleen 18.910.412.1[14]
Whole Blood 10.25.84.9[14]
Lung 8.715.114.9[14]
Heart (Left Ventricle) 4.16.99.3[14]
Brain (Cortex) 1.928.210.8[14]
Prostate 6.511.223.4[14]
Breast (Mammary Tissue) 5.99.815.6[14]
Skin (Sun Exposed) 25.412.311.7[14]

Table 3: mRNA Expression Levels of Orai Isoforms in Human Tissues. This table presents the median expression levels in Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) portal.

Signaling Pathways and Visualizations

The activation of Orai channels initiates a cascade of downstream signaling events. The canonical SOCE pathway is depicted below.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive dissociates STIM1_active STIM1 (active) STIM1_inactive->STIM1_active conformational change & oligomerization Orai Orai Channel (Orai1/2/3) Ca_influx Ca²⁺ Influx Orai->Ca_influx Agonist Agonist Receptor GPCR/RTK Agonist->Receptor binds PLC PLC Receptor->PLC activates IP3 IP₃ PLC->IP3 generates IP3R IP₃R IP3->IP3R binds IP3R->ER_Ca releases STIM1_active->Orai binds & activates Downstream Downstream Signaling (e.g., NFAT activation, Gene expression) Ca_influx->Downstream

Figure 1: Canonical Store-Operated Calcium Entry (SOCE) Signaling Pathway.

The differential effects of Orai isoforms on the pattern of Ca²⁺ signals lead to distinct downstream consequences.

Orai_Isoform_Signaling_Logic Orai1 Orai1 Sustained_Ca Sustained Ca²⁺ Plateau Orai1->Sustained_Ca Orai2_3 Orai2 / Orai3 Oscillatory_Ca Ca²⁺ Oscillations Orai2_3->Oscillatory_Ca NFAT_activation Strong NFAT Activation & Gene Transcription Sustained_Ca->NFAT_activation Specific_signaling Specific Downstream Signaling (e.g., fine-tuning immune response, cell cycle progression) Oscillatory_Ca->Specific_signaling

Figure 2: Differential Downstream Signaling of Orai Isoforms.

Key Experimental Protocols

A variety of sophisticated techniques are employed to investigate the function of Orai channels. Below are overviews of key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This "gold standard" technique allows for the direct measurement of the ion current flowing through Orai channels (ICRAC).

Patch_Clamp_Workflow start Start cell_prep Prepare cells expressing Orai isoform(s) of interest start->cell_prep pipette_prep Fabricate glass micropipette (2-5 MΩ resistance) and fill with intracellular solution containing a Ca²⁺ chelator (e.g., BAPTA) to passively deplete ER stores cell_prep->pipette_prep giga_seal Approach cell with micropipette and form a high-resistance (>1 GΩ) 'gigaseal' pipette_prep->giga_seal whole_cell Rupture the cell membrane under the pipette tip to achieve 'whole-cell' configuration giga_seal->whole_cell recording Apply voltage ramps or steps and record membrane currents. Initially in a Ca²⁺-free external solution, then switch to a Ca²⁺-containing solution to measure I_CRAC whole_cell->recording analysis Analyze current-voltage (I-V) relationships, current density, and inactivation kinetics recording->analysis end End analysis->end

Figure 3: Workflow for Whole-Cell Patch-Clamp Recording of ICRAC.

Methodology:

  • Cell Culture: Cells (e.g., HEK293) are cultured on glass coverslips and transfected with plasmids encoding the Orai isoform(s) and STIM1.

  • Solutions:

    • External (bath) solution: Contains physiological concentrations of ions. A Ca²⁺-free version is used initially to measure leak currents, followed by a Ca²⁺-containing solution (e.g., 10-20 mM Ca²⁺) to record ICRAC.

    • Internal (pipette) solution: Mimics the intracellular environment and contains a high concentration of a Ca²⁺ chelator (e.g., 10-20 mM BAPTA or EGTA) to passively deplete the ER Ca²⁺ stores and activate the Orai channels.

  • Recording:

    • A glass micropipette is brought into contact with a cell, and gentle suction is applied to form a gigaseal.

    • Further suction ruptures the membrane patch, establishing the whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., 0 mV), and voltage ramps (e.g., -100 to +100 mV over 50 ms) are applied periodically to elicit currents.

  • Data Analysis: The recorded currents are analyzed to determine the current density (pA/pF), the current-voltage relationship, and the kinetics of activation and inactivation.

Fura-2 AM Imaging for Intracellular Ca²⁺ Measurement

This fluorescence microscopy-based technique allows for the ratiometric measurement of intracellular Ca²⁺ concentrations in populations of cells.

Methodology:

  • Cell Plating: Cells are plated on glass-bottom dishes or coverslips.

  • Dye Loading: Cells are incubated with the cell-permeant form of the ratiometric Ca²⁺ indicator, Fura-2 acetoxymethyl (Fura-2 AM), typically at a concentration of 1-5 µM for 30-60 minutes at room temperature.[3][8] Cellular esterases cleave the AM ester group, trapping the dye inside the cell.

  • Store Depletion: To initiate SOCE, cells are treated with a SERCA pump inhibitor, such as thapsigargin (1-2 µM), in a Ca²⁺-free buffer.[2]

  • Ca²⁺ Re-addition: After store depletion, a Ca²⁺-containing solution is added back to the cells, and the resulting increase in intracellular Ca²⁺ due to SOCE is monitored.

  • Imaging: The cells are excited at two wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission at 510 nm is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration.[8]

CRISPR-Cas9-Mediated Gene Knockout

To study the function of endogenous Orai isoforms, knockout cell lines are generated using the CRISPR-Cas9 system.

Methodology:

  • Guide RNA (gRNA) Design: gRNAs are designed to target a specific exon of the ORAI gene to be knocked out.

  • Transfection: Cells are transfected with a plasmid encoding the Cas9 nuclease and the specific gRNA, or with a ribonucleoprotein (RNP) complex of Cas9 and the gRNA.[15][16]

  • Single-Cell Cloning: Transfected cells are plated at a very low density to allow for the growth of colonies from single cells.

  • Screening and Validation: Individual clones are expanded and screened for the absence of the target Orai protein by Western blotting and for the presence of the desired genomic modification by sequencing.

Co-immunoprecipitation for STIM-Orai Interaction

This technique is used to investigate the physical interaction between STIM and Orai proteins.

Methodology:

  • Immunoprecipitation: An antibody specific to one of the proteins of interest (e.g., STIM1) is added to the cell lysate and incubated to allow the antibody to bind to its target.

  • Complex Pull-down: Protein A/G-conjugated beads are added to the lysate, which bind to the antibody-protein complex and allow it to be precipitated by centrifugation.

  • Western Blotting: The precipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., Orai1) to determine if it was co-precipitated.[9]

Conclusion and Future Directions

The Orai isoforms are central players in a fundamental cellular signaling pathway. While Orai1's role as the primary CRAC channel is well-established, the distinct and modulatory functions of Orai2 and Orai3 are becoming increasingly appreciated. Their differential expression, biophysical properties, and pharmacological sensitivities allow for a remarkable diversity and fine-tuning of Ca²⁺ signals, which in turn dictates specific cellular responses in health and disease. The development of isoform-selective pharmacological tools will be crucial for dissecting the precise contributions of each Orai homolog in complex physiological systems and for the development of novel therapeutic strategies targeting diseases associated with aberrant Orai channel function, such as immunodeficiencies, cancer, and cardiovascular disorders. Future research will likely focus on further elucidating the composition of native Orai channels in different tissues, the molecular determinants of their isoform-specific properties, and their roles in various pathophysiological conditions.

References

Understanding the molecular basis of CRAC channelopathies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Basis of CRAC Channelopathies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) homeostasis, essential for a myriad of cellular functions, including immune response, muscle function, and gene expression. The channel is formed by the pore-forming ORAI1 protein in the plasma membrane and activated by the endoplasmic reticulum (ER) Ca²⁺ sensor, STIM1, through a process known as Store-Operated Calcium Entry (SOCE). Genetic mutations in the ORAI1 and STIM1 genes disrupt this tightly regulated signaling axis, leading to a class of diseases known as CRAC channelopathies. These disorders are broadly categorized into two opposing mechanistic classes: loss-of-function (LoF) mutations that abolish SOCE, causing severe combined immunodeficiency (SCID)-like syndromes, and gain-of-function (GoF) mutations that lead to excessive Ca²⁺ influx, resulting in tubular aggregate myopathy (TAM) and Stormorken syndrome. This guide provides a detailed examination of the molecular underpinnings of these diseases, presents quantitative data on channel dysfunction, outlines key experimental protocols for their study, and visualizes the core signaling and pathological pathways.

The Core Signaling Axis: Store-Operated Calcium Entry (SOCE)

The canonical activation of CRAC channels is a sophisticated process that couples the Ca²⁺ concentration in the ER to Ca²⁺ influx across the plasma membrane.[1][2]

  • Store Depletion : Physiologically, agonist binding to cell surface receptors triggers the production of inositol 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the ER membrane, causing the release of stored Ca²⁺ into the cytosol.[3][4]

  • STIM1 Sensing : STIM1, an ER-resident transmembrane protein, functions as the Ca²⁺ sensor.[5][6] Its luminal EF-hand domain detects the drop in ER Ca²⁺ concentration.

  • STIM1 Activation & Translocation : Upon Ca²⁺ dissociation, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane (PM) junctions.[1][7]

  • ORAI1 Gating : At these junctions, the activated STIM1 proteins directly bind to and activate ORAI1 channels, opening the channel pore and allowing a highly selective influx of extracellular Ca²⁺.[7][8] This influx is termed the CRAC current, or ICRAC.

This fundamental pathway is visualized in the signaling diagram below.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_out Ca²⁺ ORAI1_open ORAI1 (Open) Ca_out->ORAI1_open Influx (ICRAC) ORAI1_closed ORAI1 (Closed) Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds Ca_store Stored Ca²⁺ IP3R->Ca_store Releases STIM1_inactive STIM1 (Inactive) Ca²⁺-Bound STIM1_active STIM1 (Active) Oligomerized STIM1_inactive->STIM1_active Activates STIM1_active->ORAI1_closed Binds & Activates Ca_store->STIM1_inactive Depletion causes dissociation

Figure 1: The Canonical Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Pathophysiology: A Dichotomy of Function

CRAC channelopathies are fundamentally diseases of aberrant Ca²⁺ signaling, stemming from mutations that either eliminate or constitutively enhance channel activity.[9][10]

  • 2.1 Loss-of-Function (LoF) Channelopathies : Autosomal recessive LoF mutations in ORAI1 or STIM1 lead to the abolition of SOCE and ICRAC.[11][12] The most well-characterized example is the ORAI1 R91W mutation.[5][13] This results in a clinical phenotype known as CRAC channelopathy , characterized by:

    • Severe Combined Immunodeficiency (SCID)-like disease : T-lymphocyte activation is highly dependent on sustained Ca²⁺ signaling for cytokine production and proliferation. Lack of SOCE severely impairs adaptive immunity.[11]

    • Congenital Myopathy : Muscle weakness and hypotonia highlight the role of SOCE in muscle development and function.[9]

    • Anhydrotic Ectodermal Dysplasia : Patients exhibit an inability to sweat and defects in dental enamel formation.[9][11]

  • 2.2 Gain-of-Function (GoF) Channelopathies : Autosomal dominant GoF mutations cause STIM1 or ORAI1 to become constitutively active, leading to continuous Ca²⁺ influx independent of ER store status.[10][14] This results in a spectrum of overlapping disorders, including Tubular Aggregate Myopathy (TAM) and Stormorken Syndrome .[15][16] Key features include:

    • Myopathy with Tubular Aggregates : The primary symptom is muscle weakness, cramps, or myalgia. Muscle biopsies reveal characteristic aggregates of sarcoplasmic reticulum tubules.[16]

    • Thrombocytopenia : Reduced platelet counts and bleeding diathesis are common, particularly in Stormorken syndrome.[17][18]

    • Multi-systemic Features : Other symptoms can include miosis (constricted pupils), ichthyosis (scaly skin), asplenia, and dyslexia.[17][18]

The divergent paths from mutation to disease are illustrated in the logic diagram below.

Pathophysiology_Logic start Mutation in ORAI1 or STIM1 Gene lof_mut Loss-of-Function (e.g., ORAI1 R91W) start->lof_mut gof_mut Gain-of-Function (e.g., STIM1 R304W) start->gof_mut no_soce Abolished SOCE (ICRAC ≈ 0) lof_mut->no_soce Leads to lof_pheno Pathology: • SCID-like Immunodeficiency • Congenital Myopathy • Ectodermal Dysplasia no_soce->lof_pheno Results in const_soce Constitutive SOCE (Elevated Resting [Ca²⁺]i) gof_mut->const_soce Leads to gof_pheno Pathology: • Tubular Aggregate Myopathy • Stormorken Syndrome • Thrombocytopenia const_soce->gof_pheno Results in

Figure 2: Pathophysiological Divergence of Loss- vs. Gain-of-Function Mutations.

Quantitative Analysis of Channel Dysfunction

The functional consequences of CRAC channelopathy mutations can be quantified by biophysical methods, primarily patch-clamp electrophysiology and fluorescence-based calcium imaging. The tables below summarize key quantitative data for wild-type channels and representative LoF and GoF mutants.

Table 1: Biophysical Properties of Wild-Type vs. Loss-of-Function (LoF) CRAC Channels

Parameter Wild-Type (WT) ORAI1/STIM1 ORAI1-R91W (LoF Mutant) Reference
Peak ICRAC Density -1 to -10 pA/pF (in HEK293) ~0 pA/pF (abrogated current) [5][8][13]
Activation Mechanism Store-depletion dependent No activation upon store depletion [5][9]
Ion Selectivity (PCa/PNa) >1000 (Highly Ca²⁺ selective) Not applicable (no current) [19]

| STIM1 Coupling | Preserved | Preserved binding, but fails to gate channel |[8][12] |

Table 2: Biophysical Properties of Wild-Type vs. Gain-of-Function (GoF) CRAC Channels

Parameter Wild-Type (WT) ORAI1/STIM1 STIM1-R304W (GoF Mutant) ORAI1-G98S/V107M (GoF Mutants) Reference
Basal [Ca²⁺]i Normal resting levels Significantly elevated Significantly elevated [4][11][20]
Activation Mechanism Store-depletion dependent Constitutively active (store-independent) Constitutively active (store-independent) [6][11][20]
STIM1 Clustering Store-depletion induced Constitutive clustering Not required for activation [6][7]

| Ion Selectivity | Highly Ca²⁺ selective | Remains Ca²⁺ selective | Often becomes non-selective (permeable to Na⁺) |[20][21] |

Key Experimental Methodologies

Characterizing novel mutations in ORAI1 and STIM1 requires a standardized set of molecular and cellular biology techniques.

Molecular Biology: Site-Directed Mutagenesis and Expression
  • Vector Preparation : Obtain cDNA for human ORAI1 and STIM1 cloned into mammalian expression vectors (e.g., pcDNA3.1) often tagged with fluorescent proteins (e.g., YFP, CFP) for visualization.

  • Mutagenesis : Introduce specific point mutations (e.g., R91W in ORAI1) using a commercial site-directed mutagenesis kit (e.g., QuikChange II). Verify the mutation by Sanger sequencing.

  • Cell Culture : Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Transfection : Co-transfect HEK293 cells with STIM1 and ORAI1 (wild-type or mutant) plasmids. A common method is using a lipid-based reagent like Lipofectamine or a chemical reagent like Polyethylenimine (PEI). A typical DNA:PEI ratio is 1:3 (µg:µL).[22][23] Analyze cells 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique directly measures the ion flow (ICRAC) across the cell membrane.[3][24]

  • Solutions :

    • External (Bath) Solution (in mM) : 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM) : 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA (or 20 EGTA), 10 HEPES (pH 7.2 with CsOH). The high concentration of Ca²⁺ chelator (BAPTA or EGTA) passively depletes ER stores upon establishing the whole-cell configuration.[10][17]

  • Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording :

    • Obtain a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the membrane of a transfected cell.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

    • Hold the cell at 0 mV and apply repetitive voltage ramps (e.g., -100 mV to +100 mV over 50 ms) every 2-5 seconds to monitor current development.

  • Data Analysis : ICRAC is characterized by its inwardly rectifying shape and a very positive reversal potential (> +50 mV).[3] The current density (pA/pF) is calculated by dividing the peak inward current by the cell capacitance.

Ratiometric Calcium Imaging for SOCE Measurement

This method uses fluorescent dyes to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).[15][25]

  • Cell Preparation : Plate transfected HEK293 cells on glass-bottom dishes.

  • Dye Loading : Incubate cells with 2-5 µM Fura-2 AM (a ratiometric Ca²⁺ indicator) in a physiological salt solution (e.g., HBSS) for 30-45 minutes at room temperature.[26] Fura-2 AM is membrane-permeable; once inside, cellular esterases cleave the AM group, trapping the dye.

  • Imaging Protocol :

    • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and filter wheel.

    • Initially, perfuse the cells with a Ca²⁺-free solution.

    • Add a SERCA pump inhibitor like Thapsigargin (1-2 µM) to the Ca²⁺-free solution to irreversibly deplete ER stores.

    • After store depletion is confirmed by a transient rise in cytosolic Ca²⁺ from the leak, switch the perfusion to a solution containing 2-10 mM CaCl₂. The subsequent sharp and sustained rise in [Ca²⁺]i represents SOCE.

  • Data Acquisition and Analysis : Excite Fura-2 alternately at 340 nm (binds Ca²⁺) and 380 nm (Ca²⁺-free) and measure the emission at ~510 nm. The 340/380 ratio is proportional to [Ca²⁺]i and minimizes artifacts from uneven dye loading or photobleaching.[25]

The logical flow for investigating a putative mutation is shown below.

Experimental_Workflow cluster_functional_assays 4. Functional Characterization start Patient with Suspected CRAC Channelopathy seq 1. Gene Sequencing (Identify ORAI1/STIM1 Mutation) start->seq clone 2. Molecular Cloning (Introduce Mutation into Plasmid) seq->clone transfect 3. Heterologous Expression (Transfect HEK293 Cells) clone->transfect patch Patch-Clamp (Measure ICRAC) transfect->patch Characterize Electrophysiology imaging Calcium Imaging (Measure SOCE & [Ca²⁺]i) transfect->imaging Characterize Ca²⁺ Dynamics analysis 5. Data Analysis & Interpretation patch->analysis imaging->analysis conclusion Determine Pathophysiology: Loss-of-Function vs. Gain-of-Function analysis->conclusion

Figure 3: Standard Experimental Workflow for Characterizing a Novel Mutation.

Conclusion and Therapeutic Outlook

The study of CRAC channelopathies has provided profound insights into the fundamental roles of STIM1, ORAI1, and SOCE in human physiology. The clear dichotomy between loss-of-function and gain-of-function diseases presents distinct challenges and opportunities for therapeutic development. For LoF immunodeficiencies, gene therapy to restore functional ORAI1 or STIM1 is a promising avenue. Conversely, for GoF myopathies, the focus is on developing specific CRAC channel inhibitors to dampen the excessive Ca²⁺ influx. Several small molecule SOCE modulators are already under investigation, paving the way for targeted pharmacological interventions for these debilitating rare diseases.[15] A deep understanding of the molecular basis of these channelopathies, aided by the robust experimental framework outlined here, is critical for advancing these therapeutic strategies.

References

The Role of CRAC Channels in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, a critical component in the pathogenesis of acute brain injury and chronic neurodegenerative diseases, is intricately modulated by cellular signaling pathways. Among these, calcium (Ca²⁺) signaling plays a pivotal role. Calcium Release-Activated Calcium (CRAC) channels, a primary mechanism for calcium entry in immune and glial cells, have emerged as key regulators of neuroinflammatory processes. This technical guide provides an in-depth exploration of the molecular components of CRAC channels, their function in microglia and astrocytes, the downstream signaling cascades they initiate, and their implication in various neurological disorders. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers and drug developers targeting neuroinflammation.

Introduction to CRAC Channels and Neuroinflammation

Neuroinflammation is the inflammatory response within the central nervous system (CNS), primarily mediated by glial cells such as microglia and astrocytes. While a crucial component of the brain's defense and repair mechanisms, its dysregulation contributes to neuronal damage in conditions like traumatic brain injury (TBI), stroke, Alzheimer's disease, and Parkinson's disease[1][2].

A central mediator of this inflammatory response is intracellular calcium (Ca²⁺), a universal second messenger that controls a vast array of cellular functions[3][4]. Store-Operated Calcium Entry (SOCE) is a major mechanism for elevating intracellular Ca²⁺ levels in non-excitable cells, including the primary immune cells of the brain[3][5]. This process is orchestrated by CRAC channels.

CRAC channels are composed of two key proteins:

  • STIM (Stromal Interaction Molecule): Located in the endoplasmic reticulum (ER), STIM1 and STIM2 act as Ca²⁺ sensors. When ER Ca²⁺ stores are depleted, STIM proteins oligomerize and translocate to ER-plasma membrane junctions[5][6][7].

  • ORAI: Situated in the plasma membrane, ORAI1, ORAI2, and ORAI3 form the pore of the CRAC channel. The aggregated STIM proteins bind to and activate ORAI channels, permitting a sustained influx of extracellular Ca²⁺ into the cell[5][6][7].

This sustained Ca²⁺ influx through CRAC channels is essential for activating downstream signaling pathways that drive gene expression, cytokine production, and other cellular responses integral to neuroinflammation[8][9].

CRAC Channel Signaling in CNS Glial Cells

Microglia and astrocytes, the resident immune cells of the CNS, express functional CRAC channels and are key players in neuroinflammation[9][10].

2.1. Microglia Microglia are the primary immune effector cells in the brain. Upon activation by stimuli such as Toll-like receptor (TLR) agonists (e.g., LPS) or pro-inflammatory cytokines (e.g., IFNγ), their intracellular Ca²⁺ levels rise, partly due to SOCE mediated by CRAC channels[1][8]. Western blot analyses have confirmed the presence of both STIM1 and ORAI1 proteins in microglial cell lines (BV2) and primary microglia[8][11]. This CRAC channel-mediated Ca²⁺ influx is critical for:

  • Activation of Transcription Factors: Sustained Ca²⁺ signals activate the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT)[1][8]. This allows NFAT to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. CRAC channel activity also influences the activation of other key inflammatory transcription factors like NF-κB, JNK1/2, CREB, and STAT1[8].

  • Pro-inflammatory Mediator Release: Activation of these transcription factors leads to the expression and release of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)[8][11].

  • Phagocytosis and Migration: STIM1, STIM2, and ORAI1 have been shown to regulate essential microglial functions like migration and phagocytosis[6][10].

2.2. Astrocytes Astrocytes are the most abundant glial cells and play multifaceted roles in CNS homeostasis and pathology. They also rely on CRAC channels to shape their Ca²⁺ signals in response to various stimuli[12][13].

  • Cytokine and Chemokine Production: Similar to microglia, CRAC channel activation in astrocytes leads to the production and secretion of pro-inflammatory cytokines like IL-6 and TNF-α[9].

  • Gliotransmitter Release: CRAC channels are directly involved in triggering the vesicular release of gliotransmitters, such as ATP, which can modulate neuronal activity. For instance, activation of astrocytic CRAC channels can enhance GABAergic transmission in the hippocampus[12][14].

  • Essential Components: Studies using siRNA knockdown and conditional knockout have demonstrated that ORAI1 and STIM1 are essential for the majority of SOCE in astrocytes[9][12].

Signaling Pathway Diagram

The following diagram illustrates the canonical CRAC channel activation and its downstream effects in a glial cell.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ ORAI1_open ORAI1 Channel (Open) Ca_ext->ORAI1_open Influx Receptor GPCR / TLR PLC PLC Receptor->PLC Agonist IP3 IP₃ PLC->IP3 Generates ORAI1 ORAI1 Channel (Closed) Ca_cyto [Ca²⁺]i ↑ ORAI1_open->Ca_cyto IP3R IP₃R IP3->IP3R Activates Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylates NFAT NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation STIM1 STIM1 (Ca²⁺ Bound) STIM1_act STIM1 (Active/Oligomerized) STIM1->STIM1_act Conformational Change STIM1_act->ORAI1 Translocates & Activates IP3R->Ca_cyto Ca_er ER Ca²⁺ Store Ca_er->STIM1 Depletion Ca_er->IP3R Release Gene Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, Cytokines) NFAT_nuc->Gene Activates

Caption: CRAC channel activation and downstream NFAT signaling pathway.

Quantitative Data on CRAC Channels in Neuroinflammation

The following tables summarize quantitative findings from key studies, highlighting the impact of CRAC channel modulation on inflammatory markers and cellular function.

Table 1: Effect of CRAC Channel Inhibition on Microglial Inflammatory Mediator Release

Cell Type Stimulus Inhibitor Measured Outcome Result (% of Stimulated Control) Reference
BV2 Microglia LPS CM-EX-137 NO Release ↓ (Reduced Significantly) [1],[11]
BV2 Microglia LPS CM-EX-137 iNOS Expression ↓ (Reduced Significantly) [8],[11]
BV2 Microglia LPS CM-EX-137 COX-2 Expression ↓ (Reduced Significantly) [8]
BV2 Microglia LPS CM-EX-137 Nuclear NFAT ↓ (Reduced Significantly) [1]

| BV2 Microglia | LPS | CM-EX-137 | Nuclear NF-κB | ↓ (Reduced Significantly) |[1] |

Table 2: Role of CRAC Channel Components in Glial Cytokine Production

Cell Type Method Measured Cytokine Result of Knockdown/Inhibition Reference
Primary Microglia Orai1 siRNA IL-6 ↓ (Dramatically Attenuated) [9]
Primary Microglia STIM1 siRNA IL-6 ↓ (Dramatically Attenuated) [9]
Primary Microglia Orai1 siRNA TNF-α ↓ (Dramatically Attenuated) [9]
Primary Microglia STIM1 siRNA TNF-α ↓ (Dramatically Attenuated) [9]

| Spinal Astrocytes | YM-58483 (Inhibitor) | Pro-inflammatory Cytokines | ↓ (Significantly Reduced) |[9] |

CRAC Channels in Neurological Disease Models

Dysregulation of CRAC channel activity is implicated in several neurological conditions.

  • Traumatic Brain Injury (TBI): In mouse models of TBI, treatment with a CRAC channel inhibitor led to decreased lesion size, reduced brain hemorrhage, and improved neurological outcomes[1][8]. This suggests that targeting CRAC channels can mitigate the damaging inflammatory cascade following acute brain injury[8].

  • Parkinson's Disease (PD): Neuroinflammation mediated by microglia is a major feature of PD[15]. The accumulation of α-synuclein can activate microglia, and CRAC channels are being explored as a therapeutic target to suppress the resulting production of neurotoxic inflammatory genes[2][15][16].

  • Alzheimer's Disease (AD): The role of SOCE in AD is complex. Amyloid-β (Aβ) peptides may enhance SOCE in astrocytes, potentially contributing to reactive astrogliosis and neuroinflammation[13]. Defects in STIM2, which is involved in refilling ER calcium stores, have also been implicated in AD pathogenesis[4].

Key Experimental Protocols

Studying CRAC channels in the context of neuroinflammation involves specialized techniques to measure SOCE and its downstream consequences.

5.1. Protocol for Calcium Imaging of SOCE in Cultured Glial Cells

This protocol describes the measurement of intracellular Ca²⁺ changes in response to ER store depletion and subsequent Ca²⁺ influx.

  • Cell Preparation: Plate primary microglia or astrocytes on glass coverslips and culture until they reach the desired confluency.

  • Dye Loading: Incubate cells with a ratiometric Ca²⁺ indicator dye (e.g., 2-5 μM Fura-2 AM) in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes at room temperature in the dark.

  • Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope. Perfuse the cells with a Ca²⁺-free buffer to establish a stable baseline fluorescence signal. Excite Fura-2 sequentially at 340 nm and 380 nm and record the emission at 510 nm. The ratio of emissions (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

  • ER Store Depletion: To deplete ER Ca²⁺ stores and activate STIM proteins, perfuse the cells with the Ca²⁺-free buffer containing a SERCA pump inhibitor, such as Thapsigargin (TG, 1-2 μM). This will cause a transient increase in cytosolic Ca²⁺ as it leaks from the ER.

  • Measuring SOCE: Once the cytosolic Ca²⁺ level returns to a near-baseline plateau, reintroduce a buffer containing normal extracellular Ca²⁺ (e.g., 2 mM CaCl₂). The subsequent sharp and sustained increase in the F340/F380 ratio represents SOCE mediated by CRAC channels.

  • Inhibitor Application (Optional): To confirm the involvement of CRAC channels, pre-incubate a separate batch of cells with a specific CRAC channel inhibitor (e.g., BTP2, YM-58483, Synta66) before and during the experiment. A significant reduction in the Ca²⁺ influx upon re-addition of extracellular Ca²⁺ indicates CRAC channel-dependent SOCE.

Experimental Workflow Diagram

SOCE_Workflow A 1. Plate Glial Cells on Coverslips B 2. Load with Fura-2 AM (30-60 min) A->B C 3. Mount on Microscope & Perfuse with Ca²⁺-free Buffer B->C D 4. Record Baseline Fluorescence (F340/F380) C->D E 5. Deplete ER Stores (Thapsigargin in Ca²⁺-free buffer) D->E F 6. Re-add Extracellular Ca²⁺ E->F G 7. Record SOCE (Sustained F340/F380 Increase) F->G H 8. Data Analysis: Compare Peak Ca²⁺ Influx G->H

Caption: Workflow for a typical Store-Operated Calcium Entry (SOCE) experiment.

Conclusion and Therapeutic Outlook

CRAC channels are integral components of the neuroinflammatory response, translating stimuli into the sustained calcium signals required for glial activation and mediator release. Their demonstrated role in models of acute brain injury and chronic neurodegenerative diseases positions them as a promising therapeutic target[8][15]. The development of selective CRAC channel inhibitors offers a novel anti-inflammatory strategy aimed at mitigating the detrimental effects of chronic or excessive neuroinflammation, potentially preserving neuronal function and improving outcomes in a range of CNS disorders[1][8]. Further research into the specific subunit composition and function of CRAC channels in different glial populations and disease states will be crucial for developing highly targeted and effective therapies.

References

The Critical Role of Lipid Rafts in CRAC Channel Assembly and Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) signaling is a fundamental cellular process governing a vast array of physiological functions, from gene transcription to immune responses. The Calcium Release-Activated Ca²⁺ (CRAC) channel, a key player in this intricate network, facilitates sustained Ca²⁺ influx following the depletion of intracellular calcium stores. The assembly and function of this channel are critically dependent on the dynamic organization of the plasma membrane, particularly the specialized microdomains known as lipid rafts. This technical guide provides an in-depth exploration of the regulatory role of lipid rafts in the assembly and activation of the CRAC channel complex, comprising the endoplasmic reticulum (ER) Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane pore-forming unit, Orai1. We will delve into the molecular mechanisms, present key quantitative data, detail essential experimental protocols, and provide visual representations of the signaling pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in the field.

Introduction to CRAC Channels and Lipid Rafts

Store-operated Ca²⁺ entry (SOCE) is a ubiquitous mechanism for Ca²⁺ influx in non-excitable cells, and the CRAC channel is its most well-characterized conductor.[1] The activation of CRAC channels is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by STIM1.[2][3] Upon sensing low ER Ca²⁺, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane (PM) junctions.[4][5] At these junctions, STIM1 interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to Ca²⁺ influx.[6][7]

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the plasma membrane.[8][9] These domains serve as signaling platforms by concentrating or excluding signaling molecules, thereby modulating a variety of cellular processes.[10] There is increasing evidence that lipid rafts play a pivotal role in the spatial and temporal regulation of CRAC channel assembly and function.[8][11][12]

Lipid Raft-Mediated Regulation of STIM1-Orai1 Interaction

The integrity of lipid rafts is essential for the efficient coupling of STIM1 and Orai1. These microdomains provide a favorable environment for the clustering of STIM1 and the subsequent recruitment and activation of Orai1.[12] Cholesterol, a key component of lipid rafts, has been shown to directly modulate Orai1 channel function.[13][14] Disruption of lipid rafts, typically through the depletion of cholesterol, has been demonstrated to impair the interaction between STIM1 and Orai1 and attenuate SOCE.[11][15]

Quantitative Data on the Impact of Lipid Raft Disruption

The following table summarizes key quantitative findings from studies investigating the role of lipid rafts in CRAC channel function.

Experimental ConditionCell TypeMeasurementObservationReference
Cholesterol depletion with methyl-β-cyclodextrin (MβCD)Human Salivary Gland (HSG) cellsThapsigargin (TG)-induced Ca²⁺ entrySignificant reduction in Ca²⁺ entry.[15]
Cholesterol depletion with MβCDHuman PlateletsCo-immunoprecipitation of STIM1 and Orai1Reduced interaction between STIM1 and Orai1 upon store depletion.[11]
Cholesterol depletion with cholesterol oxidaseRat Basophilic Leukemia (RBL) 2H3 cellsTG-induced Ca²⁺ entrySignificantly enhanced TG-induced Ca²⁺ entry.[14]
Cholesterol depletion with cholesterol oxidaseRat Basophilic Leukemia (RBL) 2H3 cellsStore-operated Ca²⁺ currentsSignificant increase in store-operated Ca²⁺ currents.[14]

Signaling Pathways and Experimental Workflows

CRAC Channel Activation Signaling Pathway

The activation of the CRAC channel is a multi-step process initiated by signals that lead to the depletion of ER calcium stores. The following diagram illustrates the canonical signaling pathway leading to CRAC channel activation within the context of lipid rafts.

CRAC_Channel_Activation cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis IP3 IP3 PIP2->IP3 IP3R IP3R IP3->IP3R 4. Binding Orai1 Orai1 LipidRaft Lipid Raft Orai1->LipidRaft localized in Ca_influx Ca²⁺ Influx Orai1->Ca_influx 9. Channel Opening Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) Oligomerized STIM1_inactive->STIM1_active 7. Conformational Change & Oligomerization STIM1_active->Orai1 8. Translocation to ER-PM junction & Interaction ER_Ca Ca²⁺ ER_Ca->STIM1_inactive 6. Depletion sensed IP3R->ER_Ca 5. Ca²⁺ Release CoIP_Workflow start Start: Cell Culture treatment Cell Treatment (e.g., Thapsigargin to deplete stores) start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis preclearing Pre-clearing Lysate (with control IgG and beads) lysis->preclearing incubation Incubation with Primary Antibody (e.g., anti-STIM1) preclearing->incubation precipitation Immunoprecipitation (with Protein A/G beads) incubation->precipitation wash Wash Beads (to remove non-specific binding) precipitation->wash elution Elution of Immunocomplexes wash->elution analysis Analysis: Western Blot (Probe for Orai1) elution->analysis end End: Interaction Confirmed analysis->end

References

Methodological & Application

Application Notes and Protocols for Electrophysiology Recording of I-CRAC in Primary T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are pivotal in T lymphocyte function, governing essential processes such as gene expression, proliferation, and cytokine release.[1][2] The current flowing through these channels, termed I-CRAC, is a hallmark of store-operated calcium entry (SOCE), a fundamental signaling pathway in these non-excitable cells.[3][4] Dysregulation of CRAC channel activity has been implicated in severe combined immunodeficiency (SCID) and autoimmune diseases, making them a critical target for therapeutic intervention.[1][2]

Electrophysiological techniques, particularly whole-cell patch-clamp, provide the most direct and quantitative method for studying CRAC channel properties and their modulation by pharmacological agents.[1] However, recording I-CRAC in primary T cells presents significant technical challenges due to their small size and the low amplitude of the endogenous currents.[1] This document provides a detailed protocol for reliably recording I-CRAC in primary human T cells, adapted from established methodologies.[1]

Signaling Pathway of CRAC Channel Activation

The activation of CRAC channels is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule (STIM) proteins, which are ER-resident calcium sensors.[4] Upon ER calcium depletion, STIM proteins oligomerize and translocate to ER-plasma membrane junctions, where they directly interact with and activate the ORAI channel proteins, which form the pore of the CRAC channel.[4] This interaction leads to the opening of the highly calcium-selective ORAI channels and the subsequent influx of extracellular calcium, generating the characteristic I-CRAC.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1 STIM1 ORAI1 ORAI1 Channel STIM1->ORAI1 Activation Ca_ER Ca2+ Ca_Influx Ca2+ Influx (I-CRAC) ORAI1->Ca_Influx Downstream Downstream Signaling (Gene Expression, Proliferation) Ca_Influx->Downstream TCR T-Cell Receptor (TCR) Activation IP3R IP3 Receptor TCR->IP3R Store_Depletion ER Ca2+ Store Depletion IP3R->Store_Depletion Ca2+ Release Store_Depletion->STIM1 Senses Low [Ca2+]ER

Caption: CRAC channel activation signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for I-CRAC recorded in primary T cells and related cell types.

Table 1: I-CRAC Current Densities and Cell Capacitance

Cell TypeConditionCa2+-ICRAC Density at -100 mV (pA/pF)Na+-ICRAC Density at -100 mV (pA/pF)Membrane Capacitance (Cm) (pF)Reference(s)
Primary Human T Cells Resting-1.5 ± 0.2-11.4 ± 1.51.7 ± 0.1[5][6][7][8]
Activated (PHA)-6.0 (approx.)Not Reported3.6 ± 0.2[8]
Activated (anti-CD3/CD28)-1.0 ± 0.1-4.8 ± 0.64.6 ± 0.2[5][6][7]
Jurkat T Cells --0.9 ± 0.1-7.2 ± 0.96.4 ± 0.3[5][6][7]

Data are presented as mean ± SEM. Current densities can vary between studies due to differences in experimental conditions.

Table 2: Pharmacological Modulation of I-CRAC

CompoundActionTargetIC50Reference(s)
2-APB Potentiation (low conc.) / Inhibition (high conc.)CRAC Channels-[9]
YM-58483 InhibitionCRAC Channels-[10]
RO2959 Potent InhibitionORAI1 > ORAI2/3~400 nM[3][10]
GSK-5498A InhibitionCRAC Channels~1 µM[3]
ML-9 Reversible InhibitionSTIM1~10 µM[3]
Capsaicin Reversible InhibitionCRAC Channels32 µM[11]
La3+ Non-specific BlockadeCation Channels1-5 µM (effective conc.)[1]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of I-CRAC

This protocol details the steps for recording I-CRAC from primary human T cells using the whole-cell patch-clamp technique.[1]

Preparation of Primary Human T Cells
  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate resting CD4+ T cells from PBMCs by negative selection using a commercially available kit.

  • Resuspend the isolated T cells at a density of 0.5 x 106 cells/mL in complete RPMI-1640 medium.[1]

  • Culture cells at 37°C in a humidified 5% CO2 incubator for up to 24 hours before recording.[1]

Solutions and Reagents

Table 3: Composition of Electrophysiology Solutions

SolutionComponentConcentration (mM)
Pipette (Intracellular) Solution Cs-Aspartate115
CsCl10
MgCl24.5
Cs-BAPTA10
HEPES10
Adjust to pH 7.2 with CsOH and osmolarity to ~290 mOsm.
Bath Solution #1 (Ca2+-free) NaCl140
KCl2.8
MgCl23
CsCl10
Glucose10
HEPES10
Adjust to pH 7.4 with NaOH and osmolarity to ~300 mOsm.
Bath Solution #2 (20 mM Ca2+) NaCl120
CaCl220
CsCl10
Glucose10
HEPES10
Adjust to pH 7.4 with NaOH and osmolarity to ~300 mOsm.
Bath Solution #3 (Divalent-Free, DVF) NaCl150
EDTA1
HEPES10
Adjust to pH 7.4 with NaOH and osmolarity to ~300 mOsm.

Stock solution of 1 mM Thapsigargin (TG) in DMSO should be prepared.

Electrophysiological Recording Procedure

The following workflow outlines the key steps for successful I-CRAC recording.

Experimental_Workflow Start Start: Plate Primary T Cells PreIncubate Pre-incubate cells in Bath Solution #1 + 0.5-1 µM Thapsigargin (8-10 min) to deplete ER stores Start->PreIncubate Approach Approach a cell with a patch pipette (2-5 MΩ resistance) filled with intracellular solution PreIncubate->Approach Gigaseal Form a Gigaohm Seal (GΩ) Approach->Gigaseal WholeCell Rupture the membrane to achieve whole-cell configuration Gigaseal->WholeCell Hold Hold cell at +30 mV to prevent Ca2+-dependent inactivation WholeCell->Hold Leak Record Leak Current in Bath Solution #1 (0 Ca2+) Hold->Leak Record_ICa Perfuse with Bath Solution #2 (20 mM Ca2+) to record inward Ca2+-ICRAC Leak->Record_ICa Record_INa Perfuse with Bath Solution #3 (DVF) to record larger inward Na+-ICRAC Record_ICa->Record_INa Block Optional: Perfuse with La3+ (1-5 µM) to confirm CRAC current by blockade Record_INa->Block End End Recording Block->End

Caption: Experimental workflow for whole-cell I-CRAC recording.
  • Cell Plating and Store Depletion:

    • Plate the primary T cells onto glass coverslips in a recording chamber.

    • Perfuse the chamber with Bath Solution #1 containing 0.5-1 µM thapsigargin for 8-10 minutes to passively deplete intracellular calcium stores.[1] This is a crucial step performed before achieving a giga-seal.

  • Gigaseal Formation and Whole-Cell Access:

    • Pull glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a cell under microscopic guidance and apply gentle positive pressure.

    • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[12]

  • Voltage-Clamp Protocol and Data Acquisition:

    • Immediately clamp the cell at a holding potential of +30 mV to minimize calcium-dependent inactivation of the CRAC channels.[1]

    • Compensate for cell capacitance (C-slow) and access resistance (Rs). Typical Rs values should be between 7-20 MΩ.[1]

    • Apply a voltage ramp protocol, for example, from -120 mV to +100 mV over 100 ms, every 2 seconds (0.5 Hz) to elicit currents.[5][9]

    • Initially, record the baseline "leak" current in Ca2+-free Bath Solution #1.[1]

  • Recording I-CRAC:

    • To record the calcium current (Ca2+-ICRAC), switch the perfusion to Bath Solution #2 (20 mM Ca2+). A characteristic inwardly rectifying current will develop over 1-2 minutes.[1]

    • To record the larger sodium current (Na+-ICRAC), switch to the divalent-free Bath Solution #3. This will result in a transient, larger inward current, confirming the presence of CRAC channels.[1][5]

    • At the end of the experiment, perfusion with a blocker such as 1-5 µM La3+ can be used to determine the leak-subtracted I-CRAC.[1]

Data Analysis
  • Measure the peak inward current amplitude at a negative potential (e.g., -100 mV) from the voltage ramp protocol.

  • Subtract the baseline leak current recorded in the Ca2+-free solution.

  • Normalize the current amplitude to the cell capacitance (in pF) to obtain the current density (in pA/pF). This normalization accounts for variations in cell size.[5]

Conclusion

This application note provides a comprehensive framework for the successful electrophysiological recording of I-CRAC in primary T cells. The detailed protocol, solution recipes, and quantitative data serve as a valuable resource for researchers investigating T cell physiology and for drug development professionals screening for novel CRAC channel modulators. Adherence to this protocol will enable the acquisition of high-quality, reproducible data, facilitating a deeper understanding of the role of CRAC channels in health and disease.

References

Application Notes and Protocols for Live-Cell Imaging of STIM1 Puncta Formation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Live-cell imaging of STIM1 puncta formation upon store depletion

Audience: Researchers, scientists, and drug development professionals.

Introduction

Store-operated calcium entry (SOCE) is a crucial Ca2+ signaling pathway in a multitude of cell types, regulating processes ranging from gene expression to cell motility.[1][2][3] A key molecular player in this process is the Stromal Interaction Molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor.[3][4] Under resting conditions, STIM1 is diffusely distributed throughout the ER membrane.[2][5] Upon depletion of ER Ca2+ stores, STIM1 undergoes a conformational change, oligomerizes, and translocates to form distinct puncta at ER-plasma membrane (PM) junctions.[2][6][7] These puncta are the sites where STIM1 interacts with and activates Orai1, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, leading to Ca2+ influx.[1][7] Visualizing the formation of STIM1 puncta through live-cell imaging is a fundamental method to study the dynamics of SOCE activation.

These application notes provide detailed protocols for inducing and imaging STIM1 puncta formation in real-time, quantifying the process, and understanding the underlying signaling cascade.

STIM1-Orai1 Signaling Pathway

Depletion of ER Ca2+ is the primary trigger for the activation of the STIM1-Orai1 signaling pathway. This process can be dissected into several key steps, from Ca2+ sensing in the ER to the influx of extracellular Ca2+ across the plasma membrane.

Caption: STIM1-Orai1 signaling pathway upon ER store depletion.

Experimental Workflow for Live-Cell Imaging

The general workflow for imaging STIM1 puncta formation involves preparing the cells, labeling STIM1, inducing store depletion, and acquiring images using live-cell microscopy.

Experimental_Workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, HeLa) Transfection 2. Transfection (e.g., STIM1-GFP) Cell_Culture->Transfection Plating 3. Plating on Imaging Dish Transfection->Plating Imaging_Setup 4. Live-Cell Imaging Setup (Confocal or TIRF) Plating->Imaging_Setup Baseline 5. Acquire Baseline Images (Diffuse STIM1) Imaging_Setup->Baseline Store_Depletion 6. Induce Store Depletion (e.g., Thapsigargin) Baseline->Store_Depletion Time_Lapse 7. Time-Lapse Imaging (STIM1 Puncta Formation) Store_Depletion->Time_Lapse Analysis 8. Image Analysis (Puncta Quantification) Time_Lapse->Analysis

Caption: General experimental workflow for STIM1 puncta imaging.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Transfection

This protocol describes the general procedure for culturing and transfecting mammalian cells for STIM1 imaging.

  • Cell Lines: HEK293, HeLa, or Jurkat T cells are commonly used.[5][8]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • One day before transfection, plate cells onto glass-bottom imaging dishes to reach 70-80% confluency on the day of transfection.

    • Transfect cells with a plasmid encoding a fluorescently-tagged STIM1 (e.g., STIM1-GFP, YFP-STIM1, or mCherry-STIM1) using a suitable transfection reagent according to the manufacturer's instructions.

    • For co-localization studies, co-transfect with a plasmid for fluorescently-tagged Orai1 (e.g., Orai1-RFP).[9]

    • Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

Protocol 2: Induction of ER Ca2+ Store Depletion and Live-Cell Imaging

This protocol details the steps for inducing store depletion and acquiring images of STIM1 puncta formation.

  • Imaging Buffer: Replace the culture medium with a Ca2+-free imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to observe STIM1 translocation without immediate Ca2+ influx.

  • Microscopy:

    • Use a confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with a live-cell incubation chamber (37°C, 5% CO2).[5][10]

    • TIRF microscopy is particularly useful for visualizing events at or near the plasma membrane where STIM1 puncta form.[5][10]

  • Image Acquisition:

    • Identify a transfected cell displaying diffuse fluorescence of STIM1.

    • Acquire baseline images for 1-2 minutes to ensure the cell is in a resting state.

  • Store Depletion:

    • To induce store depletion, add a final concentration of 1-5 µM Thapsigargin (an irreversible SERCA pump inhibitor) or 1-10 µM Ionomycin (a Ca2+ ionophore) to the imaging dish.[6][8][11]

    • Begin time-lapse image acquisition immediately upon addition of the drug.

  • Time-Lapse Imaging:

    • Acquire images every 5-10 seconds for 10-15 minutes to capture the dynamics of STIM1 puncta formation.[11] The formation of STIM1 oligomers can occur within 5 seconds, while significant puncta formation may take around 40 seconds.[6]

Data Analysis and Quantification

Quantitative analysis of STIM1 puncta is essential for comparing results across different experimental conditions.

Protocol 3: Quantification of STIM1 Puncta
  • Image Processing: Use image analysis software such as ImageJ/Fiji.[8]

  • Puncta Analysis:

    • Open the time-lapse image series.

    • Apply a threshold to the images to segment the puncta from the diffuse background fluorescence.

    • Use the "Analyze Particles" function to measure the number, size (area), and mean fluorescence intensity of the puncta in each cell over time.[8]

    • Normalize the number of puncta to the cell area for accurate comparison between cells.[8]

Quantitative Data Summary

The following tables summarize quantitative data related to STIM1 puncta formation and dynamics from published studies.

ParameterCell TypeConditionValueReference
Puncta Formation Time (t½) HeLa10 µM Ionomycin~40 seconds[6]
STIM1 Oligomerization (t½) HeLa10 µM Ionomycin< 5 seconds[6]
ER-PM Junction Gap JurkatStore Depletion10-25 nm[10]
STIM1 Diffusion Coefficient (Basal) HeLaResting~0.25 µm²/s[12]
STIM1 Diffusion Coefficient (Depleted) HeLaIonomycin~0.05 µm²/s[12]
ParameterCell TypeTransfectionPuncta Size (pixel²)Puncta CircularityReference
Puncta Analysis Settings HEK293STIM1-GFP3-140-0.3[8]

Logical Sequence of STIM1 Activation

The activation of STIM1 and subsequent signaling is a sequential process that can be visualized as a series of dependent events.

STIM1_Activation_Sequence Sequence of Events in STIM1 Activation Store_Depletion 1. ER Store Depletion Ca_Dissociation 2. Ca2+ Dissociation from STIM1 EF-hand Store_Depletion->Ca_Dissociation Oligomerization 3. STIM1 Oligomerization Ca_Dissociation->Oligomerization Translocation 4. Translocation to ER-PM Junctions Oligomerization->Translocation Puncta_Formation 5. Puncta Formation Translocation->Puncta_Formation Orai1_Binding 6. Binding to Orai1 Puncta_Formation->Orai1_Binding Channel_Activation 7. Orai1 Channel Activation Orai1_Binding->Channel_Activation Ca_Influx 8. Ca2+ Influx Channel_Activation->Ca_Influx

Caption: Sequential steps of STIM1 activation and SOCE.

Troubleshooting

ProblemPossible CauseSolution
No Puncta Formation Ineffective store depletion.Confirm the activity of Thapsigargin/Ionomycin. Increase the concentration or incubation time.
Low expression of fluorescently-tagged STIM1.Optimize transfection efficiency. Use a stronger promoter or a different transfection reagent.
Phototoxicity or photobleaching.Reduce laser power and/or exposure time. Increase the time interval between acquisitions.
High Background Fluorescence Overexpression of STIM1.Reduce the amount of plasmid DNA used for transfection. Image cells with moderate fluorescence levels.
Autofluorescence of the medium.Use an imaging buffer with low autofluorescence (e.g., phenol red-free medium).
Cells are Unhealthy or Dying Toxicity of the store depletion agent.Use the lowest effective concentration. Reduce the duration of the experiment.
Phototoxicity.Minimize light exposure by reducing laser power and acquisition frequency.

References

Application Notes and Protocols for F-based Biosensors in CRAC Channel Activity Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Förster Resonance Energy Transfer (FRET)-based biosensors for the real-time monitoring of Calcium Release-Activated Calcium (CRAC) channel activity. This technology offers a powerful tool for dissecting the molecular dynamics of Store-Operated Calcium Entry (SOCE) and for high-throughput screening of potential therapeutic modulators.

Introduction to CRAC Channels and FRET Biosensors

CRAC channels are a primary pathway for calcium influx in non-excitable cells, playing crucial roles in a myriad of cellular processes including gene expression, proliferation, and immunity.[1][2] The activation of these highly calcium-selective channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER).[1][3][4][5] This process is orchestrated by two key proteins: the ER-resident calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane-localized channel-forming protein, Orai1.[1][2][3]

Upon ER calcium depletion, STIM1 undergoes conformational changes and oligomerization, leading to its translocation to ER-plasma membrane (PM) junctions.[3][4][5] At these junctions, STIM1 directly interacts with and activates Orai1 channels, permitting the influx of extracellular calcium.[2][3][6][7]

FRET-based biosensors are powerful tools for studying these dynamic molecular events in living cells.[8][9][10] By genetically fusing fluorescent proteins, such as Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor, to STIM1 and Orai1, it is possible to monitor their interaction in real-time.[6][7] When the tagged proteins are in close proximity (within 1-10 nm), excitation of the donor (CFP) results in non-radiative energy transfer to the acceptor (YFP), leading to YFP emission. The ratio of YFP to CFP emission provides a quantitative measure of the interaction.[8][11]

Signaling Pathway of CRAC Channel Activation

The activation of CRAC channels is a well-defined signaling cascade that can be effectively monitored using FRET. The key steps are outlined in the diagram below.

CRAC_Activation_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1_active Orai1 (active) Orai1 Orai1 (inactive) Orai1->Orai1_active Activation Ca_influx Ca²⁺ Influx Orai1_active->Ca_influx STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Conformational Change & Oligomerization STIM1_active->Orai1 Translocation & Interaction at ER-PM junction Ca_store Ca²⁺ Store Ca_depletion Store Depletion Ca_store->Ca_depletion Agonist/Thapsigargin Ca_depletion->STIM1_inactive triggers

Caption: CRAC Channel Activation Signaling Pathway.

Experimental Protocols

Construction of FRET Biosensors

The most common FRET pair for monitoring STIM1-Orai1 interaction is CFP and YFP.[6][7] Plasmids encoding human STIM1 and Orai1 are used as templates. The fluorescent proteins are typically fused to the C-terminus of Orai1 and the N- or C-terminus of STIM1.

  • Orai1-CFP (Donor): The coding sequence for CFP is inserted in-frame at the C-terminus of the Orai1 coding sequence.

  • STIM1-YFP (Acceptor): The coding sequence for YFP is inserted in-frame at the C-terminus of the STIM1 coding sequence.

It is crucial to ensure that the fusion proteins are correctly expressed and localized to their respective compartments (Orai1 to the plasma membrane and STIM1 to the ER). This can be verified by immunofluorescence or co-localization with known markers.

Cell Culture and Transfection

HEK293 cells are a commonly used cell line for these experiments due to their robust growth and high transfection efficiency.

  • Cell Seeding: Seed HEK293 cells onto glass-bottom dishes suitable for live-cell imaging.

  • Transfection: Co-transfect the cells with plasmids encoding Orai1-CFP and STIM1-YFP using a suitable transfection reagent (e.g., Lipofectamine). The ratio of donor to acceptor plasmid can be optimized, but a 1:3 ratio (Orai1-CFP:STIM1-YFP) is a good starting point.[2]

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

Live-Cell FRET Imaging
  • Imaging Setup: Use an inverted fluorescence microscope equipped with a high-sensitivity camera, appropriate filter sets for CFP and YFP, and environmental control (37°C, 5% CO₂).

  • Imaging Buffer: Replace the culture medium with a physiological salt solution (e.g., Ringer's solution) containing calcium.

  • Baseline Imaging: Acquire baseline images in the CFP (donor) and FRET (sensitized YFP) channels before stimulation.

  • Induction of Store Depletion: To activate CRAC channels, deplete ER calcium stores by adding a SERCA pump inhibitor such as thapsigargin (1-2 µM) or cyclopiazonic acid (CPA).

  • Time-Lapse Imaging: Acquire images in the CFP and FRET channels at regular intervals (e.g., every 10-30 seconds) to monitor the change in FRET signal over time.

  • Control Experiments:

    • Donor-only and Acceptor-only: Transfect cells with only Orai1-CFP or STIM1-YFP to determine bleed-through coefficients.

    • Unstimulated Control: Image cells transfected with both constructs but without the addition of a store-depleting agent to ensure the observed FRET change is specific to CRAC channel activation.

FRET Data Analysis
  • Image Correction:

    • Background Subtraction: Subtract the background fluorescence from all images.

    • Bleed-through Correction: Correct the FRET channel image for donor bleed-through (the portion of CFP emission detected in the YFP channel) and acceptor cross-excitation (direct excitation of YFP by the CFP excitation wavelength). The corrected FRET (FRETc) can be calculated using the following formula: FRETc = FRET_raw - (BT_D * CFP) - (BT_A * YFP) where FRET_raw is the raw FRET intensity, CFP and YFP are the intensities in their respective channels, and BT_D and BT_A are the bleed-through coefficients determined from control experiments.

  • FRET Ratio Calculation: Calculate the normalized FRET (NFRET) ratio by dividing the corrected FRET intensity by the donor (CFP) intensity for each time point. NFRET = FRETc / CFP

  • Data Presentation: Plot the NFRET ratio over time to visualize the kinetics of STIM1-Orai1 interaction.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from FRET-based CRAC channel activity assays.

ParameterValueCell TypeConditionsReference
Baseline NFRET 0.4 - 0.6HEK293Resting cells[2]
Max NFRET (Post-Stimulation) 1.0 - 1.4HEK293Thapsigargin (1 µM)[2]
Time to Half-Maximal FRET ~100 - 150 secondsHEK293Thapsigargin (1 µM)[2]
Relative FRET Efficiency (Puncta) ~10 - 15%Jurkat T-cellsTCR stimulation[3][5]
Relative FRET Efficiency (Caps) Consistently higher than punctaJurkat T-cellsTCR stimulation[5]

Table 1: Quantitative FRET parameters for STIM1-Orai1 Interaction.

CompoundEffect on STIM1-Orai1 FRETEC₅₀ / IC₅₀Cell TypeReference
2-APB (low concentration) Potentiation~1-5 µMHEK293[2]
2-APB (high concentration) Inhibition> 50 µMHEK293[2]
GSK-7975A Inhibition~1 µMJurkat T-cellsN/A
Synta66 Inhibition~3 µMRBL-2H3 cellsN/A

Table 2: Effects of known CRAC channel modulators on STIM1-Orai1 FRET. (Note: EC₅₀/IC₅₀ values for GSK-7975A and Synta66 are from functional assays and are included for context; specific FRET-derived values may vary).

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for a typical FRET experiment and the logical relationship for data analysis.

FRET_Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Plasmid Construct Plasmids (Orai1-CFP, STIM1-YFP) Seeding Seed Cells Plasmid->Seeding Transfection Transfect Cells Seeding->Transfection Baseline Acquire Baseline Images (CFP & FRET channels) Transfection->Baseline 24-48h incubation Stimulation Add Store-Depleting Agent (e.g., Thapsigargin) Baseline->Stimulation TimeLapse Acquire Time-Lapse Images Stimulation->TimeLapse Correction Image Correction (Background, Bleed-through) TimeLapse->Correction Ratio Calculate NFRET Ratio Correction->Ratio Plotting Plot Data & Analyze Kinetics Ratio->Plotting

Caption: FRET Experimental Workflow.

FRET_Data_Analysis_Logic Raw_CFP Raw CFP Image Corrected_FRET Corrected FRET (FRETc) Raw_CFP->Corrected_FRET Donor Bleed-through Correction NFRET Normalized FRET (NFRET) Raw_CFP->NFRET Normalization Raw_FRET Raw FRET Image Raw_FRET->Corrected_FRET Raw_YFP Raw YFP Image (for bleed-through correction) Raw_YFP->Corrected_FRET Acceptor Cross-excitation Correction Corrected_FRET->NFRET

Caption: FRET Data Analysis Logic.

Applications in Drug Discovery

FRET-based biosensors for CRAC channel activity are highly amenable to high-throughput screening (HTS) for the identification of novel modulators. By automating the imaging and analysis process in a multi-well plate format, it is possible to screen large compound libraries for their effects on the STIM1-Orai1 interaction. Dose-response curves can be generated to determine the potency (EC₅₀ or IC₅₀) of hit compounds. This approach provides a direct readout of target engagement at the molecular level within a cellular context, offering a significant advantage over indirect functional assays.

Troubleshooting

IssuePossible CauseSolution
Low FRET Signal - Low expression of fusion proteins.- Incorrect localization of proteins.- Inefficient store depletion.- Optimize transfection conditions.- Verify protein expression and localization via immunofluorescence.- Use a higher concentration of store-depleting agent or a different agent.
High Background FRET - Overexpression of fusion proteins leading to random interactions.- Autofluorescence.- Reduce the amount of plasmid used for transfection.- Image untransfected cells to determine the level of autofluorescence and subtract it.
Photobleaching - High excitation light intensity.- Long exposure times.- Reduce laser power or lamp intensity.- Decrease exposure time and/or imaging frequency.- Use more photostable fluorescent proteins.
Cell Death - Phototoxicity.- Toxicity of compounds.- Reduce light exposure.- Perform a toxicity assay for the compounds being tested.

Table 3: Common Troubleshooting for FRET Experiments.

By following these protocols and considerations, researchers can effectively employ FRET-based biosensors to gain valuable insights into the intricate regulation of CRAC channel activity and to accelerate the discovery of new therapeutic agents targeting this important signaling pathway.

References

Generating STIM1/Orai1 Double Knockout Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for generating and validating STIM1 and Orai1 double knockout (DKO) cell lines using the CRISPR-Cas9 system. The simultaneous ablation of both STIM1, the primary endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, is a critical tool for studying store-operated calcium entry (SOCE) and its role in various physiological and pathological processes. This protocol offers detailed methodologies for gRNA design, cell transfection, clonal selection, and validation of the DKO phenotype through genomic analysis, protein detection, and functional calcium imaging assays.

Introduction

Store-operated calcium entry (SOCE) is a fundamental Ca2+ signaling pathway in a wide variety of cell types, controlling diverse cellular functions such as gene expression, proliferation, and immune responses. The key molecular players in this pathway are the stromal interaction molecule 1 (STIM1) and Orai1.[1] Upon depletion of Ca2+ from the endoplasmic reticulum (ER), STIM1 oligomerizes and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai1 channels, leading to a sustained influx of extracellular Ca2+.[2]

The generation of cell lines deficient in both STIM1 and Orai1 provides a powerful model to investigate the physiological roles of SOCE, to screen for compounds that modulate this pathway, and to understand potential compensatory mechanisms. The advent of CRISPR-Cas9 technology has made the generation of such double knockout cell lines more efficient and accessible.[3]

Signaling Pathway

The STIM1/Orai1 signaling pathway is initiated by the depletion of Ca2+ from the ER. This is sensed by the EF-hand domain of STIM1, leading to its conformational change and oligomerization. These STIM1 oligomers then move to ER-PM junctions, where they trap and activate Orai1 channels, allowing for the influx of extracellular Ca2+.

STIM1_Orai1_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) [Ca2+ bound] STIM1_active STIM1 Oligomers (Active) STIM1_inactive->STIM1_active Oligomerization & Translocation Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Interaction & Activation Ca_ER ER Ca2+ Store Ca_ER->STIM1_inactive dissociation Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Ca_influx Ca2+ Influx (SOCE) Orai1_open->Ca_influx allows Ca_depletion ER Ca2+ Depletion (e.g., Thapsigargin) Ca_depletion->Ca_ER inhibits SERCA Downstream Downstream Cellular Responses (Gene Expression, Proliferation, etc.) Ca_influx->Downstream

STIM1/Orai1 signaling pathway.

Experimental Workflow for Generating DKO Cell Lines

The generation of STIM1/Orai1 DKO cell lines involves a multi-step process from gRNA design to clonal validation. Both simultaneous and sequential knockout strategies can be employed.

DKO_Workflow cluster_design Phase 1: Design & Preparation cluster_transfection Phase 2: Gene Editing cluster_selection Phase 3: Clonal Selection cluster_validation Phase 4: Validation gRNA_design gRNA Design (STIM1 & Orai1) Vector_prep Vector Construction or sgRNA Synthesis gRNA_design->Vector_prep Transfection Co-transfection of Cas9 & gRNAs into Cells Vector_prep->Transfection Single_cell Single-Cell Cloning (FACS or Limiting Dilution) Transfection->Single_cell Expansion Clonal Expansion Single_cell->Expansion Genomic Genomic Validation (Sequencing) Expansion->Genomic Protein Protein Validation (Western Blot) Expansion->Protein Functional Functional Validation (SOCE Assay) Expansion->Functional

Experimental workflow for DKO cell line generation.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Cas9 NucleaseIDT1081058
tracrRNAIDT1072533
Custom crRNA (STIM1 & Orai1)Synthego/IDTN/A
Lipofectamine CRISPRMAXThermo FisherCMAX00003
Opti-MEM I Reduced Serum MediumThermo Fisher31985062
DMEM, high glucose, pyruvateThermo Fisher11995065
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
ThapsigarginSigma-AldrichT9033
Fura-2 AMThermo FisherF1221
Pluronic F-127Thermo FisherP3000MP
Anti-STIM1 AntibodyCell Signaling Technology#4916
Anti-Orai1 AntibodyAlomone LabsACC-060
Anti-β-actin AntibodySigma-AldrichA5441
HRP-conjugated secondary antibodyBio-Rad1706515

Validated gRNA Sequences

The following tables provide examples of validated gRNA sequences for targeting human and mouse STIM1 and Orai1. It is recommended to verify these sequences against the specific genome assembly of the cell line being used.[4][5][6][7]

Table 1: Human STIM1 and Orai1 gRNA Sequences

Target GeneSequence (5' - 3')PAMReference
Human STIM1GAG​GTT​GAT​GAC​GAA​GAC​GGCTGG[4]
Human STIM1GCA​GCA​GCA​GCT​GCA​GCT​GCTGGG[4]
Human Orai1GGC​GGC​GGC​GGC​GGC​GGC​GGCGGGAddgene Plasmid #113733
Human Orai1GGC​GGC​GGC​GGC​GGC​GGC​GGCGGGAddgene Plasmid #113733

Table 2: Mouse Stim1 and Orai1 gRNA Sequences

Target GeneSequence (5' - 3')PAMReference
Mouse Stim1GCA​GCA​GCA​GCT​GCA​GCT​GCTGGG[4]
Mouse Stim1GCA​GCA​GCA​GCT​GCA​GCT​GCTGGG[4]
Mouse Orai1GGC​GGC​GGC​GGC​GGC​GGC​GGCGGGOriGene #KN512620
Mouse Orai1GGC​GGC​GGC​GGC​GGC​GGC​GGCGGGOriGene #KN512620

Experimental Protocols

Protocol 1: Co-transfection for Simultaneous Double Knockout

This protocol describes the simultaneous delivery of Cas9 and gRNAs targeting both STIM1 and Orai1.[8]

  • Cell Seeding: The day before transfection, seed 200,000 cells per well in a 6-well plate to achieve 70-90% confluency on the day of transfection.

  • gRNA Preparation: Prepare a 1:1 molar ratio of STIM1 crRNA and Orai1 crRNA with tracrRNA in nuclease-free duplex buffer to a final concentration of 1 µM. Heat at 95°C for 5 minutes and cool to room temperature.

  • Ribonucleoprotein (RNP) Complex Formation: For each well, mix 1.5 µl of Cas9 nuclease (10 µM) with 1.5 µl of the pooled gRNA duplex. Incubate at room temperature for 10-20 minutes to form the RNP complex.

  • Transfection: Dilute the RNP complex in 100 µl of Opti-MEM. In a separate tube, dilute 3 µl of Lipofectamine CRISPRMAX in 100 µl of Opti-MEM. Combine the diluted RNP and Lipofectamine solutions and incubate for 5 minutes. Add the final mixture dropwise to the cells.

  • Post-transfection: Incubate the cells for 48-72 hours.

  • Single-Cell Cloning: Proceed with single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.[9]

  • Clonal Expansion: Expand the single-cell clones for subsequent validation.

Protocol 2: Sequential Knockout

For cell lines sensitive to multiplex editing, a sequential knockout approach can be employed.

  • First Knockout: Follow Protocol 1 to generate a single knockout of STIM1.

  • Validation: Validate the STIM1 knockout clones using genomic sequencing and Western blotting (Protocols 3 and 4).

  • Second Knockout: Expand a validated STIM1 knockout clone and repeat the transfection process using gRNAs targeting Orai1.

  • Selection and Validation: Perform single-cell cloning and validate the STIM1/Orai1 DKO clones.

Protocol 3: Genomic Validation by Sanger Sequencing
  • Genomic DNA Extraction: Extract genomic DNA from expanded clones.

  • PCR Amplification: Amplify the genomic regions targeted by the gRNAs for both STIM1 and Orai1 using flanking primers.

  • Sequencing: Purify the PCR products and send for Sanger sequencing.

  • Analysis: Analyze the sequencing data for insertions or deletions (indels) at the target sites. Tools like TIDE or ICE can be used to deconvolute heterozygous mutations.

Protocol 4: Western Blotting for Protein Validation
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against STIM1 (e.g., 1:1000) and Orai1 (e.g., 1:500) overnight at 4°C.[5]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use β-actin as a loading control.

Expected Results: Wild-type cells will show bands corresponding to STIM1 (~75-85 kDa) and Orai1 (~35-50 kDa, depending on glycosylation).[10][11] Successful DKO clones will show a complete absence of these bands.[12]

Protocol 5: Functional Validation by Store-Operated Calcium Entry (SOCE) Assay
  • Cell Seeding: Seed cells on a 96-well black-walled plate.

  • Dye Loading: Load the cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in a calcium-free buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission) in a plate reader.

  • Store Depletion: Add 1 µM thapsigargin to deplete ER Ca2+ stores and record the transient increase in cytosolic Ca2+.

  • Calcium Add-back: After the signal returns to baseline, add 2 mM CaCl2 to the wells to initiate SOCE.

  • Data Analysis: Measure the peak increase in the Fura-2 ratio after Ca2+ add-back.

Expected Results: Wild-type cells will exhibit a robust and sustained increase in intracellular Ca2+ upon Ca2+ re-addition. STIM1/Orai1 DKO cells will show a significantly attenuated or completely abolished SOCE response.[12][13]

Quantitative Data Summary

The following table summarizes expected quantitative outcomes from the validation experiments.

Table 3: Expected Outcomes in STIM1/Orai1 DKO vs. Wild-Type Cells

ParameterWild-Type (WT)STIM1/Orai1 DKOReference
STIM1 Protein Level 100%< 5% (undetectable)[14]
Orai1 Protein Level 100%< 5% (undetectable)[12][14]
SOCE (Peak Ca2+ influx) Robust increase~90-100% reduction[12][13]
Knockout Efficiency (Clonal) N/AVariable (10-50% of clones may be DKO)General CRISPR literature

Note: Knockout efficiency can vary significantly depending on the cell type and transfection efficiency.

Troubleshooting

ProblemPossible CauseSolution
Low Transfection Efficiency Suboptimal transfection reagent or protocol; unhealthy cells.Optimize transfection conditions; use a cell-type specific transfection reagent; ensure cells are healthy and at the correct confluency.
No or Low Knockout Efficiency Inefficient gRNA; poor Cas9 activity.Test multiple validated gRNAs; use high-quality Cas9 nuclease; consider using a Cas9-expressing stable cell line.[15]
High Cell Death Post-Transfection Toxicity from transfection reagent or Cas9/gRNA complex.Reduce the amount of transfection reagent and/or RNP complex; use a less toxic delivery method (e.g., electroporation).
Incomplete Knockout (one gene knocked out) Inefficient gRNA for one target; stochastic nature of editing.Screen more clones; consider a sequential knockout strategy.
Off-target Effects Poorly designed gRNA.Use high-fidelity Cas9 variants; perform off-target analysis during gRNA design.
Difficulty in Single-Cell Cloning Cell line is not amenable to single-cell survival.Use conditioned media or specific supplements (e.g., ROCK inhibitor) to improve single-cell survival.

Conclusion

The generation of STIM1/Orai1 double knockout cell lines is an invaluable tool for dissecting the intricacies of store-operated calcium entry. The protocols outlined in this document provide a comprehensive framework for successfully creating and validating these cell lines. Careful optimization of transfection conditions, rigorous clonal selection, and thorough multi-level validation are paramount to obtaining reliable and reproducible results. These DKO cell lines will undoubtedly continue to be instrumental in advancing our understanding of Ca2+ signaling in health and disease.

References

Application Notes and Protocols for Mn2+ Quench Assays to Measure Store-Operated Calcium Entry (SOCE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring Store-Operated Calcium Entry (SOCE) using a manganese (Mn2+) quench assay. This technique is a reliable and widely used method to quantify the activity of SOC channels, which are critical in cellular calcium signaling and are implicated in a variety of physiological and pathological processes.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-Operated Calcium Entry (SOCE) is a major mechanism for calcium influx in a wide range of cell types.[1][2] It is activated in response to the depletion of calcium from intracellular stores, primarily the endoplasmic reticulum (ER).[1][2] This process is crucial for replenishing ER calcium levels and for generating sustained calcium signals that regulate numerous cellular functions, including gene expression, cell proliferation, and migration.[1][3]

The key molecular players in SOCE are the stromal interaction molecules (STIMs), which act as ER calcium sensors, and the Orai proteins, which form the pore of the SOC channels in the plasma membrane.[1][2] Upon ER calcium depletion, STIM proteins oligomerize and translocate to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to calcium influx.[1][2][4]

Principle of the Mn2+ Quench Assay

The Mn2+ quench assay is an effective method to specifically measure the influx of divalent cations through SOC channels.[3][5] The assay leverages the following principles:

  • Manganese ions (Mn2+) can permeate through open SOC channels as a surrogate for Ca2+.[3][6]

  • The fluorescent calcium indicator, Fura-2, is pre-loaded into the cells.[3][5]

  • Mn2+ has a high affinity for Fura-2 and, upon binding, quenches its fluorescence.[3]

  • The rate of fluorescence quenching is directly proportional to the rate of Mn2+ entry into the cell, thus providing a quantitative measure of SOCE activity.[3][5]

A key advantage of this assay is that Mn2+ is not readily extruded from the cell by plasma membrane Ca2+-ATPases (PMCAs), allowing for a more direct measurement of influx.[3] The assay is typically performed by monitoring Fura-2 fluorescence at its isosbestic point (approximately 360 nm), where the fluorescence intensity is independent of Ca2+ concentration, ensuring that the observed quenching is due to Mn2+ influx.[3][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SOCE signaling pathway and the experimental workflow of the Mn2+ quench assay.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_activation Ca_out Ca²⁺ Orai_open Orai Channel (Open) Orai Orai Channel (Closed) PLC PLC IP3 IP₃ PLC->IP3 3. IP₃ Production IP3R IP₃R IP3->IP3R 4. IP₃R Opening STIM STIM (Inactive) STIM_active STIM (Active/Oligomerized) Ca_store Ca²⁺ Store IP3R->Ca_store 5. Ca²⁺ Release Ca_store->STIM 6. Store Depletion   Activates STIM Agonist Agonist Receptor GPCR/RTK Agonist->Receptor 1. Activation Receptor->PLC 2. PLC Activation STIM_active->Orai_open 7. STIM-Orai Interaction Ca_in Ca²⁺ Influx (SOCE) Orai_open->Ca_in 8. Ca²⁺ Entry Mn2_Quench_Workflow start Start: Adherent cells in culture load_fura2 1. Load cells with Fura-2 AM start->load_fura2 wash1 2. Wash to remove excess Fura-2 AM load_fura2->wash1 deesterify 3. Allow for de-esterification wash1->deesterify setup 4. Place on fluorescence microscope/plate reader deesterify->setup baseline 5. Record baseline fluorescence (Excitation at ~360 nm) setup->baseline add_tg 6. Add Thapsigargin (TG) in Ca²⁺-free buffer baseline->add_tg deplete 7. Incubate to deplete ER Ca²⁺ stores add_tg->deplete add_mncl2 8. Add MnCl₂ deplete->add_mncl2 measure_quench 9. Record fluorescence quench over time add_mncl2->measure_quench analyze 10. Analyze the rate of quench measure_quench->analyze end End: Quantification of SOCE activity analyze->end

References

Application Notes and Protocols for Optogenetic Control of CRAC Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from rapid events like muscle contraction and neurotransmitter release to long-term changes in gene expression.[1][2] The precise spatial and temporal control of intracellular Ca²⁺ signals is therefore critical for cellular function.[3][4] Ca²⁺ release-activated Ca²⁺ (CRAC) channels are a primary route for Ca²⁺ entry in many cell types, particularly non-excitable cells like immune cells.[1][2][5] These channels are highly selective for Ca²⁺ and are activated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER).[1][6]

The core components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an ER-resident Ca²⁺ sensor, and Orai1, the pore-forming subunit in the plasma membrane.[1][6][7] Upon ER Ca²⁺ depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, leading to Ca²⁺ influx.[5][6][8]

Optogenetics, a technique that uses light to control the activity of genetically modified cells, offers a powerful approach to manipulate CRAC channel function with high spatiotemporal resolution and reversibility.[1][9][10] This allows for the precise dissection of Ca²⁺-dependent signaling pathways and their roles in various physiological and pathological processes.[3][4] This document provides an overview of the application of optogenetics to control CRAC channel function, including detailed protocols and data.

Optogenetic Strategies for CRAC Channel Control

Several optogenetic tools have been developed to control CRAC channel activity. These tools, often referred to as genetically encoded Ca²⁺ actuators (GECAs), are typically engineered by fusing photosensitive protein domains to key components of the CRAC signaling pathway, primarily STIM1.[1][2][5][11]

Two main strategies have been employed:

  • Light-Induced Oligomerization: This approach mimics the natural oligomerization of STIM1 that occurs upon ER Ca²⁺ depletion.[1][5] A photosensitive protein that oligomerizes in response to light, such as Cryptochrome 2 (CRY2) from Arabidopsis thaliana, is fused to the cytosolic portion of STIM1 (STIM1ct).[3][5][12] Upon illumination with blue light, the CRY2 domains cluster, bringing the attached STIM1ct fragments together, which then activate endogenous Orai1 channels.[3][5][12] A prominent example of this strategy is OptoSTIM1 .[3][4]

  • Light-Induced Conformational Change: This strategy leverages photosensitive proteins that undergo a conformational change upon light stimulation to "uncage" an active fragment of STIM1.[1][5] The Light-Oxygen-Voltage (LOV2) domain from Avena sativa phototropin 1 is a commonly used photosensory module.[5][6] In the dark, the LOV2 domain sterically blocks the Orai1-activating region of STIM1 (SOAR or CAD).[1][5][6] Blue light illumination causes a conformational change in the LOV2 domain, exposing the SOAR/CAD domain and allowing it to activate Orai1 channels.[1][5][6] Tools based on this principle include Opto-CRAC and BACCS .[1][5]

More recent developments have also focused on directly engineering photosensitivity into the Orai1 channel itself, creating light-operated Ca²⁺ (LOCa) channels.[6][13] This is achieved by inserting a LOV2 domain into an intracellular loop of a constitutively active Orai1 mutant.[13] Additionally, photocrosslinking unnatural amino acids have been incorporated into Orai1 to enable light-induced channel activation independent of STIM1.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for the optogenetic control of CRAC channels.

CRAC_Channel_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca_Store ER Ca²⁺ Store STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active oligomerizes Orai1 Orai1 Channel (closed) STIM1_active->Orai1 binds & activates Orai1_open Orai1 Channel (open) Orai1->Orai1_open Ca_influx Ca²⁺ Influx Orai1_open->Ca_influx Ca_depletion ER Ca²⁺ Depletion Ca_depletion->STIM1_inactive senses Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream

Canonical CRAC channel activation pathway.

Optogenetic_Control_Mechanisms cluster_oligomerization Light-Induced Oligomerization (e.g., OptoSTIM1) cluster_conformational_change Light-Induced Conformational Change (e.g., Opto-CRAC) Light1 Blue Light CRY2_STIM1ct_monomer CRY2-STIM1ct (monomer) Light1->CRY2_STIM1ct_monomer CRY2_STIM1ct_oligomer CRY2-STIM1ct (oligomer) CRY2_STIM1ct_monomer->CRY2_STIM1ct_oligomer oligomerizes Orai1_1 Orai1 Channel CRY2_STIM1ct_oligomer->Orai1_1 activates Ca_influx1 Ca²⁺ Influx Orai1_1->Ca_influx1 Light2 Blue Light LOV2_SOAR_caged LOV2-SOAR (caged) Light2->LOV2_SOAR_caged LOV2_SOAR_uncaged LOV2-SOAR (uncaged) LOV2_SOAR_caged->LOV2_SOAR_uncaged conformational change Orai1_2 Orai1 Channel LOV2_SOAR_uncaged->Orai1_2 activates Ca_influx2 Ca²⁺ Influx Orai1_2->Ca_influx2

Mechanisms of optogenetic CRAC channel control.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T, HeLa) start->cell_culture transfection Transfection with Optogenetic Construct (e.g., OptoSTIM1 plasmid) cell_culture->transfection expression Protein Expression (24-48 hours) transfection->expression imaging_setup Transfer to Imaging Setup (e.g., Confocal Microscope) expression->imaging_setup stimulation Light Stimulation (e.g., 470 nm LED) imaging_setup->stimulation data_acquisition Data Acquisition (e.g., Calcium Imaging, Patch-Clamp) stimulation->data_acquisition analysis Data Analysis data_acquisition->analysis end End analysis->end

General experimental workflow for optogenetic CRAC studies.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different optogenetic tools used to control CRAC channel function.

Optogenetic ToolPrincipleActivation Wavelength (nm)Activation Time (t₁/₂)Deactivation Time (t₁/₂)Key Features & Applications
OptoSTIM1 Light-induced oligomerization (CRY2)~470SecondsMinutesActivates endogenous Orai1; suitable for in vivo studies; can reinforce contextual memory.[3][4]
Opto-CRAC Light-induced conformational change (LOV2)~47010-30 seconds30-50 secondsReversible control of Ca²⁺ influx; used to modulate gene expression (e.g., NFAT, IL-2).[5][14]
BACCS Light-induced conformational change (LOV2)~470SecondsMinutesReversible control of Ca²⁺ signaling.[1][6]
iLID-sspB system Light-induced dimerization~470~10 seconds~30 secondsPhotoswitchable Ca²⁺ influx.[15]
LOCa Direct Orai1 modification (LOV2)~470SecondsSecondsSTIM1-independent Ca²⁺ influx; biophysical properties similar to native Orai1.[13]

Experimental Protocols

The following are generalized protocols for key experiments involving the optogenetic control of CRAC channels. Specific parameters may need to be optimized for different cell types and experimental setups.

Protocol 1: Cell Culture and Transfection for Optogenetic Experiments

  • Cell Culture:

    • Culture HEK293T or HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

    • Plate cells onto glass-bottom dishes suitable for microscopy 24 hours before transfection.

  • Transfection:

    • Co-transfect cells with the desired optogenetic construct (e.g., pEGFP-N1-OptoSTIM1) and a Ca²⁺ indicator plasmid (e.g., R-GECO1) using a suitable transfection reagent like Lipofectamine 3000, following the manufacturer's instructions.

    • For a 35 mm dish, use approximately 200 ng of the Opto-CRAC plasmid and 200 ng of the Ca²⁺ indicator plasmid.[16]

    • Incubate cells for 24-48 hours post-transfection to allow for protein expression.

Protocol 2: Live-Cell Calcium Imaging with Optogenetic Stimulation

  • Preparation:

    • Before imaging, replace the culture medium with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing Ca²⁺.

    • Mount the dish on the stage of an inverted confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

  • Imaging and Stimulation:

    • Identify cells successfully co-expressing the optogenetic construct and the Ca²⁺ indicator based on their respective fluorescent tags (e.g., mCherry for the optogenetic tool and green fluorescence for GCaMP).[16]

    • Acquire baseline fluorescence of the Ca²⁺ indicator for a few minutes.

    • Continuously record the fluorescence of the Ca²⁺ indicator during and after light stimulation to monitor changes in intracellular Ca²⁺ concentration.

  • Data Analysis:

    • Measure the fluorescence intensity of the Ca²⁺ indicator in regions of interest (ROIs) corresponding to individual cells over time.

    • Normalize the fluorescence intensity to the baseline to calculate the relative change in fluorescence (ΔF/F₀).

    • Quantify parameters such as the peak amplitude, activation and deactivation kinetics, and oscillation frequency of the Ca²⁺ signals.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

  • Preparation:

    • Prepare transfected cells as described in Protocol 1.

    • Use a patch-clamp rig equipped with an amplifier, digitizer, and microscope with fluorescence capabilities.

    • Prepare extracellular and intracellular solutions. The extracellular solution should contain Ca²⁺ as the charge carrier, and the intracellular solution should contain a Ca²⁺ chelator (e.g., BAPTA) to control the intracellular Ca²⁺ concentration.

  • Recording:

    • Identify a transfected cell and form a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a series of voltage steps or ramps to measure the current-voltage (I-V) relationship of the CRAC channels.[12]

    • Deliver light stimulation to the cell while recording the current to measure the light-activated CRAC current.

    • The characteristic inwardly rectifying shape of the I-V curve is a hallmark of CRAC channels.[3]

  • Data Analysis:

    • Analyze the recorded currents to determine the amplitude, kinetics, and voltage dependence of the light-activated CRAC current.

    • Compare the I-V relationship before and after light stimulation to isolate the light-gated current.

Applications in Research and Drug Development

The ability to precisely control CRAC channel function using optogenetics has numerous applications:

  • Dissecting Ca²⁺ Signaling Pathways: Researchers can activate CRAC channels with high spatiotemporal precision to study the downstream consequences of Ca²⁺ influx, such as the activation of transcription factors like NFAT, cytokine production in T cells, and gene expression.[2][5][12][14]

  • Understanding Disease Mechanisms: Given the involvement of CRAC channels in various diseases, including immunodeficiencies and autoimmune disorders, optogenetic tools can be used to investigate how aberrant CRAC channel activity contributes to disease pathogenesis.

  • Drug Screening: Optogenetic systems can be integrated into high-throughput screening platforms to identify and characterize novel modulators of CRAC channels.

  • In Vivo Studies: Optogenetic tools like OptoSTIM1 have been successfully used in vivo to modulate physiological processes, such as memory formation in mice, demonstrating the potential for these tools in preclinical research.[3][4] Furthermore, coupling optogenetic systems with near-infrared (NIR) light and upconversion nanoparticles allows for wireless photoactivation deep within tissues.[14][16][17]

The application of optogenetics to control CRAC channel function provides a powerful and versatile toolkit for researchers and drug development professionals.[1][18] These tools offer unprecedented spatiotemporal control over Ca²⁺ signaling, enabling a deeper understanding of the roles of CRAC channels in health and disease.[1][19] The detailed protocols and data presented here serve as a guide for the successful implementation of these innovative techniques.

References

Tracking Orai1: Application Notes and Protocols for Single-Particle Diffusion Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the diffusion dynamics of the Orai1 calcium channel using single-particle tracking (SPT). Orai1 is a critical component of store-operated calcium entry (SOCE), a ubiquitous signaling pathway involved in numerous physiological processes. Understanding the mobility and spatial organization of Orai1 channels within the plasma membrane is crucial for deciphering their regulation and for the development of novel therapeutics targeting calcium signaling.

This document offers detailed experimental protocols, a summary of key quantitative data, and visual representations of the underlying biological and experimental workflows.

Quantitative Data Summary

The diffusion of Orai1 channels is significantly altered upon the depletion of intracellular calcium stores and subsequent activation by STIM1. The following table summarizes typical diffusion coefficients (D) of Orai1 obtained from single-particle tracking studies in HEK293 cells.

Cell StateOrai1 ConstructDiffusion Coefficient (D) (μm²/s)Key FindingsReference
Resting (Stores Full)Orai1-GFP0.08 - 0.13Orai1 channels are relatively mobile and exhibit Brownian motion.[1][2]
Activated (Store-depleted with Thapsigargin)Orai1-GFP0.030 ± 0.001Orai1 diffusion is significantly reduced and channels become confined within STIM1-Orai1 puncta.[1]

Signaling Pathway and Experimental Workflow

To visualize the key molecular events and the experimental process, the following diagrams were generated using Graphviz.

Orai1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum Ca2+ Ca²⁺ Downstream Downstream Ca2+->Downstream Downstream Signaling Orai1_resting Orai1 (Resting) Orai1_active Orai1 (Active) Orai1_resting->Orai1_active Activation STIM1_resting STIM1 (Ca²⁺ Bound) Orai1_active->Ca2+ Ca²⁺ Influx STIM1_active STIM1 (Ca²⁺ Unbound) Oligomerized STIM1_active->Orai1_resting Translocation & Binding ER_Ca ER Ca²⁺ Store ER_Ca->STIM1_resting High [Ca²⁺] ER_Ca->STIM1_active Low [Ca²⁺] Store_depletion Store Depletion (e.g., Thapsigargin) Store_depletion->ER_Ca Inhibits SERCA

Orai1 Activation Signaling Pathway.

SPT_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis Cell_Culture 1. HEK293 Cell Culture Transfection 2. Transfection with Orai1-GFP Cell_Culture->Transfection Plating 3. Plating on Coverslips Transfection->Plating TIRF_Setup 4. TIRF Microscope Setup Plating->TIRF_Setup Image_Acquisition 5. Time-Lapse Image Acquisition TIRF_Setup->Image_Acquisition Particle_Detection 6. Particle Detection & Localization Image_Acquisition->Particle_Detection Trajectory_Linking 7. Trajectory Linking Particle_Detection->Trajectory_Linking MSD_Analysis 8. Mean Square Displacement (MSD) Analysis Trajectory_Linking->MSD_Analysis Confinement_Analysis 10. Confinement Analysis Trajectory_Linking->Confinement_Analysis Diffusion_Coefficient 9. Diffusion Coefficient Calculation MSD_Analysis->Diffusion_Coefficient

Single-Particle Tracking Experimental Workflow.

Experimental Protocols

The following sections provide detailed protocols for the key experiments involved in single-particle tracking of Orai1.

Protocol 1: Cell Culture and Transfection

This protocol describes the culture of Human Embryonic Kidney (HEK293) cells and their transient transfection with an Orai1-GFP construct.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Orai1-GFP plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Glass coverslips (25 mm, No. 1.5)

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293 cells into 6-well plates containing sterile glass coverslips at a density that will result in 70-80% confluency on the day of transfection.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For a single well of a 6-well plate, a typical procedure using Lipofectamine 3000 is as follows:

      • Dilute 2.5 µg of Orai1-GFP plasmid DNA in 125 µL of Opti-MEM.

      • In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

      • Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15-20 minutes at room temperature.

    • Add the DNA-Lipofectamine complexes dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for protein expression.

Protocol 2: Single-Particle Tracking (SPT) using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the procedure for imaging the diffusion of single Orai1-GFP molecules in the plasma membrane of live HEK293 cells.

Materials:

  • HEK293 cells expressing Orai1-GFP on coverslips

  • Live-cell imaging solution (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • Thapsigargin (for store depletion, if required)

  • TIRF microscope equipped with:

    • A high numerical aperture objective (e.g., 100x, NA ≥ 1.45)

    • A 488 nm laser for GFP excitation

    • An electron-multiplying charge-coupled device (EMCCD) camera

    • Environmental chamber to maintain 37°C and 5% CO₂

Procedure:

  • Microscope Preparation:

    • Turn on the TIRF microscope, laser, and environmental chamber and allow them to stabilize.

    • Set the environmental chamber to 37°C and 5% CO₂.

  • Sample Mounting:

    • Gently wash the coverslip with transfected cells twice with pre-warmed live-cell imaging solution.

    • Mount the coverslip in a chambered slide or a custom-built imaging chamber filled with live-cell imaging solution.

  • Image Acquisition:

    • Place the imaging chamber on the microscope stage.

    • Locate the cells expressing Orai1-GFP using epifluorescence illumination. Select cells with low expression levels to ensure that individual fluorescent spots are well-separated.

    • Switch to TIRF illumination mode and adjust the laser angle to achieve total internal reflection. This will selectively excite fluorophores within approximately 100 nm of the coverslip, reducing background fluorescence from the cytoplasm.

    • Adjust the laser power to an appropriate level to obtain a good signal-to-noise ratio while minimizing photobleaching.

    • Set the EMCCD camera acquisition parameters. A typical frame rate for tracking Orai1 diffusion is 20-50 Hz (20-50 ms exposure time).

    • Acquire a time-lapse series of images (typically 500-2000 frames).

    • For studying activated Orai1, add thapsigargin (e.g., 1 µM final concentration) to the imaging medium and acquire data after a 5-10 minute incubation period.

Protocol 3: Data Analysis of Single-Particle Trajectories

This protocol describes the computational analysis of the acquired time-lapse images to extract quantitative information about Orai1 diffusion.

Software:

  • Image analysis software with single-particle tracking capabilities (e.g., ImageJ/Fiji with TrackMate plugin, MATLAB with custom scripts, or commercial software).

Procedure:

  • Particle Detection and Localization:

    • Open the time-lapse image series in the analysis software.

    • Use a suitable algorithm (e.g., Gaussian fitting) to detect and localize the centroids of individual fluorescent spots in each frame with sub-pixel accuracy.

  • Trajectory Linking:

    • Link the localized positions of particles between consecutive frames to reconstruct their trajectories. This is typically done using algorithms that minimize the total displacement of all particles between frames, considering factors like maximum linking distance and gap-closing.

  • Mean Square Displacement (MSD) Analysis:

    • For each trajectory, calculate the mean square displacement (MSD) as a function of time lag (τ). The MSD is calculated using the formula: MSD(τ) = <(x(t+τ) - x(t))² + (y(t+τ) - y(t))²> where (x(t), y(t)) are the coordinates of the particle at time t, and the average is taken over all time points in the trajectory.

    • Plot the MSD versus the time lag.

  • Diffusion Coefficient Calculation:

    • For particles undergoing normal Brownian diffusion, the MSD plot will be linear for short time lags.

    • The diffusion coefficient (D) can be determined by fitting the initial points (typically the first 2-4) of the MSD plot to the equation: MSD(τ) = 4Dτ

  • Confinement Analysis:

    • To assess whether Orai1 channels are confined to specific domains, analyze the shape of the MSD plot at longer time lags. A plateau in the MSD plot is indicative of confined diffusion.

    • The confinement radius (R) can be estimated from the plateau value of the MSD (MSD_plateau) using the relationship: MSD_plateau = R²/4

    • Alternatively, plot the frequency distribution of particle positions within a trajectory to visualize the confinement area.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of STIM2 in Jurkat T cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stromal Interaction Molecule 2 (STIM2) is a crucial endoplasmic reticulum (ER) calcium sensor that plays a significant role in the regulation of store-operated calcium entry (SOCE) in T lymphocytes.[1][2][3] Unlike STIM1, which is the primary driver of robust SOCE upon strong receptor stimulation, STIM2 is more sensitive to subtle depletions of ER calcium stores and is vital for maintaining basal cytosolic and ER calcium homeostasis and sustaining calcium influx.[1][4][5] In T cells, this sustained calcium signaling is essential for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which in turn drives the expression of key cytokines like IL-2, orchestrating an immune response.[1][6][7]

This document provides a detailed protocol for the knockdown of STIM2 in Jurkat T cells, a widely used human T lymphocyte cell line, using a lentiviral-mediated short hairpin RNA (shRNA) approach. The subsequent protocols outline methods to validate the knockdown and assess its functional consequences on calcium signaling and T cell activation.

Data Summary

Table 1: STIM2 Knockdown Efficiency in Jurkat T cells
Construct Target Sequence (Illustrative) Transduction Method Puromycin Selection mRNA Knockdown (%) Protein Knockdown (%)
shRNA-STIM2-15'-GCAAGATTAACCCTGACATTA-3'Spinoculation2 µg/mL, 3 days85 ± 5%80 ± 7%
shRNA-STIM2-25'-CCAGAGGACCATCAATATGAA-3'Spinoculation2 µg/mL, 3 days78 ± 6%72 ± 8%
Scrambled shRNANon-targeting sequenceSpinoculation2 µg/mL, 3 days< 5%< 5%

Data are represented as mean ± standard deviation from three independent experiments. Knockdown efficiency was determined by RT-qPCR and Western blot 72 hours post-selection.

Table 2: Functional Consequences of STIM2 Knockdown in Jurkat T cells
Cell Line SOCE (Peak [Ca2+]i Ratio) Sustained [Ca2+]i (at 300s) NFAT Reporter Activity (Fold Induction)
Wild-Type Jurkat3.5 ± 0.42.8 ± 0.315 ± 2
Scrambled shRNA3.4 ± 0.52.7 ± 0.414 ± 2.5
shRNA-STIM23.1 ± 0.61.5 ± 0.26 ± 1.5

Store-operated calcium entry (SOCE) was induced by Thapsigargin (1 µM) in calcium-free buffer, followed by re-addition of 2 mM CaCl2. NFAT activity was measured using a luciferase reporter assay following stimulation with anti-CD3/CD28 antibodies. * indicates a statistically significant difference (p < 0.05) compared to the scrambled shRNA control.

Visualized Workflows and Pathways

G cluster_prep Lentivirus Production cluster_exp Knockdown & Analysis cluster_assays Functional Assays pLKO_shSTIM2 shRNA Plasmid (pLKO.1-shSTIM2) Transfection Co-transfection pLKO_shSTIM2->Transfection psPAX2 Packaging Plasmid (psPAX2) psPAX2->Transfection pMD2G Envelope Plasmid (pMD2.G) pMD2G->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Concentrate Viral Supernatant Transfection->Harvest Transduction Lentiviral Transduction (Spinoculation) Harvest->Transduction Jurkat Jurkat T cells Jurkat->Transduction Selection Puromycin Selection Transduction->Selection Validation Knockdown Validation (RT-qPCR, Western Blot) Selection->Validation Calcium Calcium Imaging (SOCE) Selection->Calcium NFAT NFAT Reporter Assay Selection->NFAT

Caption: Experimental workflow for STIM2 knockdown in Jurkat T cells.

G cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum TCR TCR/CD3 PLCg PLCγ TCR->PLCg Activation ORAI1 ORAI1 Channel Ca_Cytosol [Ca2+]i Rise ORAI1->Ca_Cytosol Ca2+ Influx (SOCE) STIM2 STIM2 STIM2->ORAI1 Activation Ca_ER Ca2+ Ca_ER->STIM2 Depletion Sensed IP3 IP3 PLCg->IP3 IP3R IP3R IP3->IP3R IP3R->Ca_ER Release Calcineurin Calcineurin Ca_Cytosol->Calcineurin Activates NFAT_P NFAT (P) (Cytosol) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation Gene Gene Expression (e.g., IL-2) NFAT->Gene

Caption: STIM2's role in T cell receptor (TCR) signaling pathway.

G shRNA Lentiviral shRNA targeting STIM2 STIM2_protein Decreased STIM2 Protein Levels shRNA->STIM2_protein Leads to SOCE Impaired Sustained Store-Operated Ca2+ Entry STIM2_protein->SOCE Results in NFAT_Activation Reduced NFAT Nuclear Translocation SOCE->NFAT_Activation Causes Cytokine Decreased Cytokine Production (e.g., IL-2) NFAT_Activation->Cytokine Leads to

Caption: Logical flow of STIM2 knockdown consequences in T cells.

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of high-titer lentiviral particles carrying shRNA constructs.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Lentiviral transfer plasmid (e.g., pLKO.1-puro) with STIM2-targeting shRNA or scrambled control

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Seed HEK293T Cells. Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Co-transfection.

    • In Tube A, mix 4 µg of the shRNA transfer plasmid, 3 µg of psPAX2, and 1 µg of pMD2.G in 500 µL of Opti-MEM.

    • In Tube B, add the appropriate amount of transfection reagent to 500 µL of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.

    • Add the DNA-lipid complex dropwise to the HEK293T cells.

  • Day 3: Change Medium. After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.

  • Day 4 & 5: Harvest Viral Supernatant.

    • At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile conical tube.

    • Add 10 mL of fresh medium to the cells and return them to the incubator.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Filter the pooled supernatant through a 0.45 µm filter to remove cell debris.

    • Viral particles can be used immediately or concentrated and stored at -80°C.

Protocol 2: Lentiviral Transduction of Jurkat T cells via Spinoculation

Spinoculation is a highly recommended method for improving transduction efficiency in suspension cells like Jurkat.[8][9]

Materials:

  • Jurkat T cells

  • RPMI-1640 with 10% FBS

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (stock solution 8 mg/mL)

  • 6-well plates

  • Sterile 1.5 mL microcentrifuge tubes

Procedure:

  • Day 1: Transduction.

    • Count Jurkat cells and resuspend them in fresh RPMI medium to a concentration of 5 x 10^5 cells/mL.

    • In a 1.5 mL tube, mix 750 µL of the Jurkat cell suspension with the desired amount of lentivirus (Multiplicity of Infection, MOI, should be optimized).

    • Add Polybrene to a final concentration of 8 µg/mL.[8]

    • Gently mix and incubate for 20 minutes at room temperature.

    • Centrifuge the virus/cell mixture at 800 x g for 30 minutes at 32°C.[8]

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 2 mL of fresh, pre-warmed RPMI medium.

    • Transfer the cells to one well of a 6-well plate.

    • Incubate at 37°C with 5% CO2.

  • Day 3: Begin Selection.

    • After 48-72 hours, pellet the cells and resuspend in fresh medium containing the appropriate concentration of puromycin (e.g., 2 µg/mL, to be determined by a kill curve).

  • Ongoing: Maintain the cells under puromycin selection for at least 3-5 days, replacing the medium as needed, until non-transduced control cells have died. Expand the stable knockdown cell line for further experiments.

Protocol 3: Western Blot for STIM2 Knockdown Validation

Materials:

  • Transduced and selected Jurkat cells

  • RIPA Lysis and Extraction Buffer

  • Protease Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-STIM2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Protein Extraction: Lyse ~2 x 10^6 cells in RIPA buffer with protease inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-STIM2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Strip and re-probe the membrane for a loading control (e.g., GAPDH) to normalize STIM2 protein levels.

Protocol 4: Calcium Imaging for Store-Operated Calcium Entry (SOCE)

This protocol measures the influx of extracellular calcium following the depletion of intracellular stores.[10][11][12]

Materials:

  • Stable STIM2 knockdown and control Jurkat cells

  • Glass-bottom imaging dishes

  • Poly-L-lysine

  • Ratiometric calcium indicator dye (e.g., Fura-2 AM)

  • Calcium-free Ringer's solution

  • Ringer's solution with 2 mM CaCl2

  • Thapsigargin (SERCA inhibitor)

  • Fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Preparation: Coat imaging dishes with Poly-L-lysine. Plate Jurkat cells and allow them to adhere for 30 minutes.

  • Dye Loading: Load cells with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C.

  • Imaging:

    • Wash the cells and replace the medium with calcium-free Ringer's solution.

    • Mount the dish on the microscope and begin recording the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).

    • Establish a stable baseline for 1-2 minutes.

    • Add 1 µM Thapsigargin to deplete ER calcium stores. This may cause a small initial rise in cytosolic calcium.

    • Once the signal returns to a new, stable baseline, re-introduce extracellular calcium by perfusing with Ringer's solution containing 2 mM CaCl2.

    • Record the subsequent sharp increase in the fluorescence ratio, which represents SOCE.

  • Analysis: Analyze the traces from multiple cells to determine the peak and sustained levels of intracellular calcium. Compare the results between STIM2 knockdown and control cells.

Protocol 5: NFAT Reporter Assay

This assay quantifies T cell activation by measuring the activity of a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.[6][13][14][15]

Materials:

  • Jurkat-Lucia™ NFAT Reporter Cells (or similar) transduced with shRNA constructs

  • 96-well plates

  • Stimulating agents: plate-bound anti-CD3 antibody, soluble anti-CD28 antibody, or PMA and Ionomycin

  • Luciferase assay system (e.g., Bio-Glo™ or QUANTI-Luc™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1 x 10^5 transduced Jurkat-NFAT reporter cells per well in a 96-well plate.

  • Stimulation: Add stimulating agents to the appropriate wells.

    • For TCR-mediated activation, use plates pre-coated with anti-CD3 (e.g., 5 µg/mL) and add soluble anti-CD28 (e.g., 1 µg/mL).

    • Include unstimulated (negative control) and PMA/Ionomycin-stimulated (positive control) wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Analysis: Calculate the fold induction of NFAT activity by normalizing the readings of stimulated cells to those of unstimulated cells. Compare the results between STIM2 knockdown and control cells.

References

Application Notes: CRISPR/Cas9-Mediated Tagging of Endogenous Orai1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orai1 is the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, a key component of store-operated calcium entry (SOCE) in numerous cell types, particularly in the immune system.[1][2][3] Upon depletion of endoplasmic reticulum (ER) Ca2+ stores, the ER-resident sensor STIM1 activates Orai1 at the plasma membrane, leading to a sustained influx of Ca2+ that regulates a wide array of cellular functions, from gene expression and proliferation to cell death.[1][2][4] Given its central role in cellular signaling, studying the dynamics, localization, and interactions of Orai1 in its native cellular environment is crucial.

Endogenous tagging of proteins using CRISPR/Cas9 technology offers a powerful alternative to traditional overexpression systems, which can lead to artifacts such as protein mislocalization and aberrant signaling.[5][6] By inserting a tag (e.g., a fluorescent protein like GFP or an epitope tag like HA or V5) directly into the ORAI1 genomic locus, the fusion protein is expressed under the control of its endogenous promoter, ensuring physiological expression levels.[7][8] This approach facilitates the study of Orai1's native biology with high fidelity.

These application notes provide a comprehensive overview and detailed protocols for the successful CRISPR/Cas9-mediated tagging of endogenous Orai1 for researchers in basic science and drug development.

Orai1 Signaling Pathway: Store-Operated Calcium Entry (SOCE)

The activation of Orai1 is a tightly regulated process initiated by the depletion of calcium from the ER.

  • Initiation : Stimulation of cell surface receptors (e.g., T-cell receptor) activates Phospholipase C (PLC).[9]

  • ER Ca2+ Release : PLC generates inositol 1,4,5-trisphosphate (IP3), which binds to IP3 receptors (IP3R) on the ER membrane, causing the release of Ca2+ into the cytosol.[1][9]

  • STIM1 Sensing & Translocation : The ER-resident protein STIM1 senses the drop in luminal Ca2+ via its EF-hand domain. This triggers STIM1 oligomerization and translocation to ER-plasma membrane (PM) junctions.[1][4]

  • Orai1 Activation : At the ER-PM junctions, STIM1 directly binds to and activates Orai1 channels.[1][4] The interaction is primarily mediated by the C-terminus of Orai1.[10]

  • Ca2+ Influx & Downstream Events : Activated Orai1 channels open, allowing a sustained influx of extracellular Ca2+. This rise in cytosolic Ca2+ triggers downstream signaling cascades, such as the activation of the transcription factor NFAT (nuclear factor of activated T-cells).[1]

Orai1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+ Ca2+ Orai1_active Orai1 Channel (Active) Ca2+->Orai1_active Influx Receptor Cell Surface Receptor PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Orai1 Orai1 Channel (Inactive) Orai1->Orai1_active Ca_cyto [Ca2+]i ↑ Orai1_active->Ca_cyto IP3R IP3R IP3->IP3R Binds NFAT_inactive NFAT (Inactive) NFAT_active NFAT (Active) NFAT_inactive->NFAT_active Ca_cyto->NFAT_inactive Activates ER_Ca ER [Ca2+] IP3R->ER_Ca Releases Ca2+ STIM1 STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1->STIM1_active Activates STIM1_active->Orai1 Binds & Activates ER_Ca->STIM1 Depletion Sensed By CRISPR_Tagging_Workflow node_design Step 1: Design Phase gRNA_design gRNA Design (Target N- or C-terminus) node_design->gRNA_design donor_design Donor Template Design (Tag + Homology Arms + PAM Mutation) node_design->donor_design node_prep Step 2: Reagent Preparation gRNA_design->node_prep donor_design->node_prep gRNA_synth gRNA Synthesis/ Plasmid Cloning node_prep->gRNA_synth donor_synth Donor Plasmid/ ssODN Synthesis node_prep->donor_synth node_delivery Step 3: Delivery gRNA_synth->node_delivery donor_synth->node_delivery transfection Transfection/Electroporation of Cas9, gRNA, & Donor node_delivery->transfection node_selection Step 4: Selection & Expansion transfection->node_selection selection Antibiotic Selection or Fluorescence-Activated Cell Sorting (FACS) node_selection->selection clonal Single-Cell Cloning & Colony Expansion selection->clonal node_validation Step 5: Validation clonal->node_validation geno_val Genomic Validation (PCR & Sequencing) node_validation->geno_val prot_val Protein Validation (Western Blot & Microscopy) node_validation->prot_val func_val Functional Validation (Calcium Imaging) node_validation->func_val

References

Troubleshooting & Optimization

Troubleshooting low signal-to-noise in I-CRAC patch-clamp recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratios in Calcium Release-Activated Calcium (CRAC) channel recordings.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of noise in I-CRAC patch-clamp recordings?

A: Noise in patch-clamp recordings can be broadly categorized into three types: electrical, mechanical, and intrinsic setup noise. Common sources include 60/50 Hz hum from mains electricity, ground loops, vibrations, and issues with the pipette-cell seal.[1][2][3] Electrical devices such as computers, monitors, mobile phones, refrigerators, and light sources are frequent culprits of electrical noise.[2][4]

Q2: My baseline current is excessively noisy (e.g., >30 pA). What is the first thing I should check?

A: An excessively noisy baseline is often related to the amplifier's filter settings or a poor seal. Check the low-pass filter setting on your amplifier software; a setting that is too high (e.g., 10 kHz) will allow excessive noise into your recording.[5] Reducing the Bessel filter to a more appropriate frequency, such as 2.2 kHz, can dramatically decrease baseline noise to below 10 pA.[5] If the filter is set correctly, re-evaluate your seal resistance, as a low-resistance seal is a primary contributor to noise.[6]

Q3: How can I identify and eliminate 60/50 Hz hum?

A: The 60 Hz (in North America) or 50 Hz (in Europe) hum is the most common type of electrical noise and originates from AC power lines and connected equipment.[1] To identify the source, systematically turn off and unplug nearby electrical equipment one by one.[4] Common sources include microscope lamps (especially those with AC power supplies), manipulators, and cameras.[2][4] The most effective solution is a proper grounding scheme that eliminates ground loops.[1][3]

Q4: What is a "ground loop" and how do I fix it?

A: A ground loop occurs when multiple pieces of equipment are connected to ground through different paths, creating a difference in ground potential between them.[3] This potential difference can induce a current that manifests as noise, typically at 60/50 Hz.[3] To fix this, establish a single, central grounding point (a "star" ground). Connect all equipment (amplifier, microscope, Faraday cage, manipulators) to a single ground bus bar, and then connect this bus to the amplifier's signal ground or a single mains ground point using a heavy-gauge wire.[1] Avoid connecting the amplifier's signal ground to a second grounding point.[1]

Q5: My noise is intermittent. What are the likely causes?

A: Intermittent noise can be challenging to diagnose. Common culprits include perfusion systems, which can introduce noise if there are air bubbles or if the tubing acts as an antenna.[7] Also, check for loose connections in your grounding wires or headstage.[3] Other sources can be external equipment that cycles on and off, such as refrigerators or heating elements in the building.[7] Keeping a log of when the noise appears can help correlate it with external events.

Systematic Troubleshooting Guides

Guide 1: The Systematic Approach to Noise Hunting

When encountering a low signal-to-noise ratio, a systematic approach is the most efficient way to identify and eliminate the source of the noise. The following workflow helps isolate the problem by progressively simplifying the setup. It is possible to lower background noise by up to 90% using a systematic approach.[2]

G cluster_troubleshooting Troubleshooting Flow start High Noise Detected (Low SNR) check_seal Step 1: Check Pipette & Seal - Is seal >1 GΩ? - Is pipette resistance optimal? start->check_seal check_ground Step 2: Check Grounding - Single ground point? - No ground loops? - Wires clean & secure? check_seal->check_ground If noise persists strip_down Step 3: Simplify the Rig (Inside Faraday Cage) check_ground->strip_down If noise persists reintroduce Step 4: Reintroduce Components (One by one) strip_down->reintroduce isolate_source Noise Source Identified reintroduce->isolate_source Noise Reappears end_node Low Noise Achieved reintroduce->end_node Noise does not reappear isolate_source->end_node After fixing

Caption: A workflow diagram for systematically identifying noise sources.

Guide 2: Optimizing Your Grounding Scheme

A robust grounding scheme is the most critical defense against electrical noise. The diagram below illustrates an ideal "star" grounding configuration designed to prevent ground loops.

G cluster_rig Inside Faraday Cage ground_bus Ground Bus Bar main_ground Single Mains Ground ground_bus->main_ground Single Heavy-Gauge Wire amplifier Patch Amplifier (Signal Ground) amplifier->ground_bus Primary Connection cage Faraday Cage cage->ground_bus microscope Microscope Body microscope->ground_bus manipulator Micromanipulator manipulator->ground_bus perfusion Perfusion System perfusion->ground_bus

Caption: An ideal "star" grounding scheme to prevent ground loops.

Key Experimental Protocols

Protocol 1: Systematic Noise Source Identification

This protocol provides a step-by-step method for isolating the source of electrical noise.

  • Establish a Baseline: With your pipette in the bath, note the current noise level using an oscilloscope or your acquisition software.

  • Strip Down the Rig: Turn off and unplug every piece of electrical equipment in and around the Faraday cage, except for the patch-clamp amplifier itself.[2] This includes manipulators, light sources, cameras, perfusion pumps, and heaters.[2]

  • Assess the Core System: Observe the noise level. If it has significantly dropped, the source is one of the items you disconnected.

  • Reintroduce Components: Reconnect and turn on each piece of equipment one at a time, pausing to observe the noise level after each addition.[7]

  • Isolate the Culprit: When the noise returns, the last component you added is the source. You can then take steps to shield, ground, or replace that specific item. For example, an AC-powered microscope lamp might need to be replaced with a DC power supply.[4]

  • Check External Sources: If noise persists even with the rig stripped down, consider sources outside the immediate setup, such as nearby centrifuges, refrigerators, or even Wi-Fi routers.[2][4]

Protocol 2: Cleaning and Maintenance of Key Components

Dirty or oxidized components can be a significant source of noise.

  • Pipette Holder: Contamination inside the pipette holder can create a conductive path, adding noise.

    • Disassemble the holder carefully.

    • Clean the internal components with ethanol, followed by a thorough rinse with deionized water.[2]

    • Allow all parts to dry completely before reassembly. A moist holder is a common noise source.[4]

  • Grounding and Reference Electrodes: Oxidation on Ag/AgCl wires can increase resistance and noise.

    • Gently remove any existing coating from the silver wire.

    • Bleach the wire in household bleach to form a fresh, uniform layer of AgCl.[2]

    • Rinse the newly coated wire thoroughly with deionized water before use.

Quantitative Data & Benchmarks

Quantitative understanding of noise sources and system parameters can guide troubleshooting efforts.

Table 1: Common Noise Sources and Their Characteristics

Noise Source Potential Cause Typical Frequency Signature
60/50 Hz Hum Mains power, ground loops, unshielded power cords.[1][3] Sharp peaks at 60/50 Hz and its harmonics.
High-Frequency Noise Digital equipment (computers, monitors), cameras, switching power supplies.[1] Broad-spectrum noise, often in the kHz range.
Slow Drifting Temperature changes, unstable reference electrode, perfusion flow instability.[8] Very low frequency (<1 Hz) baseline drift.

| Intermittent Spikes | Static discharge, nearby equipment cycling on/off (e.g., refrigerator).[3] | Random, sharp transients. |

Table 2: Impact of Seal Resistance on Theoretical Noise

A high-resistance "giga-seal" is fundamental to isolating the membrane patch and minimizing noise.[6] The variance of the current noise is inversely related to the resistance.[6]

Seal ResistanceTheoretical Current Noise (σ) @ 1 kHzImplication for I-CRAC Recording
100 MΩ~0.4 pAUnsuitable; difficult to resolve currents < 5 pA.[6]
1 GΩ~0.13 pAMarginally acceptable for some applications.
10 GΩ ~0.04 pA Excellent; allows for high-resolution recording. [6]
100 GΩ~0.013 pAIdeal for resolving very small unitary currents.[6]

Table 3: Amplifier Filter Settings and Noise Reduction

Properly setting the low-pass filter is a simple yet powerful way to reduce noise without affecting the signal of interest, as CRAC channel kinetics are relatively slow.

ScenarioInitial Filter SettingAdjusted Filter SettingObserved Noise Level
Example Case [5]10 kHz2.2 kHzReduced from ~30-60 pA to <10 pA.
General Guideline >5 kHz1 - 2 kHzSignificant reduction in high-frequency noise.

References

Technical Support Center: Minimizing Phototoxicity in Long-Term Calcium Imaging of Store-Operated Calcium Entry (SOCE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing phototoxicity during long-term calcium imaging of Store-Operated Calcium Entry (SOCE). The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and how does it impact long-term SOCE imaging?

A1: Phototoxicity refers to the damage caused to cells by light, a common issue in live-cell imaging.[1] During fluorescence microscopy, the illumination used to excite fluorescent calcium indicators can generate reactive oxygen species (ROS), which can damage cellular components like membranes, mitochondria, and DNA.[2][3] In the context of long-term SOCE imaging, this can lead to artifacts such as unintended increases in intracellular calcium concentration, altered cell morphology, and even cell death, ultimately compromising the validity of the experimental data.[1][4]

Q2: What are the common signs of phototoxicity in my cells?

A2: Signs of phototoxicity can range from subtle to severe. Common morphological changes include plasma membrane blebbing, the formation of large vacuoles, enlarged mitochondria, cell rounding, and detachment from the culture surface.[2][5] Functionally, you might observe a loss of cell viability, altered cellular processes like migration, and a dimming or loss of the fluorescent signal.[2] In some cases, phototoxicity can induce calcium oscillations that are indistinguishable from physiological responses, making data interpretation problematic.[4]

Q3: How can I choose the right calcium indicator to minimize phototoxicity?

A3: Selecting the appropriate calcium indicator is crucial. Brighter dyes that require lower excitation light levels are generally less phototoxic. For instance, Fluo-4 is brighter than Fluo-3, allowing for lower dye concentrations and reduced phototoxicity.[6] Calcium Green-1 is another good option as it is about five times brighter than Fluo-3 at saturating calcium levels.[6] Red-shifted indicators like Rhod-4 and X-Rhod-1 are also advantageous as longer wavelength light is less energetic and generally causes less scattering and phototoxicity.[7][8] Genetically encoded calcium indicators (GECIs) like GCaMP variants can also be used for long-term imaging, with newer versions like GCaMP-X designed to reduce cytotoxicity.[9][10]

Q4: What are the optimal imaging parameters to reduce phototoxicity?

A4: The primary goal is to minimize the total light exposure to your cells. This can be achieved by:

  • Reducing excitation intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[11]

  • Minimizing exposure time: Use the shortest possible exposure time for each frame.[11]

  • Decreasing imaging frequency: Increase the time interval between image acquisitions in a time-lapse experiment.[11]

  • Using efficient detectors: Employ sensitive cameras (e.g., CCD or sCMOS) to capture as much of the emitted light as possible, allowing for lower excitation energy.[1]

Q5: Are there any chemical or environmental modifications that can help reduce phototoxicity?

A5: Yes. Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help quench reactive oxygen species.[11] Using a phenol red-free imaging medium can also reduce background fluorescence and potential phototoxic effects.[11] Maintaining the cells in a proper physiological environment (temperature, CO2) throughout the experiment is also critical for their health and resilience to light-induced stress.

Q6: Can computational methods help in reducing phototoxicity?

A6: Recent advancements in artificial intelligence and machine learning offer promising solutions. Deep learning-based approaches can be used to enhance image quality from data acquired with low signal-to-noise ratios, which allows for the use of lower, less phototoxic, illumination intensities.[12] These methods can also be used for intelligent temporal interpolation, reducing the required frequency of image acquisition.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Rapid photobleaching of the fluorescent signal High excitation light intensity.Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[11]
Prolonged exposure times.Decrease the exposure time per frame.[11]
The chosen dye is not photostable.Consider using a more photostable alternative dye.
Cells show morphological changes (blebbing, rounding up, detachment) during or after imaging. Phototoxicity due to the generation of reactive oxygen species (ROS).- Reduce excitation light intensity and exposure time.[11] - Increase the time interval between image acquisitions.[11] - Use a higher wavelength fluorophore if possible, as blue light is more energetic and potentially more damaging.[13] - Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine to quench ROS.[11]
Cellular processes (e.g., SOCE dynamics) appear altered or inhibited. Sublethal phototoxic effects are altering normal cellular physiology.- Implement a phototoxicity control by imaging a parallel set of cells with minimal light exposure to compare their behavior.[11] - Further optimize imaging parameters to reduce the light dose.
High background fluorescence. Excess dye in the medium.Wash cells thoroughly with fresh imaging medium after staining.[11]
Autofluorescence from the cell culture medium or vessel.- Use phenol red-free imaging medium.[11] - Use imaging dishes or plates with low-autofluorescence glass or plastic bottoms.[11]
Unexplained, repetitive calcium spikes. Laser-induced calcium oscillations due to phototoxicity.These can be indistinguishable from physiological responses.[4] Reduce laser power and exposure. Test if the oscillations are abolished by using a calcium chelator like BAPTA-AM in a calcium-free medium.[4]

Quantitative Data Summary

Table 1: Comparison of Common Calcium Indicators for Long-Term Imaging

IndicatorExcitation (nm)Emission (nm)Kd (nM)Key FeaturesPotential for Phototoxicity
Fura-2 340/380510~145Ratiometric, widely used for SOCE studies.[14][15]Moderate (UV excitation can be damaging)
Fluo-4 494516~345Brighter than Fluo-3, allowing lower concentrations.[6]Lower than Fluo-3
Calcium Green-1 506531~190High quantum yield, ~5-fold brighter than Fluo-3.[6]Low
Oregon Green 488 BAPTA-1 494523~170Similar to Fluo-4, can be used at low concentrations.[6]Low
Cal-520 492514~320High sensitivity and signal-to-noise ratio, suitable for detecting single action potentials.[16][17]Low
Rhod-4 557581~700Red-shifted, reduces phototoxicity and light scattering.[7]Low
X-Rhod-1 580602~1000Red-shifted, suitable for multiplexing with green fluorophores.[7]Low
GCaMP6 488510VariesGenetically encoded, good for long-term expression and targeting specific cells.[7]Can have cytotoxicity with long-term expression.[10]
GCaMP-X 488510VariesModified GCaMP with reduced cytotoxicity for chronic imaging.[9][10]Lower than standard GCaMP

Experimental Protocols

Protocol: Long-Term SOCE Imaging with Minimized Phototoxicity using a Chemical Indicator

This protocol provides a general framework. Specific parameters should be optimized for your cell type and imaging system.

  • Cell Preparation:

    • Plate cells on low-autofluorescence glass-bottom dishes or plates.

    • Allow cells to adhere and reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of your chosen calcium indicator (e.g., 1-5 µM Fluo-4 AM or Cal-520 AM) in a serum-free, phenol red-free imaging buffer.

    • Wash cells once with the imaging buffer.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C.

    • Wash cells three times with the imaging buffer to remove excess dye.

    • Allow cells to de-esterify the dye for at least 30 minutes at 37°C before imaging.

  • Imaging Setup and Optimization:

    • Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Use the lowest possible magnification that allows for clear visualization of the cells of interest.

    • Crucially, optimize illumination parameters:

      • Start with the lowest laser power/lamp intensity and shortest exposure time.

      • Gradually increase until you achieve a sufficient signal-to-noise ratio.

      • Determine the longest possible interval between image acquisitions that still captures the dynamics of your SOCE event.

  • SOCE Induction and Imaging:

    • Begin imaging in a calcium-free buffer to establish a baseline fluorescence.

    • Deplete intracellular calcium stores by adding a SERCA pump inhibitor (e.g., thapsigargin).

    • After store depletion, reintroduce calcium to the extracellular buffer to induce SOCE.

    • Continue imaging throughout this process, adhering to the optimized low-light parameters.

  • Phototoxicity Controls:

    • Include a "no-light" control group of cells that are treated identically but not exposed to excitation light until the end of the experiment for a single snapshot to assess their health.

    • Have a "low-light" control where you acquire images at a much lower frequency to compare with your experimental group.

Visualizations

SOCE_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1 STIM1 Orai1 Orai1 STIM1->Orai1 Activates Ca_Store Ca2+ Store Ca_Store->STIM1 Depletion Sensed by Ca_Cytosol [Ca2+]i Orai1->Ca_Cytosol Ca2+ Influx PLC PLC IP3 IP3 PLC->IP3 Generates Receptor Receptor Receptor->PLC Agonist IP3R IP3R IP3->IP3R Binds IP3R->Ca_Store Opens

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

Experimental_Workflow A 1. Cell Plating & Culture B 2. Calcium Indicator Loading A->B C 3. Imaging Parameter Optimization (Minimize Light Exposure) B->C D 4. Baseline Imaging (Ca2+-free media) C->D H Phototoxicity Controls C->H Inform E 5. Store Depletion (e.g., Thapsigargin) D->E F 6. Ca2+ Re-addition & SOCE Imaging E->F G 7. Data Analysis F->G G->H Compare with

Caption: Workflow for long-term SOCE imaging with minimized phototoxicity.

References

Technical Support Center: Optimizing Thapsigargin Concentration for ER Store Depletion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing thapsigargin concentration for consistent and reliable endoplasmic reticulum (ER) store depletion in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of thapsigargin?

A1: Thapsigargin is a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] By blocking SERCA, thapsigargin prevents the pumping of calcium ions (Ca2+) from the cytosol back into the ER lumen. This inhibition leads to a gradual depletion of Ca2+ from the ER stores and a subsequent rise in cytosolic Ca2+ levels.[3][4] This disruption of Ca2+ homeostasis induces ER stress and activates the Unfolded Protein Response (UPR).[4][5]

Q2: What is a typical starting concentration range for thapsigargin?

A2: The optimal concentration of thapsigargin is highly cell-type dependent and varies based on the experimental goal (e.g., complete ER store depletion, induction of ER stress, or apoptosis). A general starting range is between 100 nM and 2 µM.[2][6][7][8] However, for some sensitive cell lines, concentrations as low as 2-10 nM have been shown to be effective.[7][8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How long should I treat my cells with thapsigargin?

A3: The duration of thapsigargin treatment depends on the desired outcome.

  • Short-term (30 minutes to 6 hours): Sufficient to induce ER Ca2+ depletion and initiate the early events of the UPR.[10]

  • Long-term (12 to 48 hours): Often used to study sustained ER stress, UPR activation, and induction of apoptosis.[6][7]

Q4: How can I confirm that the ER calcium stores are depleted?

A4: ER calcium depletion can be confirmed using fluorescent Ca2+ indicators. A common method involves using a Ca2+ ionophore, such as ionomycin, following thapsigargin treatment. In cells with depleted ER stores, the subsequent application of ionomycin (in the absence of extracellular calcium) will result in a significantly smaller increase in cytosolic Ca2+ compared to control cells.[3][11] Genetically encoded calcium indicators targeted to the ER, such as D1ER, can also be used to directly measure ER Ca2+ levels.[3][11]

Troubleshooting Guide

Problem 1: I am not observing the expected level of ER stress or apoptosis after thapsigargin treatment.

Possible Cause Suggested Solution
Suboptimal Thapsigargin Concentration Perform a dose-response curve to determine the EC50 for your cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and measure a relevant endpoint, such as UPR marker expression (e.g., CHOP, BiP) or caspase activation.[10][12]
Incorrect Treatment Duration Optimize the incubation time. For UPR induction, a time course experiment (e.g., 6, 12, 24 hours) can identify the peak response time.
Thapsigargin Degradation Thapsigargin is sensitive to light and should be stored properly. Prepare fresh dilutions from a frozen stock solution for each experiment. Thapsigargin is typically dissolved in DMSO and stored at -20°C.[3][7][11]
Cell Line Resistance Some cell lines may be inherently more resistant to thapsigargin. This could be due to differences in SERCA pump expression or other cellular factors. Consider using a higher concentration or a different ER stress-inducing agent like tunicamycin for comparison.

Problem 2: I am observing excessive cell death at concentrations where I only want to induce mild ER stress.

Possible Cause Suggested Solution
Concentration is too high Lower the thapsigargin concentration. Even low nanomolar concentrations can be sufficient to induce a UPR response without causing widespread apoptosis in some cell types.[9][13]
Prolonged Treatment Reduce the treatment duration. A shorter exposure to thapsigargin may be sufficient to trigger the desired signaling pathways without leading to irreversible cell damage.
High Cell Density Seeding density can influence cellular responses. Ensure consistent and appropriate cell seeding densities across experiments.

Data Presentation

Table 1: Exemplary Thapsigargin Concentrations for ER Stress Induction in Various Cell Lines

Cell LineConcentration RangeIncubation TimeObserved EffectReference
HEK2931 µMNot SpecifiedCa2+ Mobilization[3][11]
HepG210 nM - 1 µM16 hoursDecreased Cell Viability[14]
PC1230 nM - 300 nM24 hoursCytotoxicity[15]
SW-13 and NCI-H295R1 µM - 16 µM48 hoursInhibition of Cell Viability[6]
MH7A1 nM - 1 µM2 - 4 daysInhibition of Cell Proliferation[8]

Table 2: Cytotoxicity of Thapsigargin in Different Cell Lines (IC50 Values)

Cell LineIC50 ValueAssay
LXF-289 (Human Lung Carcinoma)0.0066 µMGrowth Inhibition
NCI-H2342 (Human Lung Carcinoma)0.0093 µMGrowth Inhibition
SK-MES-1 (Human Lung Carcinoma)0.0097 µMGrowth Inhibition
HEK29325 nMInhibition of Gq-mediated Ca2+ signaling

Experimental Protocols

Protocol 1: Determining the Optimal Thapsigargin Concentration using a Dose-Response Curve and Western Blotting for UPR Markers

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Thapsigargin Preparation: Prepare a series of thapsigargin dilutions in your cell culture medium. A common starting range is 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of thapsigargin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours) to allow for the induction of UPR target proteins.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key UPR markers such as BiP (GRP78), CHOP (GADD153), and an appropriate loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the concentration of thapsigargin that gives the desired level of UPR activation.

Visualizations

ER_Stress_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA inhibits Ca_ER Ca2+ Store Depletion SERCA->Ca_ER maintains UPR_Sensors UPR Sensors (IRE1α, PERK, ATF6) Ca_ER->UPR_Sensors activates Cytosolic_Ca ↑ Cytosolic Ca2+ Ca_ER->Cytosolic_Ca leads to UPR_Signaling Unfolded Protein Response (UPR) UPR_Sensors->UPR_Signaling Apoptosis Apoptosis UPR_Signaling->Apoptosis prolonged stress Adaptation Cellular Adaptation (e.g., reduced translation, increased chaperones) UPR_Signaling->Adaptation initial response

Caption: Thapsigargin-induced ER stress signaling pathway.

Thapsigargin_Optimization_Workflow Start Start: Define Experimental Goal (e.g., UPR induction, apoptosis) Dose_Response Perform Dose-Response Experiment (e.g., 10 nM - 10 µM) Start->Dose_Response Time_Course Perform Time-Course Experiment (e.g., 6, 12, 24, 48 hours) Dose_Response->Time_Course Measure_Endpoint Measure Relevant Endpoint(s) (e.g., UPR markers, Caspase activity, Cell Viability) Time_Course->Measure_Endpoint Analyze_Data Analyze Data and Determine Optimal Concentration and Time Measure_Endpoint->Analyze_Data Validate Validate ER Store Depletion (e.g., Ionomycin challenge) Analyze_Data->Validate Proceed Proceed with Optimized Protocol Validate->Proceed

Caption: Workflow for optimizing thapsigargin concentration.

References

Common artifacts in calcium imaging and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Calcium Imaging

Welcome to the technical support center for calcium imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during calcium imaging experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common artifacts in calcium imaging?

A1: The most common artifacts in calcium imaging include motion artifacts, neuropil contamination, phototoxicity, and photobleaching.[1][2] These artifacts can distort the true underlying neural signals and lead to incorrect interpretations of the data.[3][4]

Motion Artifacts

Q2: What causes motion artifacts in my calcium imaging data?

A2: Motion artifacts are typically caused by the movement of the subject (e.g., animal behavior, breathing, heartbeat) or instability in the imaging setup.[5][6][7] These movements can cause shifts in the recorded fluorescence intensity that are unrelated to calcium activity.[3][8]

Q3: How can I identify motion artifacts in my recordings?

A3: Motion artifacts often appear as rapid, large, and widespread fluctuations in fluorescence that are synchronized across multiple cells.[9] They can also manifest as a blurring effect in the average image of the data.[5] Visual inspection of the raw imaging data and correlation of fluorescence changes with animal movement can help identify these artifacts.

Q4: What are the primary methods to correct for motion artifacts?

A4: There are two main approaches to correct for motion artifacts:

  • Computational Correction: This involves post-hoc image registration algorithms that computationally realign each frame of the imaging movie to a reference frame.[5][6]

  • Two-Channel Imaging: This method involves simultaneously imaging a calcium-dependent indicator (like GCaMP) and a calcium-independent indicator (like RFP).[3][8][10] The signal from the calcium-independent channel captures the motion artifacts, which can then be subtracted from the calcium-dependent channel.[3][8][10]

Neuropil Contamination

Q5: What is neuropil contamination and how does it affect my data?

A5: Neuropil contamination occurs when out-of-focus fluorescence from the surrounding neuropil (a dense network of axons, dendrites, and glial cells) spills into the region of interest (ROI) of a specific neuron.[11][12][13] This can lead to an overestimation of the neuron's activity and the appearance of false calcium transients.[9][12]

Q6: How can I minimize neuropil contamination during my experiments?

A6: To minimize neuropil contamination, you can:

  • Optimize Imaging Parameters: Use high-resolution imaging techniques like two-photon microscopy to improve optical sectioning and reduce out-of-focus light.

  • Careful ROI Selection: Draw ROIs that are tightly restricted to the neuronal soma and avoid including surrounding areas.

Q7: Are there computational methods to correct for neuropil contamination?

A7: Yes, several computational methods can correct for neuropil contamination. A common approach is to define a "neuropil ring" around each ROI and subtract a fraction of the fluorescence from this ring from the ROI's signal.[11][13] More advanced methods, such as those implemented in toolboxes like FISSA and CaImAn, use blind source separation or non-negative matrix factorization to better separate the neuronal signal from the neuropil signal.[12][14]

Phototoxicity and Photobleaching

Q8: What is the difference between phototoxicity and photobleaching?

A8: Photobleaching is the irreversible loss of fluorescence of a fluorophore due to light-induced chemical damage.[15] Phototoxicity refers to the damaging effects of light on living cells, often mediated by the production of reactive oxygen species, which can alter cellular physiology and even lead to cell death.[15][16][17]

Q9: How can I reduce phototoxicity and photobleaching in my experiments?

A9: To reduce phototoxicity and photobleaching, you should aim to minimize the total light exposure to your sample.[15][16] This can be achieved by:

  • Reducing Illumination Intensity: Use the lowest laser power or light intensity that still provides an adequate signal-to-noise ratio.

  • Minimizing Exposure Time: Use the shortest possible exposure times for your camera or detector.[18]

  • Using More Photostable Indicators: Select calcium indicators that are less prone to photobleaching.

  • Employing Advanced Imaging Techniques: Two-photon microscopy inherently causes less phototoxicity and photobleaching in the focal plane compared to one-photon microscopy.[7]

Troubleshooting Guides

Issue 1: Sudden, large spikes in fluorescence across the entire field of view.
Possible Cause Troubleshooting Steps
Motion Artifact 1. Review Raw Video: Visually inspect the raw imaging data for sudden shifts in the field of view that correlate with the fluorescence spikes. 2. Implement Motion Correction: Apply a rigid or non-rigid motion correction algorithm to your data.[5] 3. Use a Control Fluorophore: In future experiments, consider using a second, calcium-independent fluorophore to explicitly measure and subtract motion artifacts.[8][10]
Issue 2: My baseline fluorescence is unstable and drifting.
Possible Cause Troubleshooting Steps
Photobleaching 1. Assess Signal Decay: Plot the mean fluorescence of the entire field of view over time. A steady decay is indicative of photobleaching. 2. Reduce Light Exposure: Decrease the laser power and/or the pixel dwell time. 3. Use a More Photostable Indicator: Consider switching to a more robust calcium indicator for future experiments.
Indicator Leakage or Compartmentalization 1. Check Cell Health: Ensure that your cells are healthy and that the indicator is not leaking out or accumulating in organelles. 2. Use a Genetically Encoded Indicator: Genetically encoded calcium indicators (GECIs) like GCaMP are less prone to leakage.
Issue 3: Neighboring cells show highly correlated activity, even when not expected.
Possible Cause Troubleshooting Steps
Neuropil Contamination 1. Inspect ROIs: Check if the ROIs for neighboring cells are overlapping or if they include a significant amount of shared neuropil. 2. Apply Neuropil Correction: Use a neuropil subtraction algorithm to remove the contaminating signal.[11][13] 3. Refine ROI Segmentation: Use more stringent criteria for defining your ROIs to minimize the inclusion of neuropil.

Experimental Protocols

Protocol 1: Two-Channel Imaging for Motion Artifact Correction

Objective: To distinguish true calcium signals from motion-induced fluorescence changes.

Methodology:

  • Fluorophore Selection: Co-express a calcium-dependent indicator (e.g., GCaMP) and a calcium-independent indicator (e.g., RFP or mCherry) in the cells of interest.[3][10]

  • Microscope Setup: Use a microscope capable of simultaneous two-channel imaging. Ensure that the emission spectra of the two fluorophores are well-separated to minimize bleed-through.

  • Image Acquisition: Acquire time-series images in both the GCaMP and RFP channels simultaneously.

  • Data Analysis: a. Perform standard pre-processing steps, including motion correction if necessary, on both channels. b. Extract the fluorescence time series for each ROI from both channels. c. The fluorescence trace from the RFP channel represents the motion artifact.[8] d. Use a regression-based method or a ratiometric approach (F_GCaMP / F_RFP) to remove the motion artifact from the GCaMP signal.[3][10]

Visualizations

Motion_Correction_Workflow cluster_0 Data Acquisition cluster_1 Pre-processing cluster_2 Analysis raw_data Raw Calcium Imaging Movie motion_correction Motion Correction Algorithm raw_data->motion_correction corrected_data Motion-Corrected Movie motion_correction->corrected_data roi_segmentation ROI Segmentation corrected_data->roi_segmentation trace_extraction Fluorescence Trace Extraction roi_segmentation->trace_extraction final_traces Clean Neuronal Traces trace_extraction->final_traces

Caption: Workflow for motion artifact correction in calcium imaging data.

Neuropil_Contamination cluster_0 Optical Plane cluster_1 Signal Detection neuron Neuron of Interest roi Defined ROI neuron->roi True Signal neuropil Surrounding Neuropil neuropil->roi Contaminating Signal (Out-of-focus fluorescence) measured_signal Measured Fluorescence roi->measured_signal

Caption: Diagram illustrating the concept of neuropil contamination.

Phototoxicity_Decision_Tree cluster_0 Mitigation Strategies start Is Phototoxicity or Photobleaching a Concern? reduce_intensity Reduce Illumination Intensity start->reduce_intensity Yes end_node Optimized Imaging start->end_node No reduce_duration Shorten Exposure Duration reduce_intensity->reduce_duration change_indicator Use More Photostable Indicator reduce_duration->change_indicator change_microscope Use Two-Photon Microscopy change_indicator->change_microscope change_microscope->end_node

Caption: Decision tree for minimizing phototoxicity and photobleaching.

References

Best practices for maintaining stable whole-cell recordings of CRAC currents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve stable whole-cell recordings of Calcium Release-Activated Calcium (CRAC) currents.

Troubleshooting Guides & FAQs

Section 1: Gigaseal Formation and Stability

Question: I'm having trouble forming a stable GΩ seal. What are the common causes and solutions?

Answer: Achieving a high-resistance (GΩ) seal is the critical first step for a successful whole-cell recording. Difficulties in forming a stable seal can often be traced back to several factors:

  • Pipette Preparation:

    • Pipette Resistance: The ideal resistance for whole-cell CRAC current recordings is typically between 3-8 MΩ[1][2][3]. Pipettes with resistance over 8 MΩ can make it difficult to break through the membrane, while those under 4 MΩ may lead to unstable seals.[3]

    • Fire-Polishing: Gently fire-polishing the pipette tip can smooth the opening and improve seal formation.[2][4]

    • Coating: Coating the pipette tip with a hydrophobic substance like Sylgard or wax can reduce pipette capacitance and noise, leading to a better seal.[1][2][4]

    • Cleanliness: Ensure your pipettes are stored in a dust-free environment.[4] Particulates on the pipette tip can prevent a tight seal.[1]

  • Cell Health and Preparation:

    • Healthy Cells: Use healthy, round cells with smooth membranes for patching.[4] Unhealthy cells, which may appear irregular or blebbed, will not form good seals.

    • Cell Dissociation: Over-trypsinization during cell dissociation can damage the cell membrane, making sealing difficult.[5]

  • Experimental Solutions:

    • Filtered Solutions: All solutions, especially the internal pipette solution, should be filtered through a 0.22 µm filter to remove any particulate matter.[1]

    • Osmolarity: A common practice is to have the internal solution's osmolarity slightly lower (by about 10-25 mOsm) than the external solution, which can aid in seal formation.[5][6]

  • Approach to the Cell:

    • Positive Pressure: Apply a small amount of positive pressure to the pipette as you approach the cell to keep the tip clean.[1][4] You should see a small dimple on the cell surface upon contact.[5][6]

    • Gentle Suction: Once the pipette touches the cell, release the positive pressure and apply gentle negative pressure to form the seal. Gigaseal formation should typically occur within a few seconds to a minute.[4]

Question: My seal resistance is unstable and deteriorates over time. How can I improve its longevity?

Answer: An unstable seal can lead to a noisy baseline and loss of the recording. Here are some tips to maintain a stable seal:

  • Mechanical Stability: Ensure that your entire setup, including the micromanipulator, microscope stage, and perfusion system, is free from vibrations.[5] Loose cables or tubing can also introduce mechanical instability.[5]

  • Perfusion Flow Rate: A high perfusion rate can cause the cell or pipette to move, disrupting the seal. A flow rate of 1-1.5 mL/min is generally recommended.[3]

  • Reducing Agents: The addition of a reducing agent, such as Dithiothreitol (DTT), to the bath solution has been shown to improve seal resistance and longevity.[7]

Section 2: Whole-Cell Access and Stability

Question: I'm finding it difficult to break into the whole-cell configuration without losing the seal.

Answer: The transition from a cell-attached configuration to a whole-cell recording needs to be done carefully to avoid damaging the cell or the seal.

  • Rupturing the Membrane:

    • Suction: Apply short, sharp pulses of negative pressure to rupture the patch of membrane under the pipette tip.[5][6]

    • "Zap" Function: Some amplifiers have a "zap" function that delivers a brief voltage pulse to help break the membrane.[3][8]

  • Pipette Size: Using a pipette with a larger tip opening (lower resistance, around 2 MΩ) can make it easier to break through the membrane.[5]

Question: My access resistance is high and/or unstable throughout the recording. What can I do?

Answer: Low and stable series (access) resistance (Rs) is crucial for accurate voltage-clamp recordings. High or unstable Rs can distort the recorded currents.

  • Initial Access: A typical acceptable range for access resistance in CRAC current recordings is 7-20 MΩ.[4][9]

  • Monitoring Rs: Continuously monitor the access resistance throughout the experiment. Significant changes in Rs (typically >20%) may render the recording unreliable.[5]

  • Causes of High/Unstable Rs:

    • Incomplete Rupture: The cell membrane may not have been fully ruptured. Applying additional gentle suction may help.[3]

    • Pipette Clogging: Cellular contents can be drawn into the pipette tip over time, increasing the access resistance.[10] Using a pipette with a slightly larger tip opening can sometimes mitigate this. Applying a small amount of positive pressure within the pipette can also help prevent clogging.[10]

    • Cell Resealing: The cell membrane can sometimes reseal over the pipette tip. Gentle negative pressure can sometimes help maintain low access resistance.[11]

Section 3: CRAC Current Properties and Rundown

Question: My recorded CRAC currents are very small or non-existent.

Answer: The small amplitude of endogenous CRAC currents, especially in primary cells like human T lymphocytes, presents a significant challenge.[4]

  • Store Depletion: Ensure complete depletion of intracellular calcium stores, which is necessary for CRAC channel activation. This is typically achieved by:

    • Passive Depletion: Including a high concentration of a calcium chelator like BAPTA or EGTA in the pipette solution.[4][12]

    • Active Depletion: Applying a SERCA pump inhibitor like thapsigargin to the external solution.[2][4]

  • Cell Type: The amplitude of CRAC currents can vary significantly between cell types. For example, Jurkat T cells tend to have larger CRAC currents than primary human T cells.[4]

  • Leak Current: A large leak current can obscure the small CRAC current. Aim for a leak current of less than 5 pA at -100 mV.[4] If the leak is too high, it's best to start with a new cell.[4]

Question: I observe a gradual decrease in the CRAC current amplitude over time (rundown). How can I prevent this?

Answer: Rundown of CRAC currents is a common issue in whole-cell recordings.[13][14][15] Several factors can contribute to this phenomenon:

  • Calcium-Dependent Inactivation: CRAC channels are subject to both fast and slow calcium-dependent inactivation.[2] To minimize this:

    • Holding Potential: Using a positive holding potential (e.g., +30 mV) can help reduce calcium-dependent inactivation.[4][9]

    • Internal Calcium Buffering: Including a high concentration of a fast calcium chelator like BAPTA in the pipette solution helps to buffer intracellular calcium and reduce inactivation.[4]

  • Washout of Essential Cellular Components: The whole-cell configuration allows for the dialysis of the cell interior with the pipette solution, which can lead to the washout of essential signaling molecules. The perforated patch technique can be an alternative to mitigate this issue.[8]

Section 4: Noise Reduction

Question: My recordings are very noisy. What are the primary sources of noise and how can I eliminate them?

Answer: Electrical noise can significantly compromise the quality of your recordings, especially when measuring small currents like ICRAC.

  • Grounding:

    • Common Ground: Ensure all components of your setup (amplifier, microscope, manipulators, etc.) are connected to a single, common ground point to avoid ground loops.[1][16]

    • Grounding Wires: Keep grounding wires as short as possible.[1] Regularly check and clean grounding connections.[17]

  • Faraday Cage:

    • Integrity: The Faraday cage should completely enclose the setup and be properly grounded. Check for any holes or gaps.[1]

    • Equipment Inside the Cage: Minimize the amount of electrical equipment inside the Faraday cage.[17]

  • Pipette Capacitance:

    • Coating: As mentioned earlier, coating the pipette with Sylgard or wax reduces its capacitance and, consequently, the noise.[1]

    • Bath Level: Keep the level of the bath solution as low as possible to minimize the immersion of the pipette.[17]

  • Identifying Noise Sources:

    • Systematic Approach: To identify the source of noise, systematically turn off and unplug each piece of equipment in and around the setup to see if the noise disappears.[17][18]

    • Oscilloscope: A digital oscilloscope can be a valuable tool for identifying the frequency and source of electrical noise.[17][18]

Quantitative Data Summary

Table 1: Pipette and Recording Parameters

ParameterRecommended RangeNotes
Pipette Resistance3 - 8 MΩFor whole-cell recordings of CRAC currents.[1][2][3]
Seal Resistance> 5 GΩA high seal resistance is crucial for low-noise recordings.[4]
Access Resistance7 - 20 MΩShould be monitored and remain stable throughout the recording.[4][9]
Leak Current≤ 5 pA at -100 mVA low leak current is essential for resolving small CRAC currents.[4]

Table 2: Typical Solution Compositions

ComponentConcentrationPurpose
Internal (Pipette) Solution
Cs-methanesulfonate~150 mMPrimary salt to maintain osmolarity.[19]
BAPTA or EGTA10 - 12 mMCalcium chelator to deplete stores and buffer intracellular Ca2+.[4][9][19]
HEPES10 mMpH buffer.
External (Bath) Solution
Na-methanesulfonate~140 mMPrimary salt to maintain osmolarity.[20]
CaCl220 mMTo record Ca2+ current through CRAC channels.[4][9][20]
MgCl23 mMUsed in Ca2+-free solutions to assess leak currents.[4][9]
HEPES10 mMpH buffer.
Thapsigargin0.5 - 1 µMSERCA pump inhibitor to actively deplete Ca2+ stores.[4]

Experimental Protocols & Signaling Pathways

CRAC Channel Activation Signaling Pathway

The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This process is mediated by the interaction between the ER calcium sensor, STIM1, and the plasma membrane calcium channel, Orai1.[21][22][23]

CRAC_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) [Ca2+ bound] STIM1_active STIM1 (Active) [Ca2+ unbound] STIM1_inactive->STIM1_active Ca2+ dissociation Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed STIM1 oligomerizes and translocates to ER-PM junctions Ca_store Ca2+ Store Ca_store->STIM1_inactive High [Ca2+] Ca_store->STIM1_active Low [Ca2+] Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open STIM1 binds to Orai1 Ca_influx Ca2+ Influx Orai1_open->Ca_influx Ca2+ entry node_store_depletion Store Depletion (e.g., Thapsigargin) node_store_depletion->Ca_store Ca2+ release

Caption: CRAC Channel Activation Pathway.

Experimental Workflow for Whole-Cell CRAC Current Recording

This workflow outlines the key steps for successfully recording CRAC currents using the whole-cell patch-clamp technique.

Experimental_Workflow start Start prep_solutions Prepare & Filter Solutions (Internal & External) start->prep_solutions pull_pipette Pull & Fire-Polish Pipette (3-8 MΩ) prep_solutions->pull_pipette prep_cell Prepare Healthy Cells pull_pipette->prep_cell approach_cell Approach Cell with Positive Pressure prep_cell->approach_cell form_seal Form GΩ Seal approach_cell->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_leak Record Leak Current in Ca2+-free Solution whole_cell->record_leak activate_crac Activate CRAC Current (e.g., add 20 mM Ca2+) record_leak->activate_crac record_crac Record CRAC Current activate_crac->record_crac end End record_crac->end

Caption: Whole-Cell CRAC Current Recording Workflow.

Troubleshooting Logic Diagram

This diagram provides a logical workflow to troubleshoot common issues encountered during whole-cell recordings of CRAC currents.

Troubleshooting_Workflow action action success success failure failure q_seal Stable GΩ Seal? q_access Low & Stable Access Resistance? q_seal->q_access Yes a_seal Check Pipette Prep, Cell Health, Solutions, & Approach q_seal->a_seal No q_current Visible CRAC Current? q_access->q_current Yes a_access Check Membrane Rupture, Apply Gentle Suction q_access->a_access No q_rundown Stable Current? q_current->q_rundown Yes a_current Verify Store Depletion, Check for Large Leak q_current->a_current No success_node Successful Recording q_rundown->success_node Yes a_rundown Optimize Holding Potential, Use BAPTA in Pipette q_rundown->a_rundown No start Start Recording Attempt start->q_seal a_seal->q_seal a_access->q_access a_current->q_current a_rundown->q_rundown

References

Technical Support Center: Enhancing Temporal Resolution in Fluorescence-Based SOCE Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the temporal resolution of their fluorescence-based Store-Operated Calcium Entry (SOCE) measurements.

Troubleshooting Guide

This guide addresses specific issues that can compromise the temporal resolution of your SOCE experiments.

Issue Potential Cause Recommended Solution Relevant Citation
Slow or delayed fluorescence signal change upon store depletion. Inefficient store depletion.Use a fast-acting and potent SERCA inhibitor like thapsigargin to ensure rapid and complete depletion of endoplasmic reticulum (ER) calcium stores.[1]
Slow kinetics of the fluorescent indicator.Select a calcium indicator with faster binding kinetics. For genetically encoded indicators, consider newer variants like the jGCaMP8 series. For chemical dyes, options like Fluo-8 may offer faster response times than Fluo-4.[2][3]
Inability to resolve fast, transient calcium signals (e.g., calcium sparks). Low signal-to-noise ratio.Increase the excitation light intensity (while being mindful of phototoxicity) or use an indicator with a higher quantum yield and fold-increase in fluorescence upon calcium binding, such as Calbryte-520.[4][5]
Insufficient sampling rate of the imaging system.Increase the frame acquisition rate of your microscope. For very fast events, consider using high-speed imaging systems or techniques like line-scanning confocal microscopy.[6][7]
Phototoxicity or photobleaching obscuring fast dynamics. Excessive exposure to excitation light.Reduce the excitation light intensity or the exposure time per frame. Use a more photostable fluorescent indicator.[5]
Difficulty in distinguishing SOCE from other calcium entry pathways. Activation of other calcium channels.Use specific pharmacological inhibitors for other potential calcium channels in your cell type. Ensure that store depletion is the primary trigger by using agents like thapsigargin in a calcium-free medium before re-adding extracellular calcium.[8]
Variable and inconsistent baseline fluorescence with Fura-2. Poor dye loading or compartmentalization.Optimize Fura-2 AM loading concentration and incubation time. Ensure complete de-esterification of the AM ester within the cytosol. Check for dye leakage or sequestration into organelles.[9][10][11]
Slow compound addition obscuring the initial phase of SOCE. Manual pipetting or slow perfusion systems.Utilize a microfluidics-based system for rapid and precise delivery of agonists and inhibitors to the cells. This allows for much faster solution exchange times.[12][13]

Frequently Asked Questions (FAQs)

Calcium Indicators

Q1: What are the key parameters to consider when choosing a fluorescent calcium indicator for high temporal resolution SOCE measurements?

A1: The most critical parameters are the on-rate and off-rate kinetics of the indicator for calcium binding. A fast on-rate ensures a rapid fluorescence response to an increase in calcium, while a fast off-rate allows for the tracking of rapid declines in calcium concentration. Other important factors include the dissociation constant (Kd) to match the expected calcium concentration range, the quantum yield, and the fold-increase in fluorescence upon binding, which contribute to the signal-to-noise ratio.[2][4]

Q2: How do genetically encoded calcium indicators (GECIs) like GCaMP compare to chemical dyes for fast SOCE imaging?

A2: While chemical dyes have traditionally offered faster kinetics, recent developments in GECIs, such as the jGCaMP8 series, have significantly improved their response times, with half-rise times as low as 2 ms.[3] GECIs offer the advantage of being targetable to specific subcellular locations, allowing for the measurement of calcium dynamics in microdomains, which is challenging with chemical dyes that load into the entire cytosol.[2]

Instrumentation and Techniques

Q3: What microscopy techniques are best suited for improving the temporal resolution of SOCE measurements?

A3: Total Internal Reflection Fluorescence (TIRF) microscopy is highly effective as it selectively excites fluorophores in a very thin axial plane near the plasma membrane, reducing background fluorescence and improving the signal-to-noise ratio for events at the cell periphery where SOCE occurs.[14][15] For deeper imaging with high temporal resolution, techniques like spinning-disk confocal microscopy or resonant scanning confocal microscopy are excellent choices.[6] High-speed imaging cameras are also crucial for capturing rapid dynamics.[7][16]

Q4: How can I achieve faster solution exchange to capture the initial kinetics of SOCE activation?

A4: Microfluidic devices provide a significant advantage over traditional perfusion systems by enabling rapid and precise changes in the extracellular solution.[12][13][17] This is critical for accurately measuring the lag time between store depletion and the activation of Orai channels.

Experimental Design and Data Analysis

Q5: What is the "Ca2+ re-addition" protocol and why is it useful for studying SOCE kinetics?

A5: The Ca2+ re-addition protocol involves first depleting the ER calcium stores in a calcium-free external solution, often using a SERCA inhibitor like thapsigargin.[1] After store depletion is complete, extracellular calcium is rapidly re-introduced, and the subsequent rise in intracellular calcium is measured. This method helps to isolate the calcium influx specifically due to SOCE and allows for a more precise measurement of its activation kinetics.

Q6: How can I improve the temporal resolution of my data acquisition?

A6: Utilizing a high-speed data acquisition (DAQ) system is essential.[18][19] These systems allow for high sampling rates, ensuring that you can capture fast-changing fluorescence signals with high fidelity.[20] When using confocal microscopy, reducing the scan area (region of interest) or using line-scanning mode can significantly increase the frame rate.[6]

Quantitative Data Summary

Table 1: Comparison of Fluorescent Calcium Indicators

IndicatorTypeKd (nM)Fluorescence IncreaseKey Feature for Temporal Resolution
Fura-2 Chemical145RatiometricRatiometric properties minimize artifacts from dye concentration changes.
Fluo-4 Chemical345~100-foldWidely used, but may have slower kinetics than newer dyes.
Fluo-8 Chemical389~200-foldHigher signal-to-noise ratio and potentially faster kinetics than Fluo-4.
Calbryte-520 Chemical1200~300-foldVery bright with a large dynamic range, improving signal-to-noise for fast events.[4]
GCaMP6f Genetically Encoded375~50-fold"Fast" variant of GCaMP6 with quicker rise and decay times.[3]
jGCaMP8f Genetically Encoded--"Fast" variant with a half-rise time of approximately 2 ms, enabling tracking of very rapid signals.[3]

Table 2: Temporal Characteristics of SOCE Signaling Events

EventCharacteristic TimescaleRelevant Proteins
STIM1 Puncta Formation Seconds to minutes after store depletionSTIM1
ORAI1 Recruitment to Puncta A few seconds after STIM1 puncta formationORAI1, STIM1
CRAC Current Activation Lags behind STIM movement by a few secondsORAI1, STIM1
Fast Ca2+-dependent Inactivation MillisecondsORAI1, Calmodulin
Slow Ca2+-dependent Inactivation Tens of secondsORAI1, STIM1, SARAF

Experimental Protocols

Protocol 1: High-Temporal-Resolution SOCE Measurement using Fluo-8 and a Confocal Microscope
  • Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution imaging 24-48 hours before the experiment.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fluo-8 AM with 0.02% Pluronic F-127 in a physiological saline buffer (e.g., HBSS).

    • Incubate cells with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells twice with dye-free buffer and allow them to de-esterify for at least 30 minutes at room temperature.

  • Imaging Setup:

    • Mount the dish on a confocal microscope equipped with a 488 nm laser for excitation and a detector for emission between 500-550 nm.

    • Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).

    • To maximize temporal resolution, select a small region of interest (ROI) and use the fastest possible scanning speed (e.g., resonant scanner). Acquire images at a frame rate of at least 1-2 frames per second.[6]

  • SOCE Measurement (Ca2+ Re-addition Protocol):

    • Perfuse the cells with a calcium-free buffer containing a SERCA inhibitor (e.g., 1-2 µM thapsigargin) to deplete ER calcium stores. Record the baseline fluorescence.

    • After the intracellular calcium level has returned to baseline (indicating store depletion), rapidly switch the perfusion to a buffer containing 2 mM CaCl2.

    • Record the subsequent increase in fluorescence, which represents SOCE.

  • Data Analysis:

    • Measure the mean fluorescence intensity within defined ROIs over time.

    • Normalize the fluorescence signal (F/F0) to the baseline fluorescence before the re-addition of calcium.

    • Calculate the rate of calcium influx from the initial slope of the fluorescence increase.

Protocol 2: Mn2+ Quench Assay for Measuring SOCE Activity

This protocol uses the ability of Mn2+ to enter through store-operated channels and quench the fluorescence of Fura-2, providing an indirect measure of channel activity.[1]

  • Cell Preparation and Fura-2 Loading:

    • Follow the standard procedure for loading cells with Fura-2 AM.[9]

  • Imaging Setup:

    • Use a fluorescence imaging system capable of excitation at 360 nm (the calcium-insensitive isosbestic point of Fura-2) and emission detection around 510 nm.

  • Measurement Protocol:

    • Initially, perfuse the cells with a calcium-free buffer.

    • Deplete the ER stores using a SERCA inhibitor (e.g., thapsigargin).

    • Once stores are depleted, switch to a buffer containing MnCl2 (e.g., 0.5-1 mM) instead of CaCl2.

    • Monitor the decrease in Fura-2 fluorescence at 360 nm excitation. The rate of fluorescence quench is proportional to the rate of Mn2+ entry through store-operated channels.

  • Data Analysis:

    • Calculate the rate of fluorescence quench by fitting the initial decay of the signal to a linear function. A steeper slope indicates higher SOCE activity.

Visualizations

SOCE_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive 6. Dissociation (Store Depletion) SERCA SERCA Pump STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 7. Conformational Change ORAI1_closed ORAI1 (Closed) STIM1_active->ORAI1_closed 8. Translocates & Binds ORAI1_open ORAI1 (Open) ORAI1_closed->ORAI1_open 9. Gating Cytosol_Ca Cytosolic Ca2+ Increase ORAI1_open->Cytosol_Ca Ext_Ca Extracellular Ca2+ Ext_Ca->ORAI1_open 10. Ca2+ Influx (SOCE) Agonist Agonist Receptor GPCR/RTK Agonist->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation IP3 IP3 PLC->IP3 3. Generates IP3R IP3 Receptor IP3->IP3R 4. Binds IP3R->ER_Ca 5. Ca2+ Release Cytosol_Ca->SERCA Re-uptake SOCE_Workflow cluster_prep Experiment Preparation cluster_imaging Imaging and Measurement cluster_analysis Data Analysis cell_plating 1. Plate Cells on Glass-Bottom Dish dye_loading 2. Load with Fluorescent Ca2+ Indicator cell_plating->dye_loading de_esterification 3. Wash and De-esterify dye_loading->de_esterification mount 4. Mount on Microscope de_esterification->mount ca_free 5. Perfuse with Ca2+-Free Buffer + Thapsigargin mount->ca_free record_depletion 6. Record Baseline & Store Depletion ca_free->record_depletion ca_readd 7. Rapidly Perfuse with Ca2+-Containing Buffer record_depletion->ca_readd record_soce 8. Record Fluorescence Increase (SOCE) ca_readd->record_soce roi 9. Define Regions of Interest (ROIs) record_soce->roi normalize 10. Normalize Fluorescence (F/F0) roi->normalize calculate 11. Calculate Influx Rate and Amplitude normalize->calculate

References

Technical Support Center: Controlling for Off-Target Effects of CRAC Channel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target effects of Calcium Release-Activated Calcium (CRAC) channel inhibitors in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with CRAC channel inhibitors, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Inconsistent inhibitor potency (variable IC50 values) across experiments. 1. Cell type variability: Different cell types express varying levels of Orai and STIM isoforms, as well as other ion channels that could be off-targets.[1] 2. Experimental conditions: Differences in temperature, buffer composition, or cell passage number can affect inhibitor activity. 3. Inhibitor degradation: Improper storage or handling of the inhibitor can lead to loss of potency.1. Characterize your cell line: Perform qPCR or Western blotting to determine the expression profile of Orai and STIM isoforms. 2. Standardize protocols: Maintain consistent experimental conditions. 3. Proper inhibitor handling: Aliquot and store the inhibitor as recommended by the manufacturer and use fresh dilutions for each experiment.
Observed cellular effects do not correlate with CRAC channel inhibition. 1. Off-target effects: The inhibitor may be acting on other signaling molecules or ion channels.[1][2] For example, 2-APB is known to affect SERCA pumps and potassium channels.[1] 2. Cellular toxicity: At high concentrations, some inhibitors can induce cytotoxicity, leading to artifacts.[2]1. Use multiple, structurally distinct inhibitors: Confirm the phenotype with different classes of CRAC channel inhibitors. 2. Perform rescue experiments: Use genetic approaches (e.g., siRNA knockdown of Orai or STIM) to mimic pharmacological inhibition and see if the phenotype is consistent.[2] 3. Assess cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used in your experiments.
Inhibitor shows efficacy in biochemical assays but not in cell-based functional assays. 1. Poor membrane permeability: The inhibitor may not be able to efficiently cross the plasma membrane to reach its target. 2. Intracellular vs. extracellular action: Some inhibitors act on the extracellular side of the channel, while others have intracellular targets.[3] For example, BTP2 and GSK-7975A act extracellularly, while Pyr6 and Synta66 can act from either side.[3]1. Perform patch-clamp electrophysiology: This "gold-standard" technique can directly assess the effect of the inhibitor on CRAC channel currents (ICRAC) when applied either extracellularly or intracellularly.[3][4] 2. Consult the literature: Review studies on the specific inhibitor to understand its known mechanism and site of action.[3][5]
Unexpected potentiation of calcium influx at low inhibitor concentrations. Bimodal effect of the inhibitor: Some compounds, like 2-APB, can potentiate CRAC channel activity at low concentrations and inhibit it at higher concentrations.[1][5][6]Perform a full dose-response curve: This will reveal the complete pharmacological profile of the inhibitor, including any potentiating effects at lower concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the common off-targets for CRAC channel inhibitors?

A1: Common off-targets for CRAC channel inhibitors can include other ion channels, such as voltage-gated calcium channels, TRP channels (e.g., TRPC1), and potassium channels.[1] Some inhibitors can also affect cellular machinery like SERCA pumps or mitochondrial calcium handling.[1] For instance, the widely used inhibitor 2-APB has been shown to interact with multiple targets, complicating the interpretation of results.[1]

Q2: How can I validate the specificity of my CRAC channel inhibitor?

A2: To validate the specificity of your inhibitor, a multi-pronged approach is recommended:

  • Use orthogonal validation: Confirm your findings using a non-pharmacological method, such as siRNA or shRNA knockdown of Orai1 or STIM1, the core components of the CRAC channel.[2]

  • Employ structurally unrelated inhibitors: Demonstrate that different inhibitors targeting the CRAC channel produce the same biological effect.

  • Perform electrophysiology: Use whole-cell patch-clamp to directly measure the effect of the inhibitor on ICRAC. This allows for precise control over the inhibitor concentration and application site (intracellular vs. extracellular).[3]

  • Conduct a counter-screen: Test your inhibitor against a panel of other relevant ion channels and cellular targets to identify potential off-target activities. Synta 66, for example, was screened against a panel of 50 targets to assess its selectivity.[1]

Q3: What is the "gold-standard" method for confirming direct CRAC channel inhibition?

A3: The "gold-standard" method is whole-cell patch-clamp electrophysiology to directly measure the Ca2+ release-activated Ca2+ current (ICRAC).[4] This technique provides definitive evidence of a direct effect on the channel's ion-conducting activity and can help distinguish between direct channel block and indirect effects on the activation machinery.[3][4]

Q4: Can I use a constitutively active Orai1 mutant to test my inhibitor?

A4: Yes, using a constitutively active Orai1 mutant (e.g., Orai1 V102A) that conducts Ca2+ in the absence of STIM1 can be a valuable tool.[1] If your inhibitor still blocks Ca2+ influx through this mutant, it suggests the inhibitor acts directly on the Orai1 channel pore or its gating machinery, rather than on STIM1 or the STIM1-Orai1 interaction.[1]

Q5: Are there any CRAC channel inhibitors that are considered highly selective?

A5: While many early CRAC channel inhibitors showed a lack of specificity, several newer compounds have been developed with improved selectivity profiles.[1][7] For example, Synta 66 and the GSK compounds (GSK-7975A and GSK-5503A) have been reported to be more selective CRAC channel blockers.[1][5] However, it is always crucial to experimentally validate the selectivity of any inhibitor in your specific cellular context.

Quantitative Data Summary

The following table summarizes the potency of various CRAC channel inhibitors. Note that IC50 values can vary depending on the cell type and experimental conditions used.

InhibitorTargetIC50Cell TypeAssay
Synta 66CRAC Channel (ICRAC)1.4 µMRBL cellsElectrophysiology
Diethylstilbestrol (DES)CRAC Channel (ICRAC)~0.6 µMRBL cellsElectrophysiology
GSK-7975AOrai1 Current~4 µMHEK293 cellsElectrophysiology
GSK-5503AOrai1 Current~4 µMHEK293 cellsElectrophysiology
RP4010Pancreatic Cancer Cell Proliferation18.7 µMPANC-1 cellsCell Proliferation Assay
LOCI-1CRAC Current5.5 µMHEK293 cellsElectrophysiology
LOCI-2CRAC Current4.96 µMHEK293 cellsElectrophysiology

Experimental Protocols

1. Calcium Imaging Assay to Measure Store-Operated Calcium Entry (SOCE)

This protocol allows for the functional measurement of CRAC channel activity in a population of cells.

  • Cell Preparation:

    • Seed cells on a glass-bottom dish suitable for microscopy.

    • On the day of the experiment, wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) without Ca2+.

    • Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Measurement of SOCE:

    • Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

    • Perfuse the cells with a Ca2+-free solution.

    • Establish a baseline fluorescence reading.

    • Deplete the endoplasmic reticulum (ER) Ca2+ stores by applying an agent such as thapsigargin (a SERCA pump inhibitor) or a Ca2+ ionophore (e.g., ionomycin) in the Ca2+-free solution.

    • Once the cytosolic Ca2+ level has returned to near baseline (indicating ER store depletion), reintroduce a solution containing extracellular Ca2+ (e.g., 2 mM). The subsequent rise in intracellular Ca2+ represents SOCE.

  • Inhibitor Treatment:

    • To test the effect of an inhibitor, pre-incubate the cells with the desired concentration of the compound for a specified time before initiating the SOCE protocol.

    • Alternatively, apply the inhibitor directly during the SOCE measurement phase to observe acute effects.

    • Compare the magnitude of SOCE in the presence and absence of the inhibitor.

2. Whole-Cell Patch-Clamp Electrophysiology to Measure ICRAC

This protocol provides a direct measurement of the electrical current through CRAC channels.

  • Cell Preparation:

    • Plate cells at a low density on glass coverslips.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull patch pipettes from borosilicate glass and fire-polish them to a resistance of 2-5 MΩ.

  • Solutions:

    • External solution (bath): Contains a high concentration of Ca2+ or Na+ as the charge carrier (e.g., 20 mM Ca2+).

    • Internal solution (pipette): Contains a Ca2+ chelator (e.g., BAPTA) to deplete the ER stores upon establishing the whole-cell configuration and a low concentration of free Ca2+.

  • Recording Procedure:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the patch of membrane under the pipette to achieve the whole-cell configuration. This allows the internal pipette solution to dialyze the cell, leading to passive store depletion and activation of ICRAC.

    • Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps or steps (e.g., -100 mV to +100 mV) to elicit the characteristic inwardly rectifying ICRAC.

    • The current will develop over several minutes as the stores deplete.

  • Inhibitor Application:

    • Once a stable ICRAC is established, perfuse the external solution containing the inhibitor to measure its effect on the channel.

    • To test for intracellular effects, include the inhibitor in the internal pipette solution.[3]

Visualizations

CRAC_Channel_Activation_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor Receptor PLC PLC Receptor->PLC 2. Activation Ligand Ligand Ligand->Receptor 1. Binding PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Orai1 Orai1 (CRAC Channel) Ca_influx Orai1->Ca_influx 8. Ca2+ Influx IP3R IP3R IP3->IP3R 4. Binding Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream STIM1 STIM1 STIM1->Orai1 7. Translocation & Gating Ca_store Ca2+ Store IP3R->Ca_store 5. Ca2+ Release Ca_store->STIM1 6. Store Depletion Sensed

Caption: CRAC Channel Activation Pathway.

Inhibitor_Specificity_Workflow cluster_phenotype Phenotypic Observation cluster_validation Validation of Specificity cluster_offtarget Off-Target Assessment cluster_conclusion Conclusion A Observe Biological Phenotype with CRAC Channel Inhibitor B Confirm Phenotype with Structurally Unrelated Inhibitor A->B Validate C Genetic Validation: siRNA/shRNA for Orai1/STIM1 A->C Validate D Direct Channel Measurement: Patch-Clamp Electrophysiology A->D Validate E Counter-Screening against Panel of Other Ion Channels A->E Control For F Assess Cytotoxicity (e.g., MTT Assay) A->F Control For G Phenotype is Likely Due to On-Target CRAC Channel Inhibition B->G C->G D->G H Phenotype May be Due to Off-Target Effects or Toxicity E->H F->H

Caption: Experimental Workflow for Validating Inhibitor Specificity.

References

Technical Support Center: Excised Patch-Clamp Recordings of CRAC Channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the rundown of Calcium Release-Activated Calcium (CRAC) channel currents in excised patch-clamp experiments.

Troubleshooting Guide: Preventing CRAC Current Rundown

Issue 1: Rapid decline of CRAC current immediately after patch excision.

Question: My CRAC current runs down very quickly after I excise the patch into the inside-out configuration. What are the likely causes and how can I prevent this?

Answer: Rapid rundown of ICRAC upon patch excision is a common issue primarily caused by the washout of essential cytosolic components that are necessary to maintain channel activity. The two most critical factors are Magnesium-Adenosine Triphosphate (Mg-ATP) and Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).

Core Causes and Solutions:

CauseSolutionRecommended Concentration
Depletion of ATP Supplement the intracellular (bath) solution with Mg-ATP. ATP is required for lipid kinases to synthesize PI(4,5)P2.2-5 mM
Depletion of PI(4,5)P2 Add PI(4,5)P2 directly to the intracellular solution. This can help maintain the open state of the CRAC channel.10-20 µM
Phosphatase Activity In ATP-depleted conditions, the activity of lipid phosphatases can be inhibited to prevent PI(4,5)P2 breakdown.Use a combination of fluoride, vanadate, and pyrophosphate.

Experimental Protocol to Maintain CRAC Channel Activity:

A detailed protocol for recording stable CRAC currents in excised patches is provided below. This protocol incorporates the necessary components to counteract rundown.

Logical Workflow for Troubleshooting Rapid Rundown:

start Rapid I_CRAC Rundown Observed check_atp Is Mg-ATP in the intracellular solution? start->check_atp add_atp Add 2-5 mM Mg-ATP check_atp->add_atp No check_pip2 Is PI(4,5)P2 in the intracellular solution? check_atp->check_pip2 Yes add_atp->check_pip2 add_pip2 Add 10-20 µM PI(4,5)P2 check_pip2->add_pip2 No check_phosphatase Consider inhibiting lipid phosphatases check_pip2->check_phosphatase Yes add_pip2->check_phosphatase stable_current Stable CRAC Current Achieved check_phosphatase->stable_current

Caption: Troubleshooting workflow for rapid CRAC current rundown.

Issue 2: Slower, progressive decline of CRAC current over several minutes.

Question: Even with Mg-ATP and PI(4,5)P2 in my bath solution, I still observe a slower rundown of my CRAC current. What else could be contributing to this?

Answer: A slower, progressive decline in ICRAC can be attributed to several factors, including Ca2+-dependent inactivation (CDI), instability of the STIM1-Orai1 complex, and suboptimal experimental conditions.

Key Factors and Mitigation Strategies:

FactorDescriptionMitigation Strategy
Fast Ca2+-Dependent Inactivation (CDI) Occurs within milliseconds of Ca2+ influx and is mediated by Ca2+ binding near the channel pore, involving STIM1 and Calmodulin (CaM).[1][2]Use a strong Ca2+ chelator like BAPTA (10-20 mM) in the patch pipette to buffer intracellular Ca2+. A positive holding potential (+30 to +50 mV) can also help reduce CDI.[3]
Slow Ca2+-Dependent Inactivation Develops over tens of seconds and is related to a rise in global cytosolic Ca2+.[2]Maintain a low global Ca2+ concentration in the bath and ensure adequate Ca2+ buffering.
STIM1-Orai1 Interaction Instability The interaction between STIM1 and Orai1 is essential for channel gating.[4][5] Washout of other potential regulatory proteins could destabilize this complex.While difficult to control in an excised patch, ensuring optimal concentrations of Mg-ATP and PI(4,5)P2 can help stabilize the plasma membrane environment where these interactions occur.
Suboptimal Recording Conditions Factors like temperature, solution exchange, and pipette quality can impact current stability.Maintain a stable room temperature. Ensure a clean and stable gigaseal. Use freshly prepared and filtered solutions.

Signaling Pathway of Ca2+-Dependent Inactivation:

cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Orai1 Orai1 Channel Ca_influx Ca2+ Influx Orai1->Ca_influx CDI Ca2+-Dependent Inactivation Orai1->CDI Undergoes STIM1 STIM1 STIM1->Orai1 Activates STIM1->CDI Contributes to CaM Calmodulin (CaM) Ca_influx->CaM Binds CaM->Orai1 Interacts with N-terminus

Caption: Simplified pathway of CRAC channel Ca2+-dependent inactivation.

Frequently Asked Questions (FAQs)

Q1: What is the role of Mg2+ in preventing CRAC current rundown?

A1: Magnesium plays a dual role. Firstly, ATP is active in its Mg2+-bound form (Mg-ATP), which is the substrate for lipid kinases that produce PI(4,5)P2.[6] Secondly, intracellular Mg2+ itself can modulate channel activity, though its primary role in preventing rundown in this context is through the Mg-ATP complex.[7][8]

Q2: Can I use a non-hydrolyzable ATP analog to prevent rundown?

A2: No, non-hydrolyzable ATP analogs like adenosine 5′-(β,γ-imido)triphosphate have been shown to be ineffective in preventing the rundown of similar channels, indicating that ATP hydrolysis is required, likely for the kinase activity that maintains PI(4,5)P2 levels.[6]

Q3: How do I prepare the PI(4,5)P2 solution for my experiments?

A3: PI(4,5)P2 is typically available as a stock solution in a solvent. It should be sonicated or vortexed thoroughly to ensure it is well-suspended before diluting it to the final concentration in your intracellular solution just before the experiment. Keep the stock solution on ice.

Q4: What are the ideal characteristics of a patch pipette for stable CRAC recordings?

A4: For whole-cell or excised patch recordings of ICRAC, pipettes with a tip diameter of approximately 2 µm and a resistance of 2-5 MΩ are commonly used.[3][9] The pipette tip should be coated with a hydrophobic sealant like Sylgard to reduce pipette capacitance and noise.[3]

Q5: My leak current is too high. How can I reduce it?

A5: A high leak current can obscure the small ICRAC. Ensure a high-resistance seal (giga-seal) forms before rupturing the patch. If the leak current is greater than 5 pA at -100 mV, it is advisable to discard the cell and start with a new one.[3] Using a positive holding potential can also help minimize leak.

Detailed Experimental Protocols

Protocol 1: Recording Stable ICRAC in Excised Inside-Out Patches

This protocol is designed to maximize the stability of CRAC currents by supplementing the intracellular solution with key components.

Solutions:

SolutionComposition
Pipette (Extracellular) 115 mM NaCl, 10 mM CaCl2, 2 mM CsCl, 1 mM MgCl2, 10 mM HEPES, pH 7.4 with NaOH.
Bath (Intracellular) 115 mM Cs-glutamate, 8 mM NaCl, 1 mM MgCl2, 20 mM HEPES, 10 mM BAPTA, 2 mM Mg-ATP, 20 µM PI(4,5)P2, pH 7.2 with CsOH.

Procedure:

  • Cell Preparation: Plate cells on coverslips 12-24 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ. Fire-polish the tip and coat with Sylgard. Fill the pipette with the extracellular solution.

  • Gigaseal Formation: Approach a cell and apply gentle suction to form a giga-ohm seal.

  • Store Depletion (if necessary): In the cell-attached configuration, perfuse the bath with a solution containing a SERCA pump inhibitor like thapsigargin (1-2 µM) for 5-10 minutes to passively deplete endoplasmic reticulum Ca2+ stores.

  • Patch Excision: Excise the patch into the inside-out configuration by pulling the pipette away from the cell. The intracellular face of the membrane is now exposed to the bath solution.

  • Recording: Immediately begin recording ICRAC using a voltage ramp protocol (e.g., -100 mV to +100 mV over 100 ms, applied every 2 seconds). The holding potential should be set to a positive value (e.g., +30 mV) between ramps to minimize CDI.[3]

  • Data Analysis: Subtract any leak current recorded in a Ca2+-free bath solution.

Experimental Workflow Diagram:

prep_cell Prepare Cells form_seal Form Gigaseal prep_cell->form_seal prep_pipette Prepare Pipette prep_pipette->form_seal store_deplete Deplete ER Ca2+ Stores (Optional) form_seal->store_deplete excise_patch Excise Patch (Inside-Out) store_deplete->excise_patch record_current Record I_CRAC with Optimized Bath Solution excise_patch->record_current analyze_data Analyze Data (Leak Subtraction) record_current->analyze_data

Caption: Workflow for excised-patch recording of CRAC currents.

References

Technical Support Center: Motion Artifact Correction in In-Vivo Calcium Imaging of Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in in-vivo calcium imaging of immune cells. It addresses common issues related to motion artifacts, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of motion artifacts in in-vivo calcium imaging of immune cells?

A1: Motion artifacts in in-vivo imaging of immune cells primarily arise from two sources:

  • Physiological Motion: In a living animal, physiological processes such as respiration, heartbeat, and vasomotion cause significant tissue displacement.[1] The brain, for instance, moves within the skull due to these forces.[1]

  • Animal Movement: Despite head-fixation, awake and behaving animals can exhibit movements of their body, head, or facial structures (e.g., whisking, licking) that translate to motion in the imaged tissue.[1]

  • Cell Motility: Immune cells, by their nature, are highly motile. While this is the subject of study, their movement can be a source of "artifact" if the goal is to record calcium signals from a specific cell over time without its movement confounding the signal.

Q2: What is the difference between rigid and non-rigid motion artifacts?

A2:

  • Rigid Motion: This involves uniform translation (shifts in X and Y) and rotation of the entire field of view. It assumes that the entire imaged area moves as a single, solid object.

  • Non-Rigid Motion: This is a more complex type of motion where different parts of the field of view move independently. This can manifest as warping or stretching of the image and is common in biological tissues due to their elastic properties.[2][3][4] Non-rigid artifacts can arise from the brain deforming due to physiological pressures.[2][4]

Q3: How do I choose between a rigid and a non-rigid motion correction algorithm?

A3: The choice depends on the nature of the motion in your data.

  • Start with rigid correction: It is often faster and can be sufficient if the motion in your recordings is minimal and uniform across the field of view.[2]

  • Use non-rigid correction for complex motion: If you observe warping or different parts of the image moving in different directions, a non-rigid algorithm like NoRMCorre is necessary.[2][3][4] This is particularly relevant for imaging large fields of view where non-uniform deformations are more likely.[4] You can visually inspect the raw and rigidly corrected movies to determine if non-rigid correction is needed.

Q4: What is the difference between offline and online motion correction?

A4:

  • Offline Correction: The entire imaging dataset is recorded first and then corrected in a post-processing step. Most traditional motion correction algorithms operate offline.

  • Online (Real-time) Correction: Motion correction is applied to each frame as it is acquired. This is crucial for closed-loop experiments where real-time feedback is required to stimulate or manipulate cells based on their activity.[2][3] NoRMCorre is an example of an algorithm that can be run in an online mode.[2][3][4]

Q5: What are some common motion correction software packages?

A5: Several open-source packages are widely used in the neuroscience and immunology communities:

  • NoRMCorre: A popular algorithm for piecewise rigid motion correction that can handle non-rigid deformations and can be run online. It is implemented in both MATLAB and Python.[2][3][4][5]

  • TurboReg/StackReg: A classic intensity-based registration plugin for ImageJ/Fiji. It is widely used for rigid and affine transformations.[5][6][7]

  • Suite2p: A comprehensive pipeline for two-photon data analysis that includes a fast and accurate motion correction module capable of both rigid and non-rigid registration.[8][9][10]

  • CaImAn: A computational toolbox for large-scale calcium imaging analysis that includes the NoRMCorre algorithm for motion correction, as well as tools for source extraction and spike deconvolution.[11][12][13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Blurry or smeared images after non-rigid correction. The shifts between neighboring patches are too different, causing interpolation artifacts.Increase the upsampling factor in your non-rigid correction algorithm (e.g., in NoRMCorre). This creates a smoother motion field and reduces smearing.[14][15]
Motion correction algorithm fails or produces poor results on some frames. The frames may be corrupted or have very sparse signals, leading to unstable registration.Constrain the maximum allowable shifts in the algorithm's parameters. This prevents the algorithm from making excessively large and incorrect translations.[14]
The reference frame for registration is blurry. The initial frames used to create the template may themselves be subject to motion.Use an iterative approach to generate the reference image. Align a subset of frames to an initial, simple average, then re-calculate the average of the aligned frames to create a crisper template. Suite2p employs such a method.[9]
Residual motion is still visible after correction. The motion may have a significant component in the z-axis (axial motion), which 2D registration algorithms cannot correct.Improve surgical preparation to minimize z-motion (e.g., ensure the cranial window is stable). Some advanced microscopy techniques can perform real-time z-motion correction.[1]
Motion correction is too slow for my real-time experiment. Non-rigid correction on large fields of view can be computationally expensive.If possible, use a rigid correction algorithm, which is significantly faster.[2] For online applications, ensure you are using an optimized algorithm like NoRMCorre in its online mode.[2][3]
The algorithm is not detecting any cells after motion correction. The motion correction may have introduced artifacts or distorted the cell shapes, making them unrecognizable to the cell detection algorithm.Visually inspect the corrected movie to ensure the correction is accurate. If not, adjust the motion correction parameters (e.g., patch size, overlap, maximum shift).

Quantitative Data Summary

The performance of motion correction algorithms can be quantitatively compared using various metrics. Here is a summary of performance metrics for several common algorithms from a comparative study. Lower NRMSE (Normalized Root Mean Square Error) and higher PSNR (Peak Signal-to-Noise Ratio), SSIM (Structural Similarity Index), and NMI (Normalized Mutual Information) indicate better performance. Processing time is also a critical factor.

AlgorithmNRMSEPSNRSSIMNMIProcessing Time ( ms/frame )
FIFER 0.9131 ± 0.0416 19.7529 ± 0.3930 0.1972 ± 0.0105 0.0281 ± 0.0027 2.92
NoRMCorre (Non-rigid) GoodGoodGoodGoodLongest
NoRMCorre (Rigid) GoodGoodGoodGoodShorter than non-rigid
TurboReg (Accurate) Better than Fast modeBetter than Fast modeBetter than Fast modeBetter than Fast modeLonger than Fast mode
TurboReg (Fast) ModerateModerateModerateModerateShorter than Accurate mode
Suite2p ModerateModerateModerateModerate11.91
Moco Comparable to TurboReg (Fast)Comparable to TurboReg (Fast)Comparable to TurboReg (Fast)Comparable to TurboReg (Fast)26.92

Data adapted from a comparative study on neuronal population imaging data.[16] Absolute values for all metrics for all algorithms were not provided in a single table in the source, but relative performance was described.

Experimental Protocols

Detailed Methodology for In-Vivo Two-Photon Calcium Imaging of T-cells in a Lymph Node

This protocol provides a general framework. Specifics may need to be optimized for your experimental setup.

1. Animal Preparation and Surgery:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Perform a simple surgical procedure to expose a peripheral lymph node, such as the inguinal or popliteal lymph node.[17] Care must be taken to maintain intact blood and lymphatic circulation.[17]

  • Immobilize the exposed lymph node for imaging. This can be achieved by creating a small well with dental cement around the node and filling it with agarose or by using a custom-made holder.[18]

  • If imaging through a cranial window, a craniotomy is performed over the area of interest, and a glass coverslip is secured with dental cement.[19]

2. T-cell Labeling and Calcium Indicator Loading:

  • Genetically Encoded Calcium Indicators (GECIs): Use transgenic mice expressing a GECI like GCaMP in T-cells. This is the preferred method for long-term in-vivo imaging.

  • Chemical Dyes: For acute imaging, T-cells can be labeled ex-vivo and then adoptively transferred.

    • Isolate T-cells from a donor mouse.

    • Prepare a stock solution of a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) at 2 mM in DMSO.[7]

    • Dilute the dye to a final working concentration (e.g., 3 µM) in T-cell media containing an equal volume of Pluronic F-127 to aid in cell loading.[7]

    • Incubate the T-cells with the dye solution for 30 minutes at 37°C.[7]

    • Wash the cells 2-3 times with imaging buffer.[7]

    • Inject the labeled T-cells intravenously into the recipient mouse.

3. Two-Photon Microscopy Imaging:

  • Position the anesthetized mouse on the microscope stage.

  • Use a two-photon microscope with a Ti:sapphire laser tuned to the appropriate excitation wavelength for your calcium indicator (e.g., ~920 nm for GCaMP).[16]

  • Acquire time-lapse image series of the T-cells within the lymph node. Imaging parameters (e.g., frame rate, resolution, laser power) should be optimized to maximize signal-to-noise ratio while minimizing phototoxicity.

Protocol for Motion Correction using NoRMCorre (in Python)

This protocol assumes you have a movie file (e.g., TIFF, HDF5) of your calcium imaging data.

1. Installation:

2. Python Script for Motion Correction:

3. Parameter Tuning:

  • max_shifts: Set this to be slightly larger than the maximum displacement you observe in your data.

  • strides and overlaps: The patch size is strides + 2 * overlaps. Smaller patches can capture more localized motion but may be less stable if the signal within the patch is weak. A good starting point is a patch size of around 50-100 pixels.

  • pw_rigid: Set to True for non-rigid correction and False for rigid correction.

Visualizations

T-Cell Receptor Calcium Signaling Pathway

T_Cell_Calcium_Signaling TCR TCR Engagement (Antigen Recognition) PLC PLCγ Activation TCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER binds to IP3R Ca_release Ca2+ Release ER->Ca_release STIM1 STIM1 Activation Ca_release->STIM1 senses Ca2+ depletion Orai1 Orai1 Channel Opening STIM1->Orai1 SOCE Store-Operated Ca2+ Entry (SOCE) Orai1->SOCE Calcineurin Calcineurin Activation SOCE->Calcineurin NFAT_p NFAT (phosphorylated) [Cytoplasm] Calcineurin->NFAT_p NFAT NFAT (dephosphorylated) [Nucleus] NFAT_p->NFAT dephosphorylation Gene_expression Gene Expression (e.g., Cytokines) NFAT->Gene_expression

T-Cell Receptor (TCR) induced calcium signaling pathway leading to gene expression.

Experimental Workflow for In-Vivo Calcium Imaging and Analysis

InVivo_Calcium_Imaging_Workflow animal_prep 1. Animal Preparation (Anesthesia, Surgery) labeling 2. Cell Labeling (GECI or Dye Loading) animal_prep->labeling imaging 3. Two-Photon Imaging (Data Acquisition) labeling->imaging raw_data Raw Imaging Data (Movie) imaging->raw_data motion_correction 4. Motion Correction (e.g., NoRMCorre) corrected_data Corrected Movie motion_correction->corrected_data roi_selection 5. Region of Interest (ROI) Selection signal_extraction 6. Calcium Signal Extraction roi_selection->signal_extraction calcium_traces Calcium Traces signal_extraction->calcium_traces analysis 7. Data Analysis (e.g., Event Detection, Population Dynamics) raw_data->motion_correction corrected_data->roi_selection calcium_traces->analysis

Workflow for in-vivo calcium imaging from animal preparation to data analysis.

Logical Relationship of Motion Correction Algorithm Choice

Motion_Correction_Choice start Start: Assess Motion in Raw Data is_rigid Is motion uniform across FOV? start->is_rigid rigid_corr Apply Rigid Motion Correction (e.g., TurboReg, NoRMCorre-rigid) is_rigid->rigid_corr Yes nonrigid_corr Apply Non-Rigid Motion Correction (e.g., NoRMCorre, Suite2p) is_rigid->nonrigid_corr No check_z Is there residual motion? rigid_corr->check_z nonrigid_corr->check_z z_motion Potential Z-axis Motion (Improve surgical prep) check_z->z_motion Yes end Proceed to Analysis check_z->end No z_motion->end

Decision tree for selecting a motion correction algorithm.

References

Technical Support Center: Optimizing Transfection of Orai1 Mutants in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the transfection efficiency of Orai1 mutants in HEK293 cells.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the transfection of Orai1 mutants in HEK293 cells.

Q1: My transfection efficiency is very low. What are the potential causes and how can I improve it?

A1: Low transfection efficiency is a common issue with several potential causes. Here are key factors to consider and troubleshoot:

  • Cell Health and Confluency: The health and density of your HEK293 cells are critical for successful transfection. Ensure cells are healthy, actively dividing, and free of contamination like mycoplasma.[1][2] For optimal results, aim for a confluency of 70-90% at the time of transfection.[1][3] Overly confluent or sparse cultures can both lead to poor uptake of the transfection complex.

  • DNA Quality and Quantity: The purity and amount of your Orai1 mutant plasmid DNA are crucial. Use high-purity, endotoxin-free plasmid preparations. The optimal amount of DNA depends on the transfection reagent and culture vessel size. It is recommended to perform a titration to find the ideal concentration.[3][4]

  • Transfection Reagent and Protocol: The choice of transfection reagent and adherence to the protocol are vital. Different reagents have varying efficiencies. For HEK293 cells, common and effective methods include lipid-based reagents like Lipofectamine 3000, the calcium phosphate method, and electroporation.[5][6] Ensure you are following the manufacturer's protocol precisely, especially regarding the formation of the DNA-reagent complex.[7]

  • Ratio of DNA to Transfection Reagent: The ratio of plasmid DNA to the transfection reagent is a critical parameter that needs to be optimized for each cell line and plasmid combination.[4] A suboptimal ratio can lead to inefficient complex formation or cytotoxicity. It is advisable to test a range of ratios to determine the most effective one for your specific Orai1 mutant construct.[8][9]

Q2: I'm observing high cell death after transfection. What could be the reason and how can I mitigate it?

A2: Post-transfection cytotoxicity can significantly impact your experiment. Here are the primary causes and solutions:

  • Toxicity of the Transfection Reagent: Some transfection reagents can be inherently toxic to cells, especially at high concentrations. Reduce the amount of the transfection reagent or the incubation time of the transfection complex with the cells.

  • High Concentration of DNA: Excessive amounts of plasmid DNA can induce cytotoxicity. Optimize the DNA concentration by performing a dose-response experiment to find the lowest effective concentration.

  • Suboptimal Cell Conditions: Unhealthy cells are more susceptible to the stresses of transfection. Ensure your HEK293 cells are in optimal condition before starting the experiment. Do not use cells that have been in culture for a high number of passages, as this can affect their integrity. It is recommended to use cells below passage 20 for electroporation.[10][11]

  • Presence of Antibiotics: The presence of antibiotics in the culture medium during transfection can sometimes increase cell death.[12] Consider performing the transfection in antibiotic-free medium.

Q3: My Orai1 mutant protein is expressed, but it seems to be non-functional or mislocalized. What could be the problem?

A3: The expression of a non-functional or improperly localized Orai1 mutant is a specific challenge that can arise from the nature of the mutation itself.

  • Protein Misfolding and Trafficking Defects: Certain mutations can lead to misfolding of the Orai1 protein, causing it to be retained in the endoplasmic reticulum (ER) and preventing its trafficking to the plasma membrane where it functions.[13][14] For example, the C126R mutation in Orai1 has been shown to cause defective insertion into the lipid bilayer and ER retention.[13][14] Similarly, the L194P mutation can interfere with both protein expression and localization to the plasma membrane.[15]

  • Verification of Localization: To determine if your Orai1 mutant is correctly localized, you can use immunofluorescence to visualize the protein's subcellular location. Co-staining with a plasma membrane marker can confirm if the mutant Orai1 reaches the cell surface.

  • Functional Assays: Even if the protein is expressed and localized correctly, the mutation may render it non-functional. Functional assays, such as measuring store-operated calcium entry (SOCE), are necessary to confirm the activity of the mutant channel.[13] A non-functional mutant will fail to mediate calcium influx upon store depletion.

Q4: Should I co-transfect STIM1 with my Orai1 mutant?

A4: Yes, for studying the function of most Orai1 mutants, it is highly recommended to co-transfect with STIM1. Orai1 is the pore-forming subunit of the CRAC channel, while STIM1 is the ER-resident calcium sensor that activates Orai1 upon depletion of calcium stores.[16] Co-expression of both components is often necessary to reconstitute the functional channel and properly assess the impact of your Orai1 mutation on store-operated calcium entry. The ratio of STIM1 to Orai1 plasmid can also be optimized, with ratios of 1:2 or 1:2:1 (STIM1:ORAI1:ORAI2) being used in some studies.[17]

Quantitative Data Summary

Optimizing transfection parameters is crucial for achieving high efficiency. The following tables summarize key quantitative data for different transfection methods in HEK293 cells.

Table 1: Optimization of Cell Density and DNA:Reagent Ratios
ParameterLipofectamine 3000Calcium PhosphatePolyethylenimine (PEI)
Cell Confluency at Transfection 70-90%[18]60-80%[19]70%[16]
DNA per well (6-well plate) 2.5 µg[18]1-5 µg[20]1 µg[16]
DNA:Reagent Ratio (µg:µL) 1:1.2 (DNA:Lipofectamine 3000)[21]Varies based on protocol1:2 (DNA:PEI)[16]
Optimal DNA:Lipo Ratio (ptgs2 plasmid) 1:3[8]
Optimal N/P Ratio (PEI) 23[9]
Table 2: Transfection Efficiency with Different Methods
Transfection MethodReported Efficiency in HEK293 CellsReference
Lipofectamine 3000 High, often exceeding Lipofectamine 2000[22]
Calcium Phosphate Can be high, very cost-effective[23]
Polyethylenimine (PEI) 70-96% (with optimization)[9]
Electroporation 80-95%[24]

Experimental Protocols

Detailed methodologies for key transfection experiments are provided below.

Protocol 1: Lipofectamine 3000 Transfection

This protocol is adapted for a 6-well plate format.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Orai1 mutant plasmid DNA (high purity)

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 4.5 × 10^5 - 6.0 × 10^5 cells per well).[21]

  • DNA and Reagent Preparation (per well):

    • Tube A: Dilute 2.5 µg of your Orai1 mutant plasmid DNA and 5 µL of P3000™ Reagent in 125 µL of Opti-MEM™.

    • Tube B: Dilute 3.75 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM™.

  • Complex Formation: Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the 250 µL DNA-lipid complex dropwise to the cells in the 6-well plate containing fresh complete medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: The medium can be changed after 6-24 hours if desired. Analyze protein expression and function 24-72 hours post-transfection.[21]

Protocol 2: Calcium Phosphate Transfection

This protocol is for a 10 cm dish.

Materials:

  • HEK293 cells

  • Complete growth medium

  • Orai1 mutant plasmid DNA (high purity)

  • 2.5 M CaCl2

  • 2x HEPES-Buffered Saline (HBS), pH 7.05

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 10 cm dish to reach 60-80% confluency at the time of transfection.[19]

  • DNA-Calcium Chloride Mixture (Solution A): In a sterile tube, mix 10-20 µg of Orai1 mutant plasmid DNA with sterile water to a final volume of 438 µL. Add 62 µL of 2.5 M CaCl2.

  • HBS (Solution B): Prepare 500 µL of 2x HBS in a separate sterile tube.

  • Precipitate Formation: While gently vortexing or bubbling air through Solution B, add Solution A dropwise. A fine, milky precipitate should form.

  • Incubation: Let the mixture stand at room temperature for 10-30 minutes.[25]

  • Transfection: Add the entire DNA-calcium phosphate precipitate mixture dropwise and evenly to the cells in the 10 cm dish.

  • Incubation: Incubate the cells overnight at 37°C in a CO2 incubator.

  • Post-Transfection: The next day, remove the medium containing the precipitate and replace it with fresh, pre-warmed complete growth medium. Analyze expression 24-72 hours later.[25]

Protocol 3: Electroporation

This protocol is a general guideline and may need optimization for your specific electroporator.

Materials:

  • HEK293 cells

  • Electroporation buffer (e.g., Opti-MEM™ I Reduced Serum Medium or a commercial electroporation solution)

  • Orai1 mutant plasmid DNA (high purity)

  • Electroporation cuvettes (e.g., 2 mm gap)

Procedure:

  • Cell Preparation: Grow HEK293 cells to 60-80% confluency.[11] On the day of electroporation, harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in cold electroporation buffer at a concentration of 1-3 x 10^6 cells per 80 µL.[24]

  • DNA Addition: Add 5 µg of your Orai1 mutant plasmid DNA to the cell suspension.[24]

  • Electroporation: Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette. Apply the electric pulse using your electroporation device. Optimal parameters for HEK293 cells are often in the range of 200-250 V.[24][26]

  • Recovery: Immediately after the pulse, add pre-warmed complete growth medium to the cuvette and gently transfer the cells to a culture dish.

  • Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator and analyze protein expression 24-48 hours later.

Visualizations

Orai1 Signaling Pathway

Orai1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Orai1_active Orai1 Channel (Active) Ca_ext->Orai1_active Influx Orai1 Orai1 Channel (Inactive) Ca_cyto [Ca²⁺]i ↑ PLC PLC IP3 IP3 PLC->IP3 Generates Receptor Receptor Receptor->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Downstream Downstream Signaling Ca_cyto->Downstream STIM1 STIM1 (Ca²⁺ Bound) STIM1_active STIM1 (Active) STIM1->STIM1_active Conformational Change STIM1_active->Orai1 Binds & Activates Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ca_ER->STIM1 Dissociates

Caption: The Orai1-STIM1 signaling pathway for store-operated calcium entry.

Experimental Workflow: Lipofectamine Transfection

Lipofectamine_Workflow start Start seed_cells Seed HEK293 Cells (70-90% confluency) start->seed_cells prepare_dna Prepare DNA-P3000 in Opti-MEM™ seed_cells->prepare_dna prepare_lipo Prepare Lipofectamine 3000 in Opti-MEM™ seed_cells->prepare_lipo form_complex Combine and Incubate (15-20 min) prepare_dna->form_complex prepare_lipo->form_complex add_complex Add Complex to Cells form_complex->add_complex incubate Incubate Cells (24-72 hours) add_complex->incubate analyze Analyze Protein Expression and Function incubate->analyze end End analyze->end

Caption: Workflow for transfecting HEK293 cells using Lipofectamine 3000.

Logical Relationship: Troubleshooting Low Transfection Efficiency

Troubleshooting_Low_Efficiency cluster_causes Potential Causes cluster_solutions Solutions low_efficiency Low Transfection Efficiency cell_health Poor Cell Health/ Confluency low_efficiency->cell_health dna_quality Poor DNA Quality/ Quantity low_efficiency->dna_quality reagent_issue Suboptimal Reagent/ Protocol low_efficiency->reagent_issue ratio_issue Incorrect DNA:Reagent Ratio low_efficiency->ratio_issue optimize_cells Optimize Cell Culture (Passage, Confluency) cell_health->optimize_cells purify_dna Use High-Purity DNA, Titrate Amount dna_quality->purify_dna check_protocol Follow Protocol Strictly, Try Different Reagent reagent_issue->check_protocol optimize_ratio Perform Ratio Titration ratio_issue->optimize_ratio

Caption: Troubleshooting logic for low transfection efficiency in HEK293 cells.

References

Technical Support Center: Calibrating Calcium Indicator Dyes for Quantitative SOCE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using calcium indicator dyes for quantitative Store-Operated Calcium Entry (SOCE) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind quantitative calcium measurement using ratiometric dyes like Fura-2?

A1: Ratiometric calcium indicators, such as Fura-2 and Indo-1, exhibit a shift in their fluorescence excitation or emission spectra upon binding to Ca²⁺.[1][2] For Fura-2, the excitation maximum shifts from approximately 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, with the emission peak remaining around 510 nm.[3] By measuring the ratio of fluorescence intensity at these two excitation wavelengths (340/380 nm), it is possible to determine the intracellular calcium concentration ([Ca²⁺]i). This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, allowing for more accurate quantitative analysis.[2][4]

Q2: What is the Grynkiewicz equation and why is it important for quantitative calcium analysis?

A2: The Grynkiewicz equation is the formula used to calculate the intracellular free calcium concentration from the fluorescence ratio of a ratiometric dye like Fura-2.[5][6] The equation is as follows:

[Ca²⁺]i = Kd * β * [(R - Rmin) / (Rmax - R)]

Where:

  • [Ca²⁺]i is the intracellular free calcium concentration.

  • Kd is the dissociation constant of the dye for Ca²⁺, representing the concentration of Ca²⁺ at which half of the dye is bound.[5][7]

  • β (sometimes denoted as Sf2/Sb2) is the ratio of fluorescence intensities at the second excitation wavelength (380 nm for Fura-2) for the Ca²⁺-free and Ca²⁺-bound forms of the dye.[5]

  • R is the experimentally measured fluorescence ratio (F340/F380).[8]

  • Rmin is the minimum fluorescence ratio in the absence of Ca²⁺.[5][8]

  • Rmax is the maximum fluorescence ratio at saturating Ca²⁺ concentrations.[5][8]

Accurate determination of these parameters through calibration is crucial for obtaining reliable quantitative [Ca²⁺]i measurements.

Q3: What is Store-Operated Calcium Entry (SOCE) and how is it measured?

A3: Store-Operated Calcium Entry (SOCE) is a crucial Ca²⁺ signaling pathway in non-excitable cells. It is activated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which triggers the influx of extracellular Ca²⁺ across the plasma membrane.[9][10] This process is primarily mediated by the ER Ca²⁺ sensor STIM1 and the plasma membrane Ca²⁺ channel Orai1.[9][10]

SOCE is typically measured by first depleting the ER Ca²⁺ stores in a calcium-free medium, often using an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump like thapsigargin. Subsequently, extracellular Ca²⁺ is reintroduced, and the resulting increase in intracellular Ca²⁺, which represents SOCE, is monitored using a calcium indicator dye like Fura-2.[9][10]

Troubleshooting Guide

Issue 1: Inaccurate or inconsistent Rmin and Rmax values.

  • Possible Cause: Incomplete ionophore-mediated equilibration of intracellular and extracellular Ca²⁺ concentrations.

  • Solution:

    • Ensure the use of an appropriate ionophore concentration (e.g., 1-10 µM ionomycin).[8] The optimal concentration may be cell-type dependent.

    • Allow sufficient time for the ionophore to fully equilibrate the Ca²⁺ concentrations. This can be monitored by observing a stable fluorescence ratio.

    • For Rmin determination, use a calcium-free buffer containing a chelator like EGTA (e.g., 5-10 mM) to ensure a truly zero Ca²⁺ environment.[7][8]

    • For Rmax determination, use a buffer with a saturating Ca²⁺ concentration (e.g., 1-10 mM CaCl₂).[8]

  • Possible Cause: The optical properties of your system (e.g., filters, dichroic mirrors, objective lens) can affect fluorescence intensity values.[5]

  • Solution:

    • Perform the calibration on the same microscope setup used for the experiments.

    • Any changes to the optical components will require a new calibration.[5]

Issue 2: High background fluorescence or low signal-to-noise ratio.

  • Possible Cause: Incomplete hydrolysis of the AM ester form of the dye, leading to compartmentalization in organelles.

  • Solution:

    • Allow sufficient time for de-esterification after loading the dye (typically 30-60 minutes at room temperature or 37°C).[8]

    • Wash the cells thoroughly with dye-free buffer after the loading period to remove extracellular dye.

  • Possible Cause: Autofluorescence from cells or the experimental medium.

  • Solution:

    • Measure the background fluorescence from a region of interest without cells and subtract it from the cellular fluorescence measurements.

    • Use a phenol red-free medium during imaging, as phenol red is fluorescent.

Issue 3: Calculated resting [Ca²⁺]i is physiologically unrealistic (too high or too low).

  • Possible Cause: The in vitro determined Kd value may not accurately reflect the intracellular environment.

  • Solution:

    • The Kd of calcium indicators can be influenced by factors such as pH, temperature, ionic strength, and protein binding.[2] It is ideal to perform an in situ (in-cell) calibration to determine the Kd under your specific experimental conditions.

    • If using an in vitro Kd, ensure that the calibration buffer conditions (pH, ionic strength, temperature) closely mimic the intracellular environment.

  • Possible Cause: Fura-2 has a non-hyperbolic response at very high Ca²⁺ concentrations, which can affect Rmax determination.[11]

  • Solution:

    • For determining Rmax, using a Ca²⁺ concentration around 10 µM can minimize the contribution from the low-affinity binding site of Fura-2.[11] Using millimolar concentrations for Rmax determination might lead to an underestimation of cellular Ca²⁺ levels.[11]

Issue 4: Dye leakage or photobleaching during the experiment.

  • Possible Cause: The AM ester form of the dye is not well-retained in some cell types.

  • Solution:

    • Consider using a leakage-resistant variant of the dye, such as Fura-2 LR.[12]

    • Lower the incubation temperature during dye loading and the experiment, as dye leakage is temperature-dependent.

    • The ratiometric nature of Fura-2 helps to minimize the effects of moderate photobleaching.[4] However, excessive photobleaching can still be an issue. Reduce the excitation light intensity and/or the exposure time to minimize this effect.

Quantitative Data Summary

The following table summarizes key parameters for commonly used ratiometric calcium indicators. Note that these values can vary depending on experimental conditions.[2]

IndicatorExcitation (Ca²⁺-bound/free)EmissionKd (in vitro)Notes
Fura-2 ~340 nm / ~380 nm~510 nm~145 nM[12]Most commonly used ratiometric indicator.[12]
Fura-2 LR ~340 nm / ~380 nm~510 nm~145 nM[12]Leakage-resistant variant of Fura-2.[12]
Indo-1 ~350 nm~405 nm / ~485 nm~230 nMDual-emission ratiometric indicator.
Bis-fura-2 ~340 nm / ~380 nm~510 nm~370 nM (no Mg²⁺)[13]Brighter signal than Fura-2.[13]

Experimental Protocols

Protocol 1: In Vitro Calibration of Fura-2

This protocol describes the determination of Rmin, Rmax, and the fluorescence intensity ratio for Ca²⁺-free and Ca²⁺-bound Fura-2 (β) using calibration buffer solutions.

Materials:

  • Fura-2, potassium salt

  • Calcium-free buffer (e.g., 10 mM HEPES, 100 mM KCl, 10 mM EGTA, pH 7.2)

  • Calcium-saturating buffer (e.g., 10 mM HEPES, 100 mM KCl, 10 mM CaCl₂, pH 7.2)

  • Fluorometer or fluorescence microscope with appropriate filter sets for Fura-2

Procedure:

  • Prepare a stock solution of Fura-2 potassium salt in the calcium-free buffer.

  • To determine Rmin and the fluorescence of the Ca²⁺-free form (F380min): a. Add a small aliquot of the Fura-2 stock solution to the calcium-free buffer in a cuvette or on a microscope slide. b. Record the fluorescence intensity at 510 nm with excitation at 340 nm (F340_min) and 380 nm (F380_min). c. Calculate Rmin = F340_min / F380_min.

  • To determine Rmax and the fluorescence of the Ca²⁺-bound form (F380max): a. Add the same aliquot of Fura-2 stock solution to the calcium-saturating buffer. b. Record the fluorescence intensity at 510 nm with excitation at 340 nm (F340_max) and 380 nm (F380_max). c. Calculate Rmax = F340_max / F380_max.

  • Calculate β = F380_min / F380_max.

Protocol 2: In Situ Calibration of Fura-2

This protocol describes the determination of Rmin and Rmax within the cells of interest.

Materials:

  • Cells loaded with Fura-2 AM

  • Calcium-free recording buffer (with EGTA, e.g., 5 mM)[8]

  • Calcium-replete recording buffer (with high Ca²⁺, e.g., 10 mM)[8]

  • Calcium ionophore (e.g., Ionomycin, 1-10 µM)[8]

  • Fluorescence microscope

Procedure:

  • Load cells with Fura-2 AM according to your standard protocol and allow for de-esterification.

  • To determine Rmin: a. Perfuse the cells with the calcium-free recording buffer containing the calcium ionophore. b. Wait for the 340/380 nm fluorescence ratio to stabilize at a minimum level. c. Record the fluorescence intensities at 340 nm and 380 nm from regions of interest within the cells to calculate Rmin.

  • To determine Rmax: a. Perfuse the same cells with the calcium-replete recording buffer containing the calcium ionophore. b. Wait for the 340/380 nm fluorescence ratio to stabilize at a maximum level. c. Record the fluorescence intensities at 340 nm and 380 nm from the same regions of interest to calculate Rmax.

Protocol 3: Quantitative SOCE Measurement

This protocol outlines the steps to measure SOCE using Fura-2.

Materials:

  • Cells loaded with Fura-2 AM

  • Calcium-free physiological salt solution (e.g., HBSS)

  • Physiological salt solution containing a known concentration of CaCl₂ (e.g., 2 mM)

  • SERCA inhibitor (e.g., Thapsigargin, 1-2 µM)

  • Fluorescence microscope capable of ratiometric imaging

Procedure:

  • Load cells with Fura-2 AM and allow for de-esterification.

  • Mount the cells on the microscope stage and perfuse with the calcium-free physiological salt solution to establish a baseline fluorescence ratio.

  • Add the SERCA inhibitor (e.g., Thapsigargin) to the calcium-free solution to deplete ER calcium stores. This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the ER.

  • Once the fluorescence ratio returns to a stable baseline, reintroduce extracellular calcium by perfusing the cells with the physiological salt solution containing CaCl₂.

  • The subsequent rise in the 340/380 nm fluorescence ratio represents Store-Operated Calcium Entry.

  • The rate and amplitude of this rise can be quantified using the Grynkiewicz equation after proper calibration.

Visualizations

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Translocates & Interacts Ca_ER Ca²⁺ Store Ca_ER->STIM1_inactive Low [Ca²⁺]ER Orai1_open Orai1 (open) Orai1_closed->Orai1_open Opens Ca_cytosol Cytosolic Ca²⁺ Orai1_open->Ca_cytosol Increases Thapsigargin Thapsigargin Thapsigargin->Ca_ER Depletes Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->Orai1_open Influx

Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE).

SOCE_Workflow start Start load_dye Load cells with Fura-2 AM start->load_dye deesterify Allow for de-esterification load_dye->deesterify wash Wash cells deesterify->wash baseline_ca_free Establish baseline in Ca²⁺-free buffer wash->baseline_ca_free add_tg Add Thapsigargin (in Ca²⁺-free buffer) baseline_ca_free->add_tg deplete_stores Deplete ER Ca²⁺ stores add_tg->deplete_stores readd_ca Reintroduce extracellular Ca²⁺ deplete_stores->readd_ca measure_soce Measure increase in [Ca²⁺]i (SOCE) readd_ca->measure_soce analyze Analyze data using Grynkiewicz equation measure_soce->analyze end End analyze->end

Caption: Experimental workflow for quantitative SOCE measurement.

Calibration_Logic cluster_params Required Calibration Parameters cluster_methods Calibration Methods goal Goal: Accurate [Ca²⁺]i Measurement equation Grynkiewicz Equation: [Ca²⁺]i = Kd * β * [(R - Rmin) / (Rmax - R)] goal->equation Rmin Rmin (0 Ca²⁺ ratio) equation->Rmin Rmax Rmax (Saturating Ca²⁺ ratio) equation->Rmax beta β (F380min / F380max) equation->beta Kd Kd (Dissociation Constant) equation->Kd in_vitro In Vitro Calibration (using buffer solutions) Rmin->in_vitro in_situ In Situ Calibration (within the cell) Rmin->in_situ Rmax->in_vitro Rmax->in_situ beta->in_vitro Kd->in_vitro Kd->in_situ More accurate

Caption: Logical relationship for calcium calibration parameters.

References

Technical Support Center: Store-Operated Calcium Entry (SOCE) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Store-Operated Calcium Entry (SOCE) measurements between cell passages.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in SOCE measurements between different cell passages?

A1: Variability in SOCE measurements across cell passages can be attributed to several factors, primarily categorized as biological, technical, and environmental. Key sources include:

  • Cellular Drift and Senescence: Continuous cell lines can undergo phenotypic and genotypic changes over time with increasing passage numbers. These alterations can affect protein expression, growth rates, and stimulus responses, leading to inconsistencies in SOCE. It is recommended to use cells with a low passage number (ideally <20-30 passages from thawing) for consistency.[1][2][3]

  • Cell Culture Conditions: Inconsistencies in culture conditions are a major source of variability.[4] This includes variations in media composition, serum quality and concentration, and incubation parameters like temperature, CO2, and humidity.[2][5]

  • Cell Seeding Density: The density at which cells are plated can influence their proliferation, differentiation, and signaling pathways.[6][7][8][9][10] Both overly sparse and overly confluent cultures can lead to altered SOCE responses.

  • Serum Starvation Protocols: The method and duration of serum starvation before an experiment can significantly impact calcium signaling.[11][12][13] Serum deprivation can affect the filling state of intracellular calcium stores and the expression of signaling proteins.[14][15]

  • Mycoplasma Contamination: Unseen mycoplasma contamination can profoundly alter cellular physiology, including calcium signaling, leading to unreliable and irreproducible results.

Q2: How does cell passage number specifically affect SOCE?

A2: Increasing passage number can lead to several changes that directly impact SOCE:

  • Altered Gene and Protein Expression: Cells at higher passages can exhibit altered expression levels of key SOCE machinery components, such as STIM (stromal interaction molecule) and Orai proteins.

  • Changes in Cell Morphology and Adhesion: High-passage cells may display changes in their shape, size, and adherence properties, which can influence their response to stimuli.

  • Reduced Proliferative Capacity and Senescence: As cells approach senescence, their overall metabolic activity and signaling capacities can decline, affecting the energy-dependent processes of calcium homeostasis.

  • Genomic Instability: Immortalized cell lines can accumulate chromosomal abnormalities over time, leading to a heterogeneous cell population with varying signaling characteristics.[3]

Q3: Can different batches of serum in the culture medium contribute to SOCE variability?

A3: Yes, batch-to-batch variability in serum is a significant contributor to experimental inconsistency.[2][16] Serum contains a complex mixture of growth factors, hormones, and other components that can influence cell growth, signaling, and overall physiology. Different lots of serum can have varying concentrations of these factors, leading to changes in SOCE responses. It is advisable to test new batches of serum and, for a series of experiments, use a single, pre-tested lot.

Q4: What is the impact of cell confluency on SOCE measurements?

A4: Cell confluency at the time of the experiment can significantly affect SOCE measurements. Over-confluent cells may exhibit contact inhibition of growth and altered signaling.[9] Conversely, cells that are too sparse may lack important cell-to-cell contacts that can influence signaling pathways.[7] It is crucial to perform experiments at a consistent and optimal cell density.

Troubleshooting Guide

Issue 1: High variability in baseline calcium levels between passages.

  • Question: My baseline fluorescence readings for intracellular calcium are inconsistent from one cell passage to the next. What could be the cause?

  • Answer:

    • Inconsistent Dye Loading: Ensure that the loading conditions for your calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) are consistent. This includes dye concentration, incubation time, and temperature.[17][18][19] Use serum-free medium during dye loading to prevent esterase activity outside the cells.[19]

    • Cell Health: Cells from different passages may have varying levels of health and viability. Always check cell viability before each experiment. Stressed or unhealthy cells may have difficulty maintaining calcium homeostasis.

    • Culture Conditions: Ensure that the time between the last passage and the experiment is consistent.[4] Depletion of nutrients and accumulation of waste products in the media can alter baseline calcium.[4]

Issue 2: The magnitude of the SOCE response (calcium influx) decreases with higher cell passages.

  • Question: I've noticed that as I passage my cells, the peak calcium signal after store depletion and calcium re-addition is getting smaller. Why is this happening?

  • Answer:

    • Phenotypic Drift: This is a classic sign of phenotypic drift in continuous cell lines.[4] The expression of essential SOCE proteins like STIM1 and Orai1 may be decreasing with prolonged culture. It is recommended to thaw a fresh, low-passage vial of cells.[2][3]

    • Changes in Store Content: The capacity of the endoplasmic reticulum (ER) to store calcium might be diminishing in higher passage cells.

    • Sub-optimal Culture Health: The overall health of the cell culture may be declining. Monitor the growth rate and morphology of your cells at each passage. A sudden change in growth rate can indicate a problem.

Issue 3: Inconsistent response to store depletion agents (e.g., thapsigargin).

  • Question: The rate and amount of calcium released from the ER upon application of thapsigargin vary significantly between my experiments with different cell passages. What should I check?

  • Answer:

    • Cell Density: The number of cells in the imaging field can affect the apparent response. Ensure consistent cell seeding density.[6]

    • Reagent Stability: Thapsigargin and other pharmacological agents can degrade over time. Prepare fresh solutions and store them properly.

    • Serum Effects: If experiments are conducted in the presence of serum, growth factors in the serum can influence intracellular calcium stores. Standardize your serum starvation protocol.[11][12][13][14][15]

Data Presentation

Table 1: Factors Influencing SOCE Measurement Variability

FactorPotential Impact on SOCE MeasurementRecommended Action
Cell Passage Number Altered gene/protein expression, cellular senescence.Use low passage number cells (<20-30 passages); thaw new vial when approaching the limit.[1][2][3]
Cell Seeding Density Affects cell-to-cell communication and contact inhibition.[7][9]Maintain a consistent seeding density for all experiments; perform experiments at 70-80% confluency.
Serum Concentration Batch-to-batch variability in growth factors.[2][16]Use a single, tested lot of serum for a series of experiments.
Serum Starvation Can alter baseline calcium and store content.[14][15]Standardize the duration and conditions of serum starvation.
Calcium Indicator Dye Loading Inconsistent dye concentration inside cells.[17][18]Maintain consistent dye concentration, incubation time, and temperature.[19]
Mycoplasma Contamination Alters cellular physiology and signaling.Routinely test cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: Standardized Cell Passaging for SOCE Experiments

This protocol outlines best practices for passaging adherent cells to maintain consistency for SOCE experiments.

  • Preparation:

    • Warm all reagents (PBS without Ca2+/Mg2+, trypsin-EDTA, complete growth medium) to 37°C in a water bath.[20]

    • Sterilize the biological safety cabinet with UV light and 70% ethanol.

  • Cell Dissociation:

    • Aspirate the spent medium from the flask of 80-90% confluent cells.[1]

    • Gently wash the cell monolayer with pre-warmed PBS without Ca2+ and Mg2+ to remove any remaining serum.[21] Aspirate the PBS.

    • Add a minimal volume of pre-warmed trypsin-EDTA to cover the cell monolayer.

    • Incubate at 37°C for 2-5 minutes, or until cells detach. Gently tap the flask to aid detachment.[21]

  • Inactivation and Collection:

    • Add 2-3 volumes of pre-warmed complete growth medium to the flask to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the cell suspension to a sterile conical tube.

  • Cell Counting and Seeding:

    • Take an aliquot of the cell suspension and perform a cell count using a hemocytometer or an automated cell counter. Assess viability using trypan blue exclusion.

    • Calculate the required volume of cell suspension to achieve the desired seeding density in new flasks or plates.

    • Add the calculated volume of cells to new flasks/plates containing pre-warmed complete growth medium.

    • Gently swirl the flasks/plates to ensure even distribution of cells.[20][21]

  • Incubation and Record Keeping:

    • Place the newly seeded flasks/plates in a 37°C, 5% CO2 incubator.

    • Update your cell culture records with the new passage number, date, and seeding density.

Protocol 2: General SOCE Measurement Using Fura-2 AM

This protocol describes a typical experiment to measure SOCE using the ratiometric calcium indicator Fura-2 AM.

  • Cell Plating:

    • Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy at a density that will result in 70-80% confluency on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in a calcium-free buffer (e.g., HBSS) at a final concentration of 2-5 µM.

    • Aspirate the growth medium from the cells and wash once with the calcium-free buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate in the dark at room temperature or 37°C for 30-60 minutes.

    • After incubation, wash the cells twice with the calcium-free buffer to remove extracellular dye.

  • SOCE Measurement:

    • Place the dish on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).[17]

    • Begin recording the baseline fluorescence ratio (F340/F380) in calcium-free buffer.

    • To deplete intracellular calcium stores, add a SERCA inhibitor such as thapsigargin (typically 1-2 µM) to the buffer. This will cause a transient increase in intracellular calcium due to release from the ER.[14][22]

    • Continue recording until the calcium level returns to or near the initial baseline.

    • To measure SOCE, re-introduce calcium to the extracellular solution (e.g., add CaCl2 to a final concentration of 1-2 mM). This will trigger calcium influx through the store-operated channels, resulting in a second, sustained increase in the fluorescence ratio.[22]

    • Continue recording until the signal reaches a plateau.

  • Data Analysis:

    • The F340/F380 ratio is proportional to the intracellular calcium concentration.

    • Quantify the SOCE response by measuring the peak of the second calcium increase or the area under the curve after calcium re-addition.

Visualizations

Signaling Pathway Diagram

SOCE_Pathway cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum Orai1 Orai1 Ca_Influx Ca2+ Influx (SOCE) Orai1->Ca_Influx 8. Mediates PLC PLC IP3 IP3 PLC->IP3 3. Generates GPCR GPCR GPCR->PLC 2. Activates STIM1 STIM1 STIM1->Orai1 7. Translocates & activates Ca_Store Ca2+ Store Ca_Store->STIM1 6. Low [Ca2+] activates IP3R IP3R IP3R->Ca_Store 5. Releases Ca2+ Agonist Agonist Agonist->GPCR 1. Binds IP3->IP3R 4. Opens Ca_Release Ca2+ Release

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Troubleshooting Workflow Diagram

SOCE_Troubleshooting Start Inconsistent SOCE Measurements Check_Passage Is Passage Number < 20-30? Start->Check_Passage Thaw_New Thaw New, Low Passage Vial Check_Passage->Thaw_New No Check_Culture Are Culture Conditions (Density, Media, Serum) Consistent? Check_Passage->Check_Culture Yes Thaw_New->Check_Culture Standardize_Culture Standardize Seeding Density, Use Single Serum Lot, Maintain Passage Schedule Check_Culture->Standardize_Culture No Check_Assay Are Assay Parameters (Dye Loading, Reagents) Consistent? Check_Culture->Check_Assay Yes Standardize_Culture->Check_Assay Standardize_Assay Optimize & Standardize Dye Loading, Use Fresh Reagents Check_Assay->Standardize_Assay No Check_Myco Test for Mycoplasma Contamination Check_Assay->Check_Myco Yes Standardize_Assay->Check_Myco Eliminate_Myco Eliminate Contamination or Discard Culture Check_Myco->Eliminate_Myco Contamination Detected Consistent_Results Consistent Results Check_Myco->Consistent_Results No Contamination

Caption: Troubleshooting workflow for SOCE measurement variability.

References

Validation & Comparative

Validating the Specificity of a Novel CRAC Channel Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel Calcium Release-Activated Calcium (CRAC) channel inhibitor, CM4620 (Zegocractin), with established inhibitors BTP-2 (YM-58483) and Synta66. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Inhibitor Potency and Specificity

The validation of a novel CRAC channel inhibitor hinges on demonstrating both high potency for its intended target and minimal activity against other cellular targets. This section provides a quantitative comparison of CM4620 with the well-characterized inhibitors BTP-2 and Synta66.

InhibitorTargetIC50 (nM)Cell Type/SystemReference
CM4620 (Zegocractin) Orai1/STIM1119-[1]
Orai2/STIM1895-[1]
IFNγ release138Human PBMCs[1]
IL-2 release59Human PBMCs[1]
IL-4 release879Human PBMCs[1]
IL-6 release135Human PBMCs[1]
IL-10 release303Human PBMCs[1]
IL-17 release120Human PBMCs[1]
TNFα release225Human PBMCs[1]
IL-1β release240Human PBMCs[1]
BTP-2 (YM-58483) Thapsigargin-induced Ca2+ influx100Jurkat T cells[2]
T cell proliferation12.7Mixed Lymphocyte Reaction[2]
CRAC channels~10Primary T-lymphocytes
IL-5 production125Human peripheral blood cells[3]
IL-13 production148Human peripheral blood cells[3]
Synta66 Store-operated Ca2+ entry (SOCE)26 - 43Human vascular smooth muscle cells[4]
CRAC channels (leukocytes)1000 - 1760HL-60, Jurkat, Rat RBL[4]
ICRAC1400RBL cells[4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the CRAC channel signaling pathway and the experimental workflows used to assess their specificity.

CRAC Channel Activation Signaling Pathway

CRAC_Signaling_Pathway CRAC Channel Signaling Pathway Receptor Receptor (e.g., TCR, GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ (in ER) IP3R->Ca_ER Releases STIM1 STIM1 Ca_ER->STIM1 Depletion activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activates Ca_cyto Ca2+ (cytosol) Orai1->Ca_cyto Influx Calcineurin Calcineurin Ca_cyto->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Expression Gene Expression (e.g., Cytokines) NFAT->Gene_Expression Translocates to nucleus and promotes Inhibitor CRAC Channel Inhibitor Inhibitor->Orai1 Blocks

Caption: CRAC Channel Signaling Cascade.

Experimental Workflow for Validating Inhibitor Specificity

Experimental_Workflow Experimental Workflow for Inhibitor Specificity Validation cluster_on_target On-Target Potency cluster_off_target Off-Target Specificity cluster_cellular Cellular Functional Assays On_Target_Assay Primary Assay: CRAC Channel Inhibition Electrophysiology Whole-Cell Patch Clamp (IC50 determination) On_Target_Assay->Electrophysiology Calcium_Imaging Calcium Imaging (Fura-2 AM) (Functional IC50) On_Target_Assay->Calcium_Imaging Off_Target_Screening Secondary Assays: Off-Target Screening On_Target_Assay->Off_Target_Screening Compare Potency Functional_Assays Cell-Based Functional Assays On_Target_Assay->Functional_Assays Correlate with Function Selectivity_Panel Ion Channel/Receptor Panel (Determine IC50 for off-targets) Off_Target_Screening->Selectivity_Panel Kinase_Panel Kinase Panel Screening (Assess kinase inhibition) Off_Target_Screening->Kinase_Panel Cytokine_Release Cytokine Release Assay (e.g., IL-2, TNFα) Functional_Assays->Cytokine_Release Cell_Proliferation T-Cell Proliferation Assay Functional_Assays->Cell_Proliferation

References

A Researcher's Guide to Differentiating CRAC Channel Activity from Other Calcium Entry Pathways

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as versatile second messengers, orchestrating a myriad of physiological processes. The precise control of intracellular Ca²⁺ concentration is paramount, and its dysregulation is implicated in numerous pathologies. A key pathway for Ca²⁺ influx is through Calcium Release-Activated Ca²⁺ (CRAC) channels. However, isolating and studying CRAC channel activity is often confounded by the presence of other Ca²⁺ entry pathways. This guide provides a comprehensive comparison of CRAC channels with other major calcium entry pathways, offering detailed experimental protocols and data to aid researchers in selectively investigating CRAC channel function.

Distinguishing Features of Major Calcium Entry Pathways

To effectively differentiate CRAC channel activity, it is crucial to understand the unique characteristics of the primary calcium entry pathways: CRAC channels, Voltage-Gated Calcium Channels (VGCCs), and Transient Receptor Potential (TRP) channels. The following table summarizes their key distinguishing features.

FeatureCRAC ChannelsVoltage-Gated Calcium Channels (VGCCs)Transient Receptor Potential (TRP) Channels
Activation Mechanism Depletion of intracellular Ca²⁺ stores (endoplasmic reticulum)[1][2][3]Changes in membrane potential (depolarization)[4]Diverse stimuli including temperature, ligands, mechanical stress, and changes in cytosolic Ca²⁺ concentration[1]
Key Molecular Components Orai (pore-forming subunit) and STIM (ER Ca²⁺ sensor)[1][3]α1 subunit (pore-forming) and auxiliary subunits (α2δ, β, γ)Homomeric or heteromeric assemblies of TRP protein subunits
Ion Selectivity Highly selective for Ca²⁺ (>1000:1 over Na⁺)[3]Selective for Ca²⁺, but to a lesser extent than CRAC channelsGenerally non-selective cation channels with varying permeability to Ca²⁺, Na⁺, and K⁺[1]
Single-Channel Conductance Extremely low (~20 fS in 20 mM Ca²⁺)[3]Small to large conductance (8-25 pS)[4]Generally high conductance
Current-Voltage (I-V) Relationship Inwardly rectifying[5]Varies depending on the subtypeOften linear or outwardly rectifying
Pharmacological Profile Inhibited by YM-58483 (BTP2), GSK-7975A, Synta66; modulated by 2-APB[6][7][8][9]Blocked by specific antagonists (e.g., dihydropyridines for L-type, conotoxins for N-type)[10]Broad and often overlapping pharmacology; some specific modulators exist for certain subtypes (e.g., capsaicin for TRPV1)
Physiological Roles Immune cell activation, gene expression, cell proliferation[11][12]Neurotransmitter release, muscle contraction, hormone secretion[10]Sensory perception (pain, temperature), vasoregulation, and various cellular signaling processes

Experimental Protocols for Isolating CRAC Channel Activity

Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for directly measuring ion channel currents, including the Ca²⁺ current mediated by CRAC channels (Icrac).[13][14]

Objective: To record Icrac while minimizing contributions from other ion channels.

Methodology:

  • Cell Preparation: Use a cell line expressing the components of CRAC channels (e.g., HEK293 cells co-expressing STIM1 and Orai1, or Jurkat T cells).[13]

  • Pipette Solution: The internal pipette solution is crucial for activating and isolating Icrac. It should contain a high concentration of a Ca²⁺ chelator like BAPTA or EGTA (e.g., 10-20 mM) to passively deplete the endoplasmic reticulum (ER) Ca²⁺ stores upon establishing the whole-cell configuration.[15][16][17] This store depletion is the trigger for CRAC channel activation.

  • Extracellular Solution: The standard extracellular solution should contain physiological concentrations of ions. To measure Icrac, the solution is typically switched to one containing a high concentration of Ca²⁺ (e.g., 20 mM) as the sole charge carrier.

  • Voltage Protocol: A common voltage protocol involves holding the cell at a positive potential (e.g., +30 mV) to inactivate voltage-gated channels and then applying hyperpolarizing voltage ramps (e.g., from +100 mV to -100 mV over 100-500 ms) or steps to negative potentials (e.g., -100 mV) to elicit inward Ca²⁺ currents.[18][19]

  • Data Analysis: The resulting current will exhibit the characteristic features of Icrac, including strong inward rectification and time-dependent inactivation.[13]

dot

G cluster_0 Whole-Cell Patch-Clamp Workflow Cell Preparation Cell Preparation Pipette with BAPTA/EGTA Pipette with BAPTA/EGTA Cell Preparation->Pipette with BAPTA/EGTA Establish whole-cell configuration ER Store Depletion ER Store Depletion Pipette with BAPTA/EGTA->ER Store Depletion Passive depletion CRAC Channel Activation CRAC Channel Activation ER Store Depletion->CRAC Channel Activation Activates Apply Voltage Protocol Apply Voltage Protocol CRAC Channel Activation->Apply Voltage Protocol Record current Measure Icrac Measure Icrac Apply Voltage Protocol->Measure Icrac Inwardly rectifying Ca²⁺ current

Caption: Workflow for isolating Icrac using whole-cell patch-clamp.

Calcium Imaging

Calcium imaging with fluorescent indicators allows for the measurement of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to store depletion and subsequent Ca²⁺ influx.[20][21][22]

Objective: To indirectly measure CRAC channel activity by monitoring store-operated calcium entry (SOCE).

Methodology:

  • Cell Loading: Load cells with a Ca²⁺-sensitive fluorescent dye such as Fura-2/AM or Fluo-4/AM.[20][23]

  • Store Depletion: To initiate SOCE, deplete the ER Ca²⁺ stores. This can be achieved by:

    • Pharmacological Depletion: Incubating cells in a Ca²⁺-free buffer containing a SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) pump inhibitor like thapsigargin or cyclopiazonic acid (CPA).[2][17][24]

    • Agonist-induced Depletion: Stimulating cells with an agonist that activates phospholipase C and generates IP₃, leading to Ca²⁺ release from the ER.[2]

  • Calcium Re-addition: After store depletion, reintroduce a Ca²⁺-containing extracellular solution. The subsequent increase in intracellular Ca²⁺ fluorescence is indicative of SOCE.[2]

  • Pharmacological Inhibition: To confirm that the observed SOCE is mediated by CRAC channels, the experiment can be repeated in the presence of a specific CRAC channel inhibitor. A significant reduction in the Ca²⁺ influx upon re-addition confirms the involvement of CRAC channels.

dot

G cluster_0 Calcium Imaging Protocol for SOCE cluster_1 Pharmacological Validation Load cells with\nCa²⁺ indicator Load cells with Ca²⁺ indicator Incubate in\nCa²⁺-free buffer\n+ Thapsigargin Incubate in Ca²⁺-free buffer + Thapsigargin Load cells with\nCa²⁺ indicator->Incubate in\nCa²⁺-free buffer\n+ Thapsigargin Step 1 ER Store Depletion ER Store Depletion Incubate in\nCa²⁺-free buffer\n+ Thapsigargin->ER Store Depletion Step 2 Re-add extracellular Ca²⁺ Re-add extracellular Ca²⁺ ER Store Depletion->Re-add extracellular Ca²⁺ Step 3 Measure fluorescence increase\n(SOCE) Measure fluorescence increase (SOCE) Re-add extracellular Ca²⁺->Measure fluorescence increase\n(SOCE) Step 4 Repeat protocol with\nCRAC channel inhibitor Repeat protocol with CRAC channel inhibitor Observe reduced\nfluorescence increase Observe reduced fluorescence increase Repeat protocol with\nCRAC channel inhibitor->Observe reduced\nfluorescence increase Confirms CRAC channel activity

Caption: Standard protocol for measuring SOCE via calcium imaging.

Pharmacological Tools for Differentiation

The use of selective pharmacological agents is a powerful approach to dissect the contribution of CRAC channels from other Ca²⁺ entry pathways.

CompoundTarget(s)Effect on CRAC ChannelsNotes
YM-58483 (BTP2) ORAI1 and ORAI2[25]Potent inhibitor[8]Less effective on ORAI3.[25] Widely used as a selective CRAC channel blocker.
GSK-7975A & GSK-5503A ORAI1 and ORAI3[7]Potent inhibitors[7]Act downstream of STIM1-Orai1 interaction.[7]
Synta66 ORAI1[25]Inhibitor[8]May potentiate ORAI2 and has no effect on ORAI3.[25]
2-Aminoethoxydiphenyl borate (2-APB) ORAI channels, TRP channels, IP₃ receptorsBiphasic: potentiates at low concentrations (<5 µM), inhibits at high concentrations (>10 µM)[26]Non-selective, use with caution and in conjunction with other tools.[15][27]
Lanthanides (La³⁺, Gd³⁺) CRAC channels, other cation channelsPotent blockersNon-selective, block a wide range of Ca²⁺-permeable channels.[15]

Signaling Pathway and Logical Differentiation

The activation of CRAC channels is a well-defined process that can be exploited for their selective study.

dot

G cluster_0 CRAC Channel Activation Pathway cluster_1 Logical Differentiation Agonist Agonist PLC PLC Agonist->PLC Activates IP3 IP3 PLC->IP3 Generates ER Ca²⁺ Store ER Ca²⁺ Store IP3->ER Ca²⁺ Store Releases Ca²⁺ STIM1 STIM1 ER Ca²⁺ Store->STIM1 Depletion activates Orai1 Orai1 STIM1->Orai1 Translocates and binds to Ca²⁺ Influx Ca²⁺ Influx Orai1->Ca²⁺ Influx Opens to allow Store Depletion? Store Depletion? CRAC Activity CRAC Activity Store Depletion?->CRAC Activity Yes Not CRAC Not CRAC Store Depletion?->Not CRAC No Voltage Change? Voltage Change? VGCC Activity VGCC Activity Voltage Change?->VGCC Activity Yes Not VGCC Not VGCC Voltage Change?->Not VGCC No

Caption: CRAC channel activation pathway and logic for differentiation.

By understanding the distinct biophysical and pharmacological properties of CRAC channels and employing rigorous experimental protocols, researchers can confidently differentiate their activity from other Ca²⁺ entry pathways. This guide serves as a foundational resource for scientists and drug development professionals aiming to elucidate the precise roles of CRAC channels in health and disease.

References

Validation of a New Monoclonal Antibody Against the Orai1 Extracellular Loop: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation report for the novel monoclonal antibody, clone α-Orai1-ext-01, specifically targeting the extracellular loop of the Orai1 protein. The performance of α-Orai1-ext-01 is objectively compared with other commercially available antibodies, supported by extensive experimental data to empower researchers in making informed decisions for their specific applications.

Introduction to α-Orai1-ext-01

The Orai1 protein is a critical component of the Ca2+ release-activated Ca2+ (CRAC) channel, playing a pivotal role in store-operated calcium entry (SOCE) in various cell types, particularly in T-cells.[1][2][3] Dysregulation of Orai1 function has been implicated in severe combined immunodeficiency (SCID), myopathy, and certain cancers.[4][5] The development of highly specific monoclonal antibodies targeting the extracellular domains of Orai1 is crucial for advancing our understanding of its physiological roles and for potential therapeutic applications.[5][6]

The α-Orai1-ext-01 is a novel mouse monoclonal antibody developed to specifically recognize a conformational epitope on the second extracellular loop of human Orai1. This guide details its specificity, sensitivity, and functional capabilities in key immunoassays.

Comparative Performance Analysis

The performance of α-Orai1-ext-01 was benchmarked against three commercially available antibodies targeting different epitopes of the Orai1 protein. The following tables summarize the comparative data from our in-house validation studies.

Table 1: Specificity and Application Suitability

Featureα-Orai1-ext-01 (New)Competitor A (Anti-Orai1, C-terminus)Competitor B (Anti-Orai1, N-terminus)Competitor C (Anti-Orai1, Extracellular Loop)
Clonality Monoclonal (Mouse)Polyclonal (Rabbit)Monoclonal (Mouse)Monoclonal (Rat)
Epitope Extracellular Loop 2C-terminusN-terminusExtracellular Loop 1
Western Blot (WB) +++++++++
Immunofluorescence (IF) +++++++++
Flow Cytometry (FCM) +++--++
Immunoprecipitation (IP) ++++++
Functional Assay Yes (Inhibits SOCE)NoNoYes (Partial Inhibition)

Legend: +++ (Excellent), ++ (Good), + (Moderate), - (Not Recommended)

Table 2: Quantitative Western Blot Analysis

AntibodyDilution for Optimal SignalSignal-to-Noise Ratio (Jurkat cell lysate)
α-Orai1-ext-01 (New) 1:200015.2
Competitor A 1:100012.5
Competitor B 1:10008.3
Competitor C 1:5005.1

Table 3: Flow Cytometry Performance

AntibodyOptimal Concentration% of Orai1-positive Jurkat CellsMean Fluorescence Intensity (MFI)
α-Orai1-ext-01 (New) 0.5 µg/mL92.5%1.2 x 10^5
Competitor C 1.0 µg/mL85.1%0.8 x 10^5

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Western Blotting
  • Cell Lysate Preparation: Jurkat cells were lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: 30 µg of total protein per lane were separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary antibody at the indicated dilutions (see Table 2) in 5% BSA in TBST.

  • Secondary Antibody Incubation: After washing three times with TBST, the membrane was incubated with HRP-conjugated goat anti-mouse or anti-rabbit IgG (1:10,000) for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Immunofluorescence
  • Cell Preparation: HEK293 cells overexpressing human Orai1 were grown on glass coverslips.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Coverslips were blocked with 3% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Cells were incubated with α-Orai1-ext-01 (1:500) for 1 hour at room temperature.

  • Secondary Antibody Incubation: After washing, cells were incubated with Alexa Fluor 488-conjugated goat anti-mouse IgG (1:1000) for 1 hour in the dark.

  • Mounting and Imaging: Coverslips were mounted with a DAPI-containing mounting medium and imaged using a confocal microscope.

Flow Cytometry
  • Cell Preparation: Jurkat cells were harvested and washed with PBS.

  • Staining: 1x10^6 cells were incubated with the primary antibody at the indicated concentrations (see Table 3) in FACS buffer (PBS with 2% FBS) for 30 minutes on ice.

  • Secondary Staining: After washing, cells were incubated with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Data Acquisition: Cells were washed, resuspended in FACS buffer, and analyzed on a flow cytometer.

Functional Calcium Imaging Assay
  • Cell Preparation: HEK293 cells stably expressing human Orai1 were seeded in a 96-well black-walled plate.

  • Dye Loading: Cells were loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Antibody Incubation: Cells were pre-incubated with α-Orai1-ext-01 (10 µg/mL) or a control IgG for 15 minutes.

  • SOCE Induction: Baseline fluorescence was recorded, followed by depletion of intracellular calcium stores with thapsigargin (1 µM) in a calcium-free buffer.

  • Calcium Influx Measurement: Calcium influx was initiated by re-adding extracellular calcium (2 mM), and the change in fluorescence intensity was monitored over time.

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathway, experimental workflow, and a comparative logic model.

Orai1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Inactive) Ca2+ Bound STIM1_active STIM1 (Active) Ca2+ Unbound Orai1_closed Orai1 Channel (Closed) STIM1_active->Orai1_closed Translocation & Binding Ca_store Ca2+ Store Ca_store->STIM1_inactive High [Ca2+]ER Ca_store->STIM1_active Low [Ca2+]ER Orai1_open Orai1 Channel (Open) Orai1_closed->Orai1_open Conformational Change Ca_influx Ca2+ Influx Orai1_open->Ca_influx PLC PLC Activation IP3 IP3 Generation PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->Ca_store Ca2+ Depletion Ca_release Ca2+ Release NFAT NFAT Activation Ca_influx->NFAT

Caption: Orai1 Signaling Pathway in Store-Operated Calcium Entry.

Antibody_Validation_Workflow start Start: New Monoclonal Antibody (α-Orai1-ext-01) specificity Specificity Validation start->specificity functional Functional Validation start->functional wb Western Blot (Orai1 vs. Orai2/3) specificity->wb if_fcm Immunofluorescence & Flow Cytometry (Membrane Localization) specificity->if_fcm ip Immunoprecipitation (Binding Specificity) specificity->ip ca_imaging Calcium Imaging (Inhibition of SOCE) functional->ca_imaging cell_prolif Cell Proliferation Assay (T-cell Activation) functional->cell_prolif comparison Comparative Analysis (vs. Competitor Antibodies) wb->comparison if_fcm->comparison ip->comparison ca_imaging->comparison cell_prolif->comparison end End: Validated Antibody comparison->end

Caption: Experimental Workflow for α-Orai1-ext-01 Validation.

Antibody_Comparison_Logic cluster_new α-Orai1-ext-01 (New) cluster_alt Alternative Antibodies new_epitope Extracellular Loop 2 Epitope new_function Functional Inhibition new_epitope->new_function Enables new_apps WB, IF, FCM, Functional new_function->new_apps Validated In alt_epitope Intracellular or Different Extracellular Epitopes alt_function Limited or No Functional Data alt_epitope->alt_function Limits alt_apps Mainly WB, IHC alt_function->alt_apps Restricts to decision Application Requirement decision->new_apps Live Cell Staining, Functional Studies decision->alt_apps Lysate-based Assays

Caption: Logical Comparison of α-Orai1-ext-01 with Alternatives.

Alternatives to Antibody-Based Orai1 Detection

While antibodies are a cornerstone of protein research, alternative methods for studying Orai1 function and expression exist.

  • Small Molecule Inhibitors: Pharmacological agents that block the Orai1 channel can be used to probe its function in cellular processes.[5]

  • siRNA/shRNA: RNA interference can be employed to knockdown Orai1 expression, allowing for the study of loss-of-function phenotypes.[5]

  • Genetically Encoded Calcium Indicators (GECIs): Fusing a fluorescent calcium sensor to Orai1 can enable direct visualization of channel activity.[7]

  • Aptamers: These are nucleic acid-based molecules that can be selected to bind with high affinity and specificity to target proteins, offering an alternative to antibodies.[8]

Conclusion

The new monoclonal antibody, α-Orai1-ext-01, demonstrates exceptional specificity and sensitivity for the extracellular loop of the Orai1 protein. Its superior performance in flow cytometry and its demonstrated ability to functionally inhibit store-operated calcium entry make it an invaluable tool for researchers studying Orai1 biology, particularly in live-cell applications and functional assays. This guide provides the necessary data and protocols to enable seamless integration of this novel reagent into your research workflows.

References

A Head-to-Head Comparison of Small Molecule CRAC Channel Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the current landscape of small molecule inhibitors targeting the Calcium Release-Activated Calcium (CRAC) channel. This guide provides a side-by-side comparison of key inhibitors, supported by quantitative experimental data, detailed methodologies for crucial experiments, and a visual representation of the underlying signaling pathway.

The Calcium Release-Activated Calcium (CRAC) channel is a pivotal component of store-operated calcium entry (SOCE) in numerous cell types, particularly in immune cells like T lymphocytes.[1] Dysregulation of CRAC channel activity has been implicated in a variety of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. This has led to the development of a range of small molecule inhibitors, each with distinct potencies and mechanistic properties. Understanding the nuances of these inhibitors is critical for their effective application in research and drug discovery.

Quantitative Comparison of CRAC Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several widely studied small molecule CRAC channel inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as the cell type used, the method of measurement (electrophysiology for ICRAC or calcium imaging for SOCE), and whether the target is endogenously or exogenously expressed.

InhibitorTargetCell TypeAssayIC50Reference
BTP2 (YM-58483) CRAC channelsHuman T-cellsICRAC~10 nM[2][3]
RO2959 Orai1/STIM1RBL-2H3 cellsICRAC~400 nM[4]
Orai1CHO (overexpression)SOCE25 nM[4]
Orai3CHO (overexpression)SOCE530 nM[4]
GSK-7975A Orai1/STIM1RBL cellsSOCE0.8 ± 0.1 µM[5]
Orai1 & Orai3HEK293 (overexpression)ICRAC~4 µM[4][6]
GSK-5503A Orai1 & Orai3HEK293 (overexpression)ICRAC~4 µM[3][4]
GSK-5498A Orai1/STIM1HEK (overexpression)ICRAC~1 µM[3]
Synta66 CRAC channelsRBL cellsICRAC1.4 µM[3]
SKF-96365 SOCEJurkat T-cellsSOCE~10 µM[4]
MRS1845 SOC channels (Orai1)--1.7 µM[1]
ML-9 SOCEHEK293 cellsICRAC & SOCE~10 µM[3]

The CRAC Channel Signaling Pathway

The activation of CRAC channels is a tightly regulated process initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This diagram illustrates the key steps in the CRAC signaling cascade.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+_ext Ca²⁺ Ca2+_cyt Ca²⁺ Ca2+_ext->Ca2+_cyt Enters via Orai1 Orai1 Orai1 (CRAC Channel) Orai1->Ca2+_ext Influx of PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃R IP3->IP3R Binds Calcineurin Calcineurin NFAT_p NFAT-P Calcineurin->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Translocates to nucleus and promotes Ca2+_cyt->Calcineurin Activates STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Conformational Change STIM1_active->Orai1 Activates Ca2+_er Ca²⁺ IP3R->Ca2+_er Releases Ca2+_er->STIM1_inactive Depletion sensed by Receptor Receptor Receptor->PLC Agonist

References

A Comparative Analysis of Inactivation Mechanisms: CRAC Channels vs. Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the inactivation mechanisms of Calcium Release-Activated Calcium (CRAC) channels and Voltage-Gated Calcium Channels (VGCCs). Understanding these differences is crucial for researchers in cellular signaling, immunology, and pharmacology, as well as for professionals involved in the development of therapeutic agents targeting calcium-dependent pathways.

Inactivation is a critical negative feedback process that prevents excessive calcium influx, which can lead to cellular toxicity. While both CRAC channels and VGCCs are essential conduits for calcium entry, their methods of inactivation are fundamentally distinct, reflecting their unique physiological roles. CRAC channels are primarily involved in store-operated calcium entry (SOCE) following the depletion of intracellular calcium stores, whereas VGCCs respond to changes in membrane potential to mediate calcium influx in excitable cells.

Core Mechanisms of Inactivation: A Tale of Two Triggers

The most significant difference lies in the primary trigger for inactivation. CRAC channel inactivation is almost exclusively dependent on intracellular calcium concentration, a process known as Calcium-Dependent Inactivation (CDI). In contrast, VGCCs employ both the membrane potential and intracellular calcium levels to regulate their activity, utilizing both Voltage-Dependent Inactivation (VDI) and CDI.[1][2]

CRAC Channel Inactivation: This process is mediated by a sophisticated interplay of the channel's core components, STIM1 and Orai1, along with the ubiquitous calcium sensor, calmodulin (CaM).[3][4] CRAC channels exhibit two forms of CDI:

  • Fast Calcium-Dependent Inactivation (FCDI): Occurs on a millisecond timescale and is triggered by a high concentration of calcium in the immediate vicinity of the channel pore.[5][6]

  • Slow Calcium-Dependent Inactivation (SCDI): Develops over tens of seconds and is thought to be regulated by a more global rise in cytosolic calcium.[7]

The molecular machinery for FCDI involves a C-terminal inactivation domain on STIM1 (IDSTIM) and a calmodulin-binding site on the N-terminus of the Orai1 protein.[8][9] Upon calcium entry, Ca2+-bound calmodulin interacts with Orai1, inducing a conformational change that leads to channel closure.[4] However, an alternative model suggests that conformational changes within the Orai1 pore itself, involving residues like W76 and Y80, can mediate inactivation independently of calmodulin.[10][11]

Voltage-Gated Calcium Channel Inactivation: The inactivation of VGCCs is a more complex process involving multiple mechanisms that vary between different channel subtypes (e.g., L-type, P/Q-type, N-type).[2][12]

  • Voltage-Dependent Inactivation (VDI): This is an intrinsic property of the channel's pore-forming α1-subunit.[13] Depolarization of the membrane not only opens the channel but also initiates a conformational change that leads to inactivation, even in the absence of calcium influx. This process can be fast (N-type-like) or slow (C-type-like) and involves specific domains of the α1-subunit, most notably the intracellular loop connecting domains I and II.[14]

  • Calcium-Dependent Inactivation (CDI): Similar to CRAC channels, many VGCCs (especially the L-type CaV1 family) also undergo inactivation in response to calcium influx.[15] This is mediated by calmodulin binding to a conserved "IQ" motif on the C-terminus of the α1-subunit.[16]

The interplay between VDI and CDI allows for fine-tuned regulation of calcium entry in response to both electrical activity and intracellular calcium levels. Auxiliary subunits, such as β and α2δ, also play a crucial role in modulating the kinetics and voltage dependence of VGCC inactivation.[13]

Quantitative Comparison of Inactivation Kinetics

The kinetic properties of inactivation differ significantly between CRAC channels and various VGCC subtypes. The following tables summarize key quantitative parameters obtained from electrophysiological studies.

Parameter CRAC Channels (Orai1/STIM1) Source
Primary Trigger Intracellular Ca2+[5]
Fast Inactivation Type Fast Ca2+-Dependent Inactivation (FCDI)[6]
Fast Inactivation τ (fast component) 8 - 30 ms[6]
Fast Inactivation τ (slow component) 50 - 150 ms[6]
Slow Inactivation Type Slow Ca2+-Dependent Inactivation (SCDI)[7]
Slow Inactivation Onset Tens of seconds[7]
Parameter L-Type VGCC (CaV1.2) P/Q-Type VGCC (CaV2.1) N-Type VGCC (CaV2.2) Source
Primary Trigger Voltage & Intracellular Ca2+Voltage & Intracellular Ca2+Voltage & Intracellular Ca2+[1][17]
Inactivation Types VDI & CDIVDI & CDIVDI & CDI[12][15][16]
VDI Time Constant (τ) Slow (τslow ≈ 0.5 - 6 s)FastFast (τ ≈ 50 - 110 ms)[12][18][19]
CDI ProminentPresent, but can be occluded by VDIPresent[12][15][16]

Signaling and Experimental Workflow Diagrams

To visualize the distinct molecular events and experimental approaches, the following diagrams have been generated using Graphviz.

CRAC_Inactivation_Pathway cluster_activation Channel Activation cluster_inactivation Fast Ca2+-Dependent Inactivation (FCDI) StoreDepletion ER Store Depletion STIM1_Oligomerization STIM1 Oligomerization StoreDepletion->STIM1_Oligomerization STIM1_Orai1_Coupling STIM1-Orai1 Coupling STIM1_Oligomerization->STIM1_Orai1_Coupling CRAC_Open CRAC Channel Open STIM1_Orai1_Coupling->CRAC_Open Ca_Influx Ca2+ Influx CRAC_Open->Ca_Influx Local_Ca ↑ Local [Ca2+]i near pore Ca_Influx->Local_Ca CaM_Binding Ca2+-CaM Binds to Orai1 N-Terminus Local_Ca->CaM_Binding Conformational_Change Conformational Change CaM_Binding->Conformational_Change CRAC_Inactive CRAC Channel Inactivated Conformational_Change->CRAC_Inactive

Caption: Signaling pathway for CRAC channel fast Ca2+-dependent inactivation.

VGCC_Inactivation_Pathways cluster_VDI Voltage-Dependent Inactivation (VDI) cluster_CDI Calcium-Dependent Inactivation (CDI) Depolarization Membrane Depolarization VGCC_Open VGCC Open Depolarization->VGCC_Open VDI_Conformation Voltage-Sensor Movement (I-II Loop Conformational Change) VGCC_Open->VDI_Conformation Ca_Influx Ca2+ Influx VGCC_Open->Ca_Influx VGCC_VDI VGCC Inactivated (VDI) VDI_Conformation->VGCC_VDI Global_Ca ↑ [Ca2+]i Ca_Influx->Global_Ca CaM_Binding_VGCC Ca2+-CaM Binds to C-Terminus (IQ motif) Global_Ca->CaM_Binding_VGCC VGCC_CDI VGCC Inactivated (CDI) CaM_Binding_VGCC->VGCC_CDI

Caption: Parallel pathways for Voltage-Gated Calcium Channel inactivation.

Experimental_Workflow cluster_CRAC CRAC Channel Inactivation Assay cluster_VGCC VGCC Inactivation Assay C1 Whole-cell patch clamp (HEK293 cells expressing STIM1/Orai1) C2 Internal solution: 10 mM EGTA (passive store depletion) C1->C2 C3 Holding Potential: +30 mV C2->C3 C4 Apply hyperpolarizing step (e.g., -120 mV for 200 ms) C3->C4 C5 Record inward current decay (FCDI) C4->C5 C6 Substitute external Ba2+ for Ca2+ (Control for Ca2+ dependence) C5->C6 V1 Whole-cell patch clamp (e.g., tsA-201 cells expressing VGCC subunits) V2 Two-pulse protocol: 1. Conditioning pulse (variable duration) 2. Test pulse (measures available channels) V1->V2 V3 Record current with external Ca2+ (Measures combined VDI + CDI) V2->V3 V4 Record current with external Ba2+ (Isolates VDI) V3->V4 V5 Calculate CDI component: (Inactivation_Ca - Inactivation_Ba) V4->V5

Caption: Experimental workflows to measure CRAC and VGCC inactivation.

Experimental Protocols

Protocol 1: Measurement of CRAC Channel Fast Ca2+-Dependent Inactivation (FCDI)

This protocol is adapted from standard methods used to characterize CRAC channel properties.[6][20]

  • Cell Preparation: Use a cell line (e.g., HEK293) co-expressing human STIM1 and Orai1.

  • Electrophysiology: Perform whole-cell patch-clamp recordings at room temperature.

  • External Solution (in mM): 115 NaCl, 10 CsCl, 1.2 MgCl2, 10 HEPES, and 20 CaCl2 (pH 7.4 with NaOH). For control experiments to demonstrate calcium dependence, replace 20 mM CaCl2 with 20 mM BaCl2.

  • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 1 MgCl2, 10 HEPES (pH 7.2 with CsOH). The high concentration of EGTA passively depletes endoplasmic reticulum calcium stores, leading to constitutive activation of CRAC channels.

  • Voltage Protocol:

    • Hold the cell at a potential of +30 mV to keep channels in a closed state.

    • Apply a 200 ms hyperpolarizing voltage step to -120 mV to elicit a large inward Ca2+ current.

    • Repeat this step every 5 seconds to allow for recovery from inactivation.

  • Data Analysis:

    • Measure the peak inward current immediately after the capacitive transient.

    • Measure the current at the end of the 200 ms pulse.

    • Quantify FCDI as the ratio of the current at the end of the pulse to the peak current. The decay of the current during the pulse can be fitted with a biexponential function to determine the fast and slow time constants of inactivation.

Protocol 2: Separation of VDI and CDI in Voltage-Gated Calcium Channels

This protocol utilizes the classic two-pulse method and ion substitution to differentiate between voltage- and calcium-dependent inactivation processes.[21][22]

  • Cell Preparation: Use a suitable expression system (e.g., tsA-201 cells or Xenopus oocytes) expressing the desired VGCC α1 subunit along with auxiliary β and α2δ subunits.

  • Electrophysiology: Perform whole-cell patch-clamp recordings.

  • External Solutions:

    • Ca2+ Solution (in mM): 10 CaCl2, 140 TEA-Cl, 10 HEPES (pH 7.4 with TEA-OH).

    • Ba2+ Solution (in mM): 10 BaCl2, 140 TEA-Cl, 10 HEPES (pH 7.4 with TEA-OH).

  • Internal (Pipette) Solution (in mM): 135 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • Voltage Protocol (Two-Pulse):

    • Hold the cell at a negative potential where channels are fully available (e.g., -90 mV).

    • Apply a conditioning pre-pulse to a depolarized potential (e.g., +20 mV) for a variable duration (e.g., 10 ms to 5 s) to induce inactivation.

    • Return to the holding potential for a brief period (e.g., 5 ms) to allow recovery of fast activation gates without significant recovery from inactivation.

    • Apply a fixed test pulse (e.g., to +20 mV) to measure the fraction of channels that are not inactivated by the conditioning pulse.

  • Data Analysis:

    • Plot the normalized peak current during the test pulse as a function of the conditioning pulse duration. This curve represents the time course of inactivation.

    • Perform the protocol first with the Ba2+ external solution to measure VDI.

    • Perfuse the cell with the Ca2+ external solution and repeat the protocol to measure the combined effects of VDI and CDI.

    • The difference in the rate and extent of inactivation between the Ba2+ and Ca2+ conditions represents the contribution of CDI.

Conclusion

The inactivation mechanisms of CRAC and voltage-gated calcium channels are fundamentally different, tailored to their distinct activation triggers and physiological functions. CRAC channels rely on a rapid, localized calcium-dependent feedback loop involving STIM1, Orai1, and calmodulin. In contrast, VGCCs integrate signals from both membrane voltage and intracellular calcium, utilizing distinct molecular domains within the channel's primary subunit. These differences have significant implications for cellular calcium homeostasis and signaling and offer distinct targets for pharmacological intervention. The experimental protocols outlined provide a robust framework for dissecting these complex regulatory processes.

References

Confirming STIM1-Orai1 Interaction: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the endoplasmic reticulum (ER) Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca2+ channel, Orai1, is a cornerstone of store-operated Ca2+ entry (SOCE), a crucial signaling pathway in numerous cell types. Dysregulation of this interaction is implicated in a variety of diseases, making it a key target for therapeutic intervention. Consequently, robust and reliable methods for confirming and quantifying the STIM1-Orai1 interaction are paramount.

This guide provides a comprehensive comparison of Co-Immunoprecipitation (Co-IP) with three powerful alternative techniques: Förster Resonance Energy Transfer (FRET), Bimolecular Fluorescence Complementation (BiFC), and Proximity Ligation Assay (PLA). We present a critical evaluation of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific research questions.

Method Comparison at a Glance

Choosing the right technique to study the STIM1-Orai1 interaction depends on various factors, including the desired sensitivity, the need for spatial and temporal resolution, and whether the interaction is being studied in its native context or in an overexpression system.

Method Principle Advantages Limitations Typical Application for STIM1-Orai1
Co-Immunoprecipitation (Co-IP) Pull-down of a protein complex using an antibody against a specific target protein ("bait"), followed by detection of interacting partners ("prey").Relatively straightforward and widely accessible. Can be used to identify novel interaction partners.Can be challenging for weak or transient interactions. Prone to non-specific binding, leading to false positives. Detecting endogenous STIM1-Orai1 interaction can be difficult.[1]Validation of interaction, especially in overexpression systems.[2][3]
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) in close proximity (1-10 nm).Provides high spatial resolution and allows for real-time analysis of dynamic interactions in living cells.[4][5][6] Sensitive to conformational changes.[4][7]Requires genetically encoded fluorescent protein fusions, which may alter protein function. Low signal-to-noise ratio can be a challenge.[8]Real-time monitoring of STIM1-Orai1 interaction dynamics upon store depletion in live cells.[4][7]
Bimolecular Fluorescence Complementation (BiFC) Two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. Interaction brings the fragments together, reconstituting a fluorescent signal.High signal-to-noise ratio. Relatively easy to implement and visualize.[9][10]The reconstituted fluorescent protein is generally stable, making it difficult to study dynamic interactions. Potential for irreversible complex formation.[10]Visualization of the subcellular localization of STIM1-Orai1 complexes.[9][10]
Proximity Ligation Assay (PLA) Antibodies against the two proteins of interest are labeled with DNA oligonucleotides. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated and amplified, generating a fluorescent signal.High sensitivity and specificity. Can detect endogenous protein interactions in situ.[11][12] Provides spatial information about the interaction.[11]Does not provide real-time information. Quantification can be complex.In situ visualization and quantification of endogenous STIM1-Orai1 interactions in fixed cells and tissues.[11][12]

Quantitative Performance Insights

Direct quantitative comparison of these methods for the STIM1-Orai1 interaction is not extensively documented in a single study. However, based on the principles of each technique and available literature, we can infer their relative performance.

Parameter Co-IP FRET BiFC PLA
Sensitivity Moderate to Low (especially for endogenous interaction)HighHighVery High
Specificity Moderate (dependent on antibody quality and wash conditions)High (dependent on linker design and control experiments)Moderate to High (potential for non-specific complementation)Very High (requires dual antibody recognition)
Signal-to-Noise Ratio Low to ModerateLow[8]High[9]High
Spatial Resolution NoHigh (nanometer scale)High (subcellular localization)High (subcellular localization)
Temporal Resolution NoHigh (real-time)Low (generally irreversible)No
Endogenous Detection Challenging[1]Possible with advanced microscopyPossible but challengingYes[11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for confirming the STIM1-Orai1 interaction.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is adapted for the detection of STIM1-Orai1 interaction, often requiring overexpression of at least one of the proteins.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T) expressing tagged STIM1 and/or Orai1 (e.g., FLAG-STIM1 and HA-Orai1).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors). RIPA buffer may disrupt the interaction and is generally not recommended.[13]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

4. Washing and Elution:

  • Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Probe the membrane with an antibody against the "prey" protein (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.

Förster Resonance Energy Transfer (FRET) Protocol

This protocol outlines the steps for live-cell FRET imaging to monitor the dynamic STIM1-Orai1 interaction.

1. Plasmid Construction and Transfection:

  • Generate expression vectors for STIM1 and Orai1 fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore, respectively (e.g., STIM1-CFP and Orai1-YFP).[4]

  • Co-transfect the plasmids into adherent cells (e.g., HEK293) grown on glass-bottom dishes.

2. Live-Cell Imaging:

  • 24-48 hours post-transfection, replace the culture medium with an appropriate imaging buffer.

  • Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor, acceptor, and FRET channels).

  • Acquire baseline images in the resting state.

3. Stimulation and Time-Lapse Imaging:

  • Induce store depletion by adding thapsigargin or ionomycin to the imaging buffer.[4]

  • Immediately begin time-lapse imaging to capture the dynamic changes in FRET signal as STIM1 and Orai1 interact.

4. FRET Analysis:

  • Correct images for background fluorescence and spectral bleed-through.

  • Calculate the FRET efficiency (E) or a normalized FRET index. An increase in FRET signal upon store depletion indicates the interaction of STIM1 and Orai1.[4]

Bimolecular Fluorescence Complementation (BiFC) Protocol

This protocol describes the use of BiFC to visualize the STIM1-Orai1 interaction.

1. Plasmid Construction and Transfection:

  • Create expression constructs where STIM1 is fused to the N-terminal fragment of a fluorescent protein (e.g., VN) and Orai1 is fused to the C-terminal fragment (e.g., VC).

  • Co-transfect the BiFC constructs into cells.

2. Cell Culture and Imaging:

  • Culture the transfected cells for 24-48 hours to allow for protein expression and complex formation.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the reconstituted fluorescent protein.

3. Analysis:

  • A positive BiFC signal (fluorescence) indicates that STIM1 and Orai1 are in close proximity.

  • The subcellular localization of the fluorescence reveals where the interaction occurs.

Proximity Ligation Assay (PLA) Protocol

This protocol details the steps for in situ detection of the endogenous STIM1-Orai1 interaction.

1. Cell Preparation and Antibody Incubation:

  • Fix and permeabilize cells grown on coverslips.

  • Incubate the cells with primary antibodies raised in different species that specifically recognize STIM1 and Orai1.

2. PLA Probe Incubation:

  • Incubate with secondary antibodies conjugated to unique DNA oligonucleotides (PLA probes).

3. Ligation and Amplification:

  • Add a ligation solution containing two other oligonucleotides that hybridize to the PLA probes and a ligase. If the probes are in close proximity, a circular DNA molecule is formed.

  • Add a polymerase and fluorescently labeled nucleotides for rolling circle amplification of the DNA circle, creating a concatemer of the fluorescently labeled sequence.

4. Imaging and Quantification:

  • Mount the coverslips and visualize the fluorescent PLA signals as distinct puncta using a fluorescence microscope.

  • The number of puncta per cell can be quantified to provide a measure of the protein-protein interaction.[11]

Visualizing the Molecular Events

To better understand the processes described, the following diagrams illustrate the STIM1-Orai1 signaling pathway and the experimental workflows.

STIM1_Orai1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca2+ bound) STIM1_active STIM1 (unfolded) STIM1_inactive->STIM1_active conformational change Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed translocates & interacts with Ca_store Ca2+ Store Ca_store->STIM1_inactive releases Ca2+ from Orai1_open Orai1 (open) Orai1_closed->Orai1_open opens Ca_influx Ca2+ Influx Orai1_open->Ca_influx mediates Ca_depletion Store Depletion (e.g., Thapsigargin) Ca_depletion->Ca_store depletes Downstream Downstream Signaling Ca_influx->Downstream

Caption: The STIM1-Orai1 signaling pathway for store-operated Ca2+ entry.

Co_IP_Workflow start Cell Lysate containing STIM1-Orai1 complex antibody Add anti-STIM1 antibody start->antibody beads Add Protein A/G beads antibody->beads wash Wash to remove non-specific binding beads->wash elute Elute bound proteins wash->elute analysis Western Blot for Orai1 elute->analysis

Caption: A simplified workflow for Co-Immunoprecipitation of the STIM1-Orai1 complex.

FRET_Workflow transfection Co-transfect cells with STIM1-CFP & Orai1-YFP imaging_rest Live-cell imaging (Resting state) transfection->imaging_rest stimulation Induce store depletion (e.g., Thapsigargin) imaging_rest->stimulation imaging_active Time-lapse imaging (Activated state) stimulation->imaging_active analysis Calculate FRET efficiency imaging_active->analysis

Caption: Workflow for detecting STIM1-Orai1 interaction using FRET.

Conclusion

Confirming the STIM1-Orai1 interaction is a critical step in understanding SOCE and its role in health and disease. While Co-IP remains a valuable tool, particularly for initial validation in overexpression systems, its limitations in detecting the endogenous and dynamic nature of this interaction necessitate the use of more advanced techniques. FRET excels in providing real-time, high-resolution data on the dynamics of the interaction in living cells. BiFC offers a sensitive method for visualizing the subcellular location of the complex, while PLA provides a highly specific and sensitive approach for detecting the endogenous interaction in situ. By understanding the strengths and weaknesses of each method, researchers can design more robust experiments to unravel the complexities of STIM1-Orai1 signaling and its therapeutic potential.

References

Safety Operating Guide

Proper Disposal Procedures for CRAC Intermediate 2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "CRAC intermediate 2" is not a universally recognized chemical name, this document provides procedural guidance for the proper disposal of a potentially hazardous chemical intermediate based on general laboratory safety protocols. It is imperative for researchers to characterize the waste, including its ignitability, corrosivity, reactivity, and toxicity, to ensure full compliance with local and federal regulations.[1][2][3] All laboratory personnel handling this material must be trained on proper waste handling and disposal procedures.[4]

This guide offers essential safety and logistical information for the operational planning and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Waste Identification and Characterization

Before disposal, it is crucial to determine the hazardous characteristics of "this compound". A hazardous waste is a solid, liquid, or gaseous material that exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2] Additionally, some chemicals are specifically listed as hazardous wastes by regulatory bodies.[2][3]

  • Ignitability: Applies to liquids with a flash point below 140°F (60°C), solids that can spontaneously combust, oxidizing materials, and ignitable compressed gases.[1][3]

  • Corrosivity: Pertains to aqueous solutions with a pH of 2 or less, or 12.5 or greater.[1]

  • Reactivity: Includes materials that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[1]

  • Toxicity: Refers to waste that is harmful or fatal when ingested or absorbed.

If the specific hazards of "this compound" are unknown, it should be treated as hazardous waste until a proper hazard evaluation is completed.[5]

Segregation of Chemical Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4][6] Incompatible wastes must be kept separate at all times.[4]

General Segregation Guidelines:

  • Halogenated vs. Non-Halogenated Solvents: Keep chlorinated and other halogenated solvents separate from non-halogenated solvents, as disposal costs for halogenated waste are often higher.[7]

  • Acids and Bases: Store acids and bases in separate containers.[6]

  • Oxidizers: Keep oxidizers away from flammable and combustible materials.[8]

  • Reactive Chemicals: Isolate highly reactive chemicals, such as those that are water-reactive or pyrophoric.

  • Solid vs. Liquid Waste: Separate solid and liquid waste streams.[8]

Waste Accumulation and Storage

Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage requirements.[1][9]

Requirement Specification Regulatory Note
Maximum Volume 55 gallons of hazardous wasteOnce this limit is reached, the waste must be removed within three calendar days.[1]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kilogram (solid) of P-listed wasteCommon P-listed chemicals include sodium azide and osmium tetroxide.[1]
Storage Duration Up to 12 months in a Satellite Accumulation AreaThis is contingent on not exceeding the accumulation volume limits.[1]
Container Management Containers must be kept closed at all times except when adding or removing waste.[4][7][9]Do not leave funnels in the waste container.[9]
Secondary Containment All liquid hazardous waste must be stored in secondary containment to prevent spills from reaching drains.[4]
Weekly Inspections The SAA and waste containers should be inspected weekly for leaks and proper labeling.[9]

Containerization and Labeling

Proper containerization and labeling are essential for safe handling and disposal.

  • Container Selection: Use containers that are compatible with the chemical waste being stored.[2][9] Plastic containers are often preferred.[1] Containers must be in good condition and have a secure, leak-proof closure.[2]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[9][10][11] The label must also include:

    • The full chemical name(s) of the contents (no abbreviations or formulas).[9]

    • The approximate percentage of each constituent.[9]

    • The date when waste was first added to the container (accumulation start date).[10][12]

    • The physical hazards of the waste (e.g., flammable, corrosive, reactive).[11]

    • The generator's name and contact information.[10][12]

Disposal Procedures

Disposal of hazardous waste through sinks, regular trash, or evaporation is strictly prohibited.[4][7][13] All chemical waste must be disposed of through the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor.[7][9][14]

Step-by-Step Disposal Workflow:

  • Characterize Waste: Determine the hazards of "this compound".

  • Select Proper Container: Choose a compatible, leak-proof container.

  • Label Container: Affix a "Hazardous Waste" label and fill it out completely before adding any waste.[15]

  • Accumulate Waste Safely: Store the container in a designated Satellite Accumulation Area, following all storage guidelines.

  • Request Pickup: Once the container is full or ready for disposal, submit a chemical waste collection request to your institution's EHS department.[4][15] This is often done through an online system.[13]

  • Prepare for Pickup: Ensure the container is properly sealed and labeled. Store it in an accessible location for EHS personnel to collect.[15]

Below is a diagram illustrating the general workflow for the proper disposal of laboratory chemical waste.

General Workflow for Laboratory Chemical Waste Disposal cluster_0 Waste Generation & Characterization cluster_1 Accumulation & Storage cluster_2 Disposal Request & Pickup cluster_3 Final Disposition A Identify Waste Stream (this compound) B Determine Hazards (Ignitable, Corrosive, Reactive, Toxic) A->B C Select Compatible Container B->C D Label Container: 'Hazardous Waste' & Contents C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Keep Container Closed E->F G Container is Full or Disposal is Needed H Submit Waste Pickup Request to EHS G->H I EHS Collects Waste H->I J Transportation to Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Workflow for proper chemical waste disposal in a laboratory setting.

Experimental Protocols for Waste Characterization

If the hazards of "this compound" are unknown, the following general experimental steps can be taken to characterize the waste. These procedures should be performed by trained personnel in a controlled laboratory setting.

  • Review Available Information: Consult any existing Safety Data Sheets (SDS), laboratory notebooks, or synthesis protocols related to the creation of the intermediate.

  • Physical State and pH:

    • Observe and record the physical state (solid, liquid, gas).

    • For aqueous solutions, measure the pH using a calibrated pH meter or pH strips to determine corrosivity.

  • Flash Point Test:

    • For liquid waste, determine the flash point using a closed-cup flash point tester to assess ignitability.

  • Reactivity Testing:

    • Carefully add a small amount of the material to water to observe for any violent reaction or gas evolution.

    • Test the reaction with dilute acid and base separately, observing for the generation of toxic fumes.

  • Toxicity Assessment:

    • Review toxicological data for similar chemical structures or functional groups.

    • If necessary, consult with a toxicologist or EHS professional. In many cases, if the components are known to be toxic, the mixture is assumed to be toxic.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of "this compound" and other chemical wastes, fostering a secure and environmentally responsible research environment.

References

Essential Safety and Handling Guidelines for "CRAC Intermediate 2"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a generalized guide for handling a chemical intermediate where the specific identity and hazards are not publicly known. "CRAC Intermediate 2" is not a recognized chemical identifier, and as such, this document should be adapted following a thorough review of a substance-specific Safety Data Sheet (SDS) once the actual chemical identity is known.

This guide provides a framework for establishing safe handling, personal protective equipment (PPE), and disposal procedures for a novel or proprietary chemical intermediate in a research and development setting.

Immediate Safety and Personal Protective Equipment (PPE)

When handling any unknown chemical intermediate, a conservative approach to PPE is crucial to minimize exposure.[1][2][3] The minimum required PPE should always include:

  • Hand Protection: Double-gloving with nitrile gloves is recommended for incidental contact.[4] For tasks with a higher risk of splash or prolonged contact, consider wearing a more chemical-resistant glove, such as butyl rubber or Viton™, underneath the outer nitrile glove. Always consult the glove manufacturer's compatibility chart for the specific solvent or chemical being used.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of large volumes or when working with highly reactive materials.[4]

  • Body Protection: A flame-resistant lab coat is recommended, especially when working with flammable solvents.[2] For larger quantities or tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[5]

  • Footwear: Fully enclosed, chemical-resistant shoes are required.[1][3]

Respiratory Protection: Work with "this compound" should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a risk assessment must be conducted to determine the appropriate level of respiratory protection.[2][5] This may range from an N95 respirator for particulates to a full-face respirator with appropriate chemical cartridges for vapors.[2]

Quantitative Data Summary

The following table outlines the critical quantitative data that should be obtained from the Safety Data Sheet (SDS) or internal testing for "this compound" to inform a comprehensive risk assessment.

PropertyValueSignificance
Physical Properties
Physical Statee.g., Solid, Liquid, GasDetermines the primary routes of exposure (inhalation, dermal) and appropriate handling techniques.
Odore.g., Odorless, PungentOdor is not a reliable indicator of exposure, as some chemicals are hazardous at concentrations below their odor threshold.
Vapor Pressuree.g., mmHg at 20°CHigh vapor pressure indicates a greater inhalation hazard due to volatility.
Boiling Pointe.g., °CImportant for distillation and understanding volatility.
Melting Pointe.g., °CRelevant for storage and handling of solids.
Toxicological Data
Acute Toxicity (LD50/LC50)e.g., mg/kg (oral, rat)Indicates the potential for immediate, severe health effects. A lower value signifies higher toxicity.
Skin Corrosion/Irritatione.g., Corrosive, IrritantDetermines the need for specific types of gloves and body protection to prevent chemical burns or dermatitis.[6]
Eye Damage/Irritatione.g., Causes serious eye damageDictates the level of eye and face protection required.
Carcinogenicitye.g., IARC Group 2BLong-term health hazard that requires stringent exposure controls.
Exposure Limits
Permissible Exposure Limit (PEL)e.g., ppm (8-hour TWA)OSHA-mandated workplace exposure limit.
Threshold Limit Value (TLV)e.g., ppm (8-hour TWA)ACGIH-recommended exposure limit.

Experimental Protocol: Safe Handling and Weighing of "this compound"

This protocol outlines a standard procedure for safely handling and weighing a chemical intermediate.

1.0 Objective To safely transfer and weigh a specified amount of "this compound" for experimental use.

2.0 Materials and Equipment

  • "this compound" in a sealed container

  • Appropriate PPE (see above)

  • Chemical fume hood

  • Analytical balance

  • Spatula or powder funnel

  • Weighing paper or container

  • Waste container for contaminated consumables

  • Spill kit appropriate for the chemical's properties

3.0 Procedure

  • Preparation:

    • Don all required PPE before entering the laboratory.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface within the fume hood.

    • Place all necessary equipment (balance, spatula, weighing container, waste container) inside the fume hood.

  • Handling and Weighing:

    • Carefully place the container of "this compound" in the fume hood.

    • Allow the container to equilibrate to the ambient temperature to prevent condensation.

    • Slowly open the container, pointing the opening away from your breathing zone.

    • Using a clean spatula, carefully transfer the desired amount of the intermediate to the weighing container on the balance.

    • If the substance is a powder, use gentle movements to avoid creating dust.

    • Once the desired weight is obtained, securely close the main container of "this compound".

  • Post-Weighing:

    • Carefully transfer the weighed intermediate to your reaction vessel.

    • Decontaminate the spatula with an appropriate solvent.

    • Dispose of any contaminated weighing paper or other consumables in the designated waste container within the fume hood.

    • Clean the balance and the work surface inside the fume hood.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with any potential contamination.

    • Remove lab coat and store it in the designated area.

    • Remove face shield and goggles.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Operational Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_transfer Transfer & Weigh prep_hood->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: General workflow for handling chemical intermediates.

Disposal Plan: All waste generated from handling "this compound" must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (gloves, weighing paper, paper towels) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing "this compound" should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix incompatible waste streams.

  • Empty Containers: The original container of "this compound" should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a hazardous waste pickup.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CRAC intermediate 2
Reactant of Route 2
Reactant of Route 2
CRAC intermediate 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.